(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Description
Properties
IUPAC Name |
2-chloro-1-[[(2R)-2-methyloxiran-2-yl]methyl]-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMDGYNOADBVSR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439995 | |
| Record name | (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681490-93-7 | |
| Record name | (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties, structural characteristics, reactivity, and analytical methodologies for this compound. As a key chiral intermediate in the synthesis of advanced pharmaceuticals, understanding its molecular profile is critical for researchers and drug development professionals. This guide synthesizes data from chemical suppliers, patents, and scientific literature to offer field-proven insights into its handling, characterization, and application. The molecule's defining features—a reactive nitroimidazole core and a stereospecific epoxide ring—dictate its stability, reactivity, and ultimate utility as a building block for complex therapeutic agents.
Introduction to a Critical Chiral Building Block
The nitroimidazole class of heterocyclic compounds represents a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects.[1] Their therapeutic mechanism is often linked to the reductive activation of the nitro group under hypoxic conditions, generating cytotoxic intermediates that damage cellular components like DNA.[1][2]
This compound is a specialized derivative within this class. It serves not as an end-drug but as a high-value chiral intermediate, most notably in the synthesis of next-generation antitubercular agents like Delamanid.[3] Its structure uniquely combines three critical moieties:
-
A 2-chloro-4-nitroimidazole Core: This provides the foundational biological activity and an activated site for further chemical modification.
-
A Chiral Center: The (R)-configuration is essential for achieving stereospecificity in the final active pharmaceutical ingredient (API), ensuring precise interaction with biological targets.
-
A Terminal Epoxide Ring: This strained three-membered ring is a potent electrophile, primed for regioselective ring-opening reactions, which is a key step in its synthetic utility.[4]
This guide elucidates the core physicochemical properties that govern the behavior of this molecule, providing the technical foundation required for its effective use in complex synthetic workflows.
Molecular Identity and Structure
Correctly identifying the molecule is the first step in any research or development workflow. The key identifiers and structural details are summarized below.
Diagram: Chemical Structure
Caption: Structure of (R)-2-chloro-1-((2-methyloxiran-2-ylmethyl)-4-nitro-1H-imidazole.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 681490-93-7 | [5][6] |
| Molecular Formula | C₇H₈ClN₃O₃ | |
| Molecular Weight | 217.61 g/mol | |
| IUPAC Name | (R)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole | |
| Synonym | 2-Chloro-1-[[(2R)-2-methyloxiranyl]methyl]-4-nitro-1H-imidazole |
| InChI Key | SZMDGYNOADBVSR-UHFFFAOYSA-N | |
Core Physicochemical Properties
The physical properties of this intermediate are crucial for its storage, handling, reaction setup, and purification.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale and Scientific Insight |
|---|---|---|
| Physical Form | Solid | Consistent with many substituted nitroimidazole derivatives. |
| Melting Point | Data not publicly available. Requires experimental determination via DSC or melting point apparatus. | The precursor, 2-chloro-4-nitroimidazole, is a light yellow solid.[7] The addition of the side chain would alter the crystal lattice and thus the melting point. |
| Solubility | Data not publicly available. Expected to be soluble in polar organic solvents like DMF, DMSO, and moderately soluble in ethyl acetate and dichloromethane. | The polar nitro and imidazole groups enhance polarity, while the hydrocarbon backbone provides some nonpolar character. Solubility is a critical parameter for reaction kinetics and purification. |
| Lipophilicity (LogP) | Data not publicly available. | The LogP value is a key determinant of a molecule's behavior in biphasic systems, affecting both reaction workup and potential bioavailability if it were a final drug. The LogP of the parent 2-chloro-4-nitroimidazole is reported as 0.49, suggesting moderate lipophilicity.[8] |
| Chirality | Contains one stereocenter at the C2 position of the oxirane ring, specified as (R)-configuration. | The stereochemical purity is paramount for its use in asymmetric synthesis. Enantiomeric excess (e.e.) is typically confirmed using chiral HPLC. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Recommended by suppliers to prevent degradation. The epoxide ring is susceptible to hydrolysis or attack by atmospheric nucleophiles, and the nitro group can be sensitive to light and heat. |
Analytical and Spectroscopic Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of this compound.
Diagram: Analytical Workflow
Caption: A typical workflow for the complete characterization of the title compound.
Experimental Protocol 1: Purity Assessment by HPLC-MS
This protocol describes a self-validating system to confirm both molecular weight and purity.
-
Objective: To determine the purity of the compound and confirm its molecular mass.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector coupled to a Mass Spectrometer (MS).
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the molecule, improving peak shape and ionization efficiency in the MS.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions. This gradient ensures elution of the compound while separating it from more polar or nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): Monitor at a wavelength where the nitroimidazole chromophore absorbs, typically around 310-320 nm.
-
Detection (MS): Use Electrospray Ionization (ESI) in positive mode. Scan for the expected protonated molecule [M+H]⁺ at m/z 218.0.
-
-
Expected Outcome: A major peak in the UV chromatogram with a corresponding mass signal confirming the molecular weight. Purity is calculated from the peak area percentage.
Experimental Protocol 2: Stereochemical Purity by Chiral HPLC
-
Objective: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer.
-
Causality: Standard reverse-phase HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required to create transient, diastereomeric complexes with differing interaction energies, enabling separation.
-
Methodology:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The ratio is optimized to achieve baseline separation of the (R) and potential (S) enantiomers.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 315 nm.
-
-
Expected Outcome: A single major peak corresponding to the (R)-enantiomer. The e.e. is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A value >99% is typically required for pharmaceutical intermediates.
Chemical Reactivity and Stability Profile
The molecule's utility is defined by its reactivity. The two primary sites of chemical activity are the epoxide ring and the nitro group.
Diagram: Key Reactive Centers
Caption: Primary sites of chemical reactivity on the molecule.
-
Reactivity of the Epoxide Ring: The three-membered oxirane ring is highly strained and thus a potent electrophile. It readily undergoes ring-opening reactions via an Sₙ2 mechanism when treated with nucleophiles.[4] This reaction is fundamental to its role as a synthetic intermediate, allowing for the covalent attachment of other molecular fragments. The attack typically occurs at the sterically less hindered methylene carbon of the epoxide, leading to an inversion of stereochemistry at that center if it were chiral.[4] This predictable reactivity is crucial for designing synthetic routes.
-
Reactivity of the Nitro Group: The nitro group is the cornerstone of the biological activity of the nitroimidazole class.[9] In low-oxygen (hypoxic) environments, such as those found in anaerobic bacteria or solid tumors, cellular reductases can reduce the nitro group. This generates highly reactive radical anions and other intermediates that cause oxidative stress and damage to cellular macromolecules, leading to cell death.[2] While this property is intended for the final drug, it must be considered during synthesis to avoid unwanted reduction.
-
Stability and Storage: The compound's reactivity necessitates careful handling. The recommendation for refrigerated storage (2-8°C) under an inert atmosphere is a direct consequence of the epoxide's susceptibility to hydrolysis from atmospheric moisture and the potential for degradation of the nitro group. For long-term storage, a freezer (-20°C) is advisable.
Role in Asymmetric Synthesis
This molecule is not a final product but a means to an end. Its primary value lies in its role as a chiral building block.
Diagram: Synthetic Utility
Caption: Synthetic pathway illustrating the formation and subsequent use of the title compound.
The synthesis of this compound is typically achieved through the N-alkylation of 2-chloro-4-nitroimidazole with a suitable chiral three-carbon electrophile, such as a protected (R)-glycidol derivative.[2] This reaction establishes the crucial stereocenter. Once formed, the molecule's epoxide ring is opened by a different nucleophile to build out the scaffold of a more complex molecule, demonstrating its function as a linchpin in a convergent synthesis strategy.
Conclusion
This compound is a sophisticated chemical entity whose value is derived from a carefully designed combination of features. Its physicochemical profile is dominated by the dual reactivity of the hypoxia-sensitive nitroimidazole core and the stereospecific, electrophilic epoxide ring. A thorough understanding of its properties, supported by robust analytical characterization, is essential for its successful application in the synthesis of advanced therapeutics. The data and protocols presented in this guide provide a foundational framework for researchers and developers working with this critical chiral intermediate.
References
- Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing).
- Yields and basic physical properties of nitroimidazole derivatives. ResearchGate.
- Physicochemical properties of nitroimidazole antibiotics, DMZ: Dimetridazole; MNZ: Metronidazole; RNZ: Ronidazole; TNZ: Tinidazole. ResearchGate.
- CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. Chemsrc.
- Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry.
- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health (NIH).
- Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. ElectronicsAndBooks.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Preparation of Chiral Epoxy Resins and the Optically Active Cured Products. ResearchGate.
- 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409. PubChem.
- WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.
- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PubMed Central (PMC) - NIH.
- 2-Chloro-4-nitroimidazole | 57531-37-0. ChemicalBook.
- Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.
- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies.
- (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole. Sigma-Aldrich.
- (r)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1h-imidazole. CymitQuimica.
- (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. MySkinRecipes.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
- WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
- 2-Chloro-4-nitro-1H-imidazole. ResearchGate.
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- Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed.
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Stereospecific synthesis of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
An In-Depth Technical Guide to the Stereospecific Synthesis of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Abstract
This compound is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a sophisticated building block for complex pharmaceutical agents. The molecule incorporates two key pharmacophores: a 4-nitroimidazole ring, known for its efficacy in antimicrobial and antitubercular drugs, and a chiral epoxide, a versatile functional group for introducing stereospecificity in drug candidates.[1][2][3] This guide provides a comprehensive overview of a robust and stereospecific synthetic route to this target molecule, designed for researchers and professionals in drug development. We will dissect the synthesis into three core stages: the construction of the 2-chloro-4-nitroimidazole nucleus, the asymmetric synthesis of the chiral (R)-epoxide side-chain, and the final stereoretentive coupling. The causality behind experimental choices, detailed step-by-step protocols, and methods for in-process validation are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction and Retrosynthetic Analysis
The therapeutic potential of nitroimidazole-based compounds is well-established, with drugs like Metronidazole and Delamanid being cornerstones in treating anaerobic and tubercular infections, respectively.[1][4][5] The introduction of chirality often enhances therapeutic efficacy and reduces off-target effects. The title compound, featuring a specific (R)-configuration at the epoxide, is a valuable intermediate for creating enantiomerically pure drugs.
A logical retrosynthetic analysis dictates a convergent synthesis strategy. The primary disconnection is at the N1-C bond of the imidazole ring, breaking the molecule into two key precursors: the aromatic core, 2-chloro-4-nitroimidazole (A) , and a chiral C3 electrophile, (R)-(2-methyloxiran-2-yl)methyl sulfonate/halide (B) . This approach allows for the independent, optimized synthesis of each fragment before the final coupling.
Part I: Synthesis of the 2-Chloro-4-nitroimidazole Core (Precursor A)
The synthesis of 2-chloro-4-nitroimidazole is a well-documented process. Several routes exist, but one of the most reliable methods involves the direct nitration of 2-chloroimidazole.[6][7] This pathway is favored for its straightforward execution and high yield.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is a classic and potent nitrating system. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution on the imidazole ring.[8]
-
Reaction Conditions: The reaction is typically performed at elevated temperatures to overcome the deactivating effect of the chloro-substituent on the imidazole ring. Careful temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
Experimental Protocol: Nitration of 2-Chloroimidazole
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4 g of 98% sulfuric acid. Cool the flask in an ice-water bath.
-
Addition of Starting Material: Slowly add 2.04 g (0.02 mol) of 2-chloroimidazole to the stirred sulfuric acid, ensuring the temperature remains below 20 °C. Stir the resulting mixture at room temperature for 30 minutes.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by adding 1.9 g of 95% fuming nitric acid (0.03 mol) to 5 g of 20% fuming sulfuric acid.
-
Nitration: Cool the 2-chloroimidazole solution to 45-55 °C. Slowly add the nitrating mixture dropwise via the dropping funnel, maintaining the temperature within this range. After the addition is complete, heat the reaction mixture to 110 °C and hold for 1 hour.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice. Neutralize the solution to pH 3-4 with aqueous ammonia. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-4-nitroimidazole.[8]
| Parameter | Value | Reference |
| Typical Yield | 85-90% | [8] |
| Purity (HPLC) | >99% | [8] |
| Melting Point | 218-220 °C | [8] |
Part II: Asymmetric Synthesis of the Chiral Epoxide (Precursor B)
The stereochemistry of the final product is determined in this stage. The Sharpless Asymmetric Epoxidation is an exceptionally powerful and predictable method for converting prochiral allylic alcohols into chiral epoxides with high enantioselectivity.[9][10] We will use this method to synthesize the key intermediate, (R)-(2-methyloxiran-2-yl)methanol, from 2-methyl-2-propen-1-ol (methallyl alcohol).
Causality of Experimental Choices:
-
Catalyst System: The catalyst is formed in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand. The chirality of the DET ligand directly controls the facial selectivity of the epoxidation. For the desired (R)-epoxide product from methallyl alcohol, (-)-DET (D-(-)-diethyl tartrate) is the required chiral ligand.[9]
-
Oxidant: tert-Butyl hydroperoxide (TBHP) serves as the terminal oxygen donor. It coordinates to the titanium center before transferring an oxygen atom to the alkene.
-
Solvent and Temperature: Dichloromethane (CH₂Cl₂) is the standard solvent. The reaction is run at low temperatures (-20 °C) to maximize enantioselectivity by reducing the thermal motion that can lead to non-selective background reactions.
Experimental Protocol: Synthesis of Precursor B
Step 1: Sharpless Asymmetric Epoxidation
-
Catalyst Preparation: Add 5.96 mL (20 mmol) of Ti(OiPr)₄ and 5.05 mL (24 mmol) of D-(-)-diethyl tartrate to 200 mL of anhydrous CH₂Cl₂ at -20 °C under an inert atmosphere (argon or nitrogen). Stir for 30 minutes.
-
Substrate Addition: Add 8.8 mL (100 mmol) of 2-methyl-2-propen-1-ol to the catalyst solution.
-
Oxidation: Add 20 mL of a 5.5 M solution of TBHP in decane (110 mmol) dropwise over 1-2 hours, keeping the internal temperature below -20 °C.
-
Reaction Monitoring: Stir the mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding 30 mL of 10% aqueous NaOH solution saturated with NaCl. Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.
-
Extraction and Purification: Separate the layers. Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield (R)-(2-methyloxiran-2-yl)methanol.
Step 2: Tosylation
-
Reaction Setup: Dissolve the purified (R)-(2-methyloxiran-2-yl)methanol (10 mmol) in 50 mL of anhydrous pyridine and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (12 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 4 hours, then let it stand at 4 °C overnight.
-
Work-up: Pour the reaction mixture into 100 mL of ice-water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the tosylated Precursor B. This product is often used immediately in the next step without further purification.
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >95% | [9][10] |
| Yield (Epoxidation) | 70-80% | [10] |
| Yield (Tosylation) | >90% | General Procedure |
Part III: Final Coupling Reaction
The final step is the N-alkylation of the 2-chloro-4-nitroimidazole core with the chiral tosylated epoxide. This is a nucleophilic substitution (Sₙ2) reaction where the deprotonated imidazole nitrogen acts as the nucleophile.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base is required to deprotonate the imidazole N-H without reacting with the electrophilic tosylate. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that produces hydrogen gas as the only byproduct. Potassium carbonate (K₂CO₃) is a milder and safer alternative that can also be effective.[11][12]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents can solvate the cation of the base but do not interfere with the nucleophile, thus accelerating the Sₙ2 reaction.
-
Temperature: Moderate heating may be required to drive the reaction to completion, but excessive heat should be avoided to prevent potential epoxide ring-opening side reactions.
Experimental Protocol: N-Alkylation
-
Setup: To a solution of 2-chloro-4-nitroimidazole (Precursor A, 1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt of the imidazole.
-
Coupling: Add a solution of (R)-(2-methyloxiran-2-yl)methyl p-toluenesulfonate (Precursor B, 1.05 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting imidazole is consumed.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the final product, this compound.
Characterization
The final product should be characterized thoroughly to confirm its identity, purity, and stereochemical integrity.
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) and confirm that no racemization occurred during the coupling step.
-
Polarimetry: To measure the specific rotation [α]ᴅ, which should be compared to literature values if available.
Conclusion
This guide outlines a logical and robust three-part convergent strategy for the stereospecific synthesis of this compound. The key to the synthesis is the highly enantioselective Sharpless epoxidation, which establishes the crucial stereocenter of the molecule. By carefully selecting reagents and controlling reaction conditions in each step—from the formation of the nitroimidazole core to the final N-alkylation—researchers can reliably produce this valuable chiral building block in high yield and excellent enantiomeric purity, paving the way for its use in advanced drug discovery programs.
References
-
Title: Synthesis and biological activity of new 2-nitroimidazole derivatives Source: PubMed, European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships Source: MDPI, Scientia Pharmaceutica URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains Source: Brieflands, Archives of Medical Laboratory Sciences URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety Source: MDPI, Pharmaceuticals URL: [Link]
-
Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI, Molecules URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety Source: MDPI URL: [Link]
- Title: Process for production of 2-chloro-4-nitroimidazole derivatives Source: Google Patents URL
-
Title: Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations Source: Atlas of Science URL: [Link]
-
Title: Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation Source: NIH, PubMed Central URL: [Link]
-
Title: Epoxide Synthesis and Ring-Opening Reactions Source: Encyclopedia.pub URL: [Link]
-
Title: 2-Chloro-4-nitro-1H-imidazole Source: NIH, PubMed Central URL: [Link]
- Title: Method for preparing 2-chloro-4-nitroimidazole Source: Google Patents URL
-
Title: (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole Source: MySkinRecipes URL: [Link]
-
Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL: [Link]
-
Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: NIH, PubMed Central URL: [Link]
-
Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: e-Learning - UNIMIB URL: [Link]
-
Title: An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles Source: ResearchGate URL: [Link]
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Mechanism of action of 2-chloro-4-nitroimidazole derivatives
An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-Nitroimidazole Derivatives
Introduction
The rise of drug-resistant pathogens and the challenge of treating diseases in low-oxygen, or hypoxic, environments—such as in solid tumors or anaerobic infections—present formidable obstacles in modern medicine.[1] Nitroimidazoles represent a critical class of synthetic antimicrobial and cytotoxic agents designed to overcome these challenges.[2] These compounds function as prodrugs, undergoing selective activation under hypoxic conditions, a characteristic that makes them highly effective against anaerobic bacteria, protozoan parasites, and even the non-replicating forms of Mycobacterium tuberculosis.[][4]
This technical guide focuses specifically on 2-chloro-4-nitroimidazole and its derivatives. This scaffold is of particular interest due to its enhanced biological activity and its role as a key intermediate in the synthesis of advanced therapeutics like Delamanid, a drug used to combat multidrug-resistant tuberculosis.[4][5] We will explore the core mechanism of action, from the initial bioreductive activation to the downstream molecular damage that leads to cell death, providing researchers and drug development professionals with a comprehensive understanding of this potent class of compounds.
The Core Mechanism: Hypoxia-Selective Bioreductive Activation
The defining feature of nitroimidazole derivatives is their mechanism of action, which is contingent on the redox state of the cellular environment. These compounds are, in essence, molecular machines that switch "on" only in the absence of sufficient oxygen.
The Prodrug Concept: Inactivity in Normoxic Environments
2-chloro-4-nitroimidazole derivatives are administered in an inactive prodrug form.[6][7] In healthy, well-oxygenated (normoxic) mammalian tissues, the compound remains largely inert. This is because the first step in its activation—a one-electron reduction of the nitro group—is readily reversible in the presence of oxygen. Oxygen acts as an electron acceptor, re-oxidizing the generated nitroradical anion back to its original, inactive state. This "futile cycling" prevents the accumulation of toxic intermediates in normal tissues, forming the basis of the drug's selective toxicity.[8]
The Role of the Cellular Microenvironment: The Hypoxic Switch
The therapeutic efficacy of these derivatives is unlocked in hypoxic environments. Such conditions are characteristic of anaerobic bacteria, certain protozoa, and the core of solid tumors.[4][8] In these low-oxygen settings, the nitroradical anion formed during the initial reduction step is not immediately re-oxidized. Instead, it can undergo further reduction, leading to the formation of highly reactive, cytotoxic species.[8]
Enzymatic Reduction: The Nitroreductase Engine
The activation process is not spontaneous; it is catalyzed by specific enzymes called nitroreductases.[][7] These enzymes, which are abundant in anaerobic organisms, utilize reducing equivalents such as NADH or NADPH to transfer electrons to the nitro group of the imidazole.[] This enzymatic reduction initiates the cascade that transforms the harmless prodrug into a potent cellular toxin.
Generation of Cytotoxic Species
Once the nitro group is reduced beyond the initial radical anion stage, a series of highly reactive intermediates are formed. These can include nitroso derivatives and hydroxylamines, which are potent electrophiles and oxidizing agents.[9] These reactive molecules are the ultimate effectors of the drug's action, capable of causing widespread and irreversible damage to cellular macromolecules.[][4] The entire activation pathway is a multi-step process predicated on the absence of oxygen.
Molecular Targets and Cellular Consequences
The reactive species generated through bioreduction do not have a single target; they induce broad cellular damage by covalently binding to and modifying a range of essential macromolecules.
DNA as a Primary Target
A primary mechanism of cytotoxicity is the interaction of activated nitroimidazole derivatives with DNA. The reactive intermediates can covalently bind to the DNA backbone, disrupt the double helix structure, and cause strand breaks.[][7] This damage directly inhibits DNA replication and transcription, halting cellular proliferation and leading to cell death.[] This effect is bactericidal against susceptible anaerobic bacteria.[7]
Protein Adduct Formation: Disruption of Critical Enzymatic Pathways
Beyond DNA, activated nitroimidazoles form covalent adducts with cellular proteins.[][8] This can have profound consequences on cellular metabolism and function. For example, studies with 2-nitroimidazole derivatives have identified key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and detoxification enzymes such as glutathione S-transferase P (GSTP1) as specific targets.[8] Adduct formation significantly reduces the enzymatic activity of these proteins under hypoxic conditions, disrupting glycolysis and cellular defense mechanisms.[8] The activated drug can also act as a scavenger of intracellular thiols like trypanothione in parasites, collapsing their essential detoxification pathways.[9]
Structure-Activity Relationships (SAR)
The biological effectiveness of nitroimidazole derivatives is intrinsically linked to their chemical structure. Specific substitutions on the imidazole ring modulate their potency, stability, and spectrum of activity.
-
Position of the Nitro Group : The presence of a nitro group at the 4- or 5-position of the imidazole ring is critical for antimicrobial and cytotoxic activity.[2][4] This group is the site of the essential bioreductive activation.
-
The 2-Chloro Substituent : The chlorine atom at the 2-position is a key feature of this subclass. It enhances the lipophilicity of the molecule, which may improve its ability to penetrate cellular membranes.[4] This modification can also increase metabolic stability and influence target binding, contributing to higher overall activity compared to non-chlorinated analogs.[4]
| Compound | Position of Nitro Group | Chlorine Substitution | Activity Against M. tuberculosis |
| 2-Chloro-4-nitroimidazole | 4 | Yes (at C2) | High |
| PA-824 (Pretomanid) | 4 | No | Moderate |
| Metronidazole | 5 | No | Low (anaerobic bacteria only) |
Therapeutic Applications and Spectrum of Activity
Derivatives of 2-chloro-4-nitroimidazole have demonstrated a broad spectrum of activity against various pathogens. Their unique mechanism makes them particularly effective against organisms that thrive in low-oxygen conditions.
-
Antiparasitic Activity : Nitroimidazoles are first-line treatments for infections caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[10][11] Novel derivatives have shown potent activity even against metronidazole-resistant strains of G. lamblia.[11]
-
Antibacterial Activity : They are highly effective against a wide range of Gram-positive and Gram-negative anaerobic bacteria, including Clostridium and Bacteroides species.[]
-
Antitubercular Activity : The ability to target non-replicating, persistent bacteria in the hypoxic environments of tuberculous granulomas makes these compounds valuable for treating tuberculosis.[4]
| Compound Derivative | Target Organism | EC₅₀ / MIC | Metronidazole (Reference) |
| Nitroimidazole Carboxamide 8f | G. lamblia (Resistant Strain) | 1.6 µM | 18 µM |
| Nitroimidazole Carboxamide 8h | G. lamblia (Resistant Strain) | 1.6 µM | 18 µM |
| Select Carboxamides | E. histolytica | 1.7–5.1 µM | 5.0 µM |
| Select Carboxamides | T. vaginalis | 0.6–1.4 µM | 0.8 µM |
Key Experimental Protocols for Mechanistic Investigation
Validating the activity of novel 2-chloro-4-nitroimidazole derivatives requires standardized and robust in vitro assays. The following protocols describe fundamental methods for determining antimicrobial efficacy and cytotoxicity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a cornerstone of antimicrobial drug discovery, used to determine the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1]
Methodology
-
Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate liquid growth medium.
-
Inoculum Preparation : Culture the target microorganism (e.g., anaerobic bacteria) to a logarithmic growth phase. Adjust the concentration of the inoculum to a standardized density (e.g., 10⁵ CFU/mL).
-
Inoculation : Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation : Incubate the plate under conditions appropriate for the microorganism. For anaerobic bacteria, this requires an anaerobic chamber or gas-generating system for a specified period (e.g., 24-48 hours).
-
MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[1]
-
Quantitative Analysis (Optional) : For a more quantitative result, a viability indicator dye such as resazurin or MTT can be added. The color change, measured with a microplate reader, indicates metabolic activity and thus cell viability.[1]
Protocol: Assessment of Cytotoxicity (IC₅₀) using the MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common way to measure the cytotoxic potential of a chemical compound.[1] The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.
Methodology
-
Cell Seeding : Seed a target cell line (e.g., human cancer cells) into a 96-well plate at a predetermined density and allow the cells to adhere and grow overnight in a CO₂ incubator.[1]
-
Compound Treatment : Prepare serial dilutions of the 2-chloro-4-nitroimidazole derivative in the cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle (e.g., DMSO) and positive (a known cytotoxic agent) controls.
-
Incubation : Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[1]
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[1]
Conclusion
2-chloro-4-nitroimidazole derivatives operate through a sophisticated and highly selective mechanism of action. Their efficacy is rooted in their nature as prodrugs that undergo bioreductive activation specifically within the hypoxic environments characteristic of many challenging pathogens and diseases. The resulting generation of reactive intermediates leads to indiscriminate damage of critical macromolecules, most notably DNA and essential proteins, culminating in rapid cell death. The strategic placement of the 2-chloro substituent enhances the physicochemical properties of these compounds, leading to improved biological activity. A thorough understanding of this mechanism, supported by robust experimental validation, is essential for the continued development of this versatile scaffold into next-generation therapies for infectious diseases and oncology.
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Edwards, D. I. (2017, October 25). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, Oxford Academic. Retrieved from [Link]
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Lecturio. (2021, July 27). Nitroimidazoles. Concise Medical Knowledge. Retrieved from [Link]
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Verma, R., & Kumar, V. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Retrieved from [Link]
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Edwards, D. I. (2018, February 1). Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]
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Rollas, S., Küçükgüzel, S. G., & Kiraz, M. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Retrieved from [Link]
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Fakharian, M., et al. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health (NIH). Retrieved from [Link]
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Chen, Z., et al. (n.d.). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. National Institutes of Health (NIH). Retrieved from [Link]
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Lister, T., et al. (n.d.). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. National Institutes of Health (NIH). Retrieved from [Link]
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Jamieson, S. M., et al. (n.d.). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Retrieved from [Link]
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Poczta, A., et al. (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Retrieved from [Link]
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Mignini, F., et al. (n.d.). Synthesis and biological activity of new 2-nitroimidazole derivatives. PubMed. Retrieved from [Link]
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Lister, T., et al. (2016, September 14). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PubMed. Retrieved from [Link]
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Maya, J. D., et al. (n.d.). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]
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MDPI. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]
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A Comprehensive Spectroscopic and Synthetic Guide to (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a chiral nitroimidazole derivative with significant potential in medicinal chemistry. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to forecast the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) signatures of the molecule. Each section includes a summary table of predicted data, a detailed rationale for the predictions grounded in chemical theory, and a standardized experimental protocol for data acquisition. Furthermore, a plausible synthetic route is proposed. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction
This compound (CAS: 681490-93-7) is a complex heterocyclic molecule incorporating several key functional groups: a 4-nitroimidazole core, a chloro substituent at the 2-position, and a chiral (R)-2-methyloxirane moiety attached to the imidazole nitrogen. Nitroimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their efficacy as antimicrobial and antiparasitic agents.[1] Their mechanism of action often involves the reductive activation of the nitro group under hypoxic conditions, making them valuable as radiosensitizers for cancer therapy and as imaging agents for hypoxic tumors.[2][3] The presence of the chiral epoxide introduces stereospecificity, a critical factor in modern drug design for enhancing therapeutic efficacy and minimizing off-target effects.
Accurate structural elucidation and purity assessment are paramount in the development of such pharmaceutical agents. Spectroscopic techniques are the primary tools for achieving this. This guide provides a predictive framework for the spectroscopic analysis of this specific stereoisomer, offering a baseline for researchers synthesizing or working with this compound.
Molecular Structure and Physicochemical Properties
The fundamental step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features influencing the spectroscopic data are the electron-withdrawing nature of the nitro and chloro groups, the aromaticity of the imidazole ring, and the strained, chiral environment of the epoxide.
-
Molecular Formula: C₇H₈ClN₃O₃
-
Molecular Weight: 217.61 g/mol
-
InChI Key: SZMDGYNOADBVSR-SSDOTTSWSA-N[4]
Caption: 2D structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for determining the connectivity of a molecule. The predicted spectrum of the title compound is expected to show distinct signals for each unique proton environment. Due to the chiral center at C7, the adjacent methylene protons (H-6 and H-9) are diastereotopic and are expected to resonate as distinct signals.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.5 | s | 1H | - |
| H-6a, H-6b | 4.4 - 4.8 | dd (ABq) | 2H | Jgem ≈ 14-16, Jvic ≈ 4-8 |
| H-9a | 2.8 - 3.1 | d | 1H | Jgem ≈ 4-6 |
| H-9b | 2.6 - 2.9 | d | 1H | Jgem ≈ 4-6 |
| H-8 (CH₃) | 1.4 - 1.6 | s | 3H | - |
Rationale for Predictions
-
H-5: The single proton on the imidazole ring is significantly deshielded by the electron-withdrawing nitro group and the aromatic ring current, placing its signal far downfield. Similar protons in nitroimidazole structures typically resonate in this region.[5]
-
H-6a, H-6b: These methylene protons are adjacent to the imidazole nitrogen and the chiral center (C7). Their diastereotopicity results in distinct chemical shifts. They will likely appear as a pair of doublets of doublets (an AB quartet), with a large geminal coupling constant and smaller vicinal couplings to any nearby protons (though none are present on C7).
-
H-9a, H-9b: These are the methylene protons of the epoxide ring. Being diastereotopic, they are expected to show distinct signals, each as a doublet due to geminal coupling. Their chemical shifts are characteristic of protons on an epoxide ring.
-
H-8 (CH₃): The methyl protons, being attached to a quaternary carbon, will appear as a singlet. The proximity to the oxygen atom of the epoxide will cause a slight downfield shift compared to a standard alkyl methyl group.
Caption: Key proton environments and their predicted ¹H NMR signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a 30-45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the signals to determine the relative number of protons.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-4 | 148 - 155 |
| C-5 | 120 - 125 |
| C-6 (CH₂) | 50 - 55 |
| C-7 (quat.) | 55 - 60 |
| C-9 (CH₂) | 48 - 53 |
| C-8 (CH₃) | 18 - 25 |
Rationale for Predictions
-
Imidazole Carbons (C-2, C-4, C-5): C-2, bonded to the electronegative chlorine, and C-4, bonded to the strongly electron-withdrawing nitro group, are expected to be the most downfield carbons in the aromatic region.[6] C-5 will be at a relatively higher field.
-
Sidechain Carbons (C-6, C-7, C-9): The carbons of the epoxide ring (C-7 and C-9) are expected in the 50-60 ppm range, which is characteristic for epoxides.[7][8] The methylene carbon attached to the imidazole nitrogen (C-6) will also be in a similar region.
-
Methyl Carbon (C-8): The methyl carbon will be the most upfield signal, in the typical aliphatic region.[3]
Caption: Predicted chemical shift regions for the carbon nuclei.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for better signal-to-noise.
-
Instrumentation: Use an NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets.
-
Set the spectral width to 0-200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (an M+2 peak approximately one-third the intensity of the M peak).
Predicted Fragmentation Pattern (Electron Ionization)
| m/z (predicted) | Ion Structure/Fragment Lost |
| 217 / 219 | [M]⁺ (Molecular Ion) |
| 171 / 173 | [M - NO₂]⁺ |
| 146 / 148 | [2-chloro-4-nitroimidazole]⁺ fragment |
| 71 | [(2-methyloxiran-2-yl)methyl]⁺ fragment, [M - C₃H₂ClN₃O₂]⁺ |
| 56 | [C₄H₈]⁺ (from rearrangement and loss of CO from oxirane fragment) |
Rationale for Predictions
-
Molecular Ion: The molecular ion peak [M]⁺ should be observable at m/z 217, with its isotopic partner [M+2]⁺ at m/z 219.
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da).[9][10]
-
Benzylic-like Cleavage: The bond between C-6 and the imidazole nitrogen is susceptible to cleavage, leading to the formation of the stable 2-chloro-4-nitroimidazole radical cation (m/z 146/148) and the oxirane-containing fragment.
-
Sidechain Fragmentation: The oxiranylmethyl cation (m/z 71) is a likely fragment. Further fragmentation of this ion can occur.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through an LC or GC interface.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-300).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3150 | C-H stretch (imidazole ring) | Medium |
| 2950 - 3000 | C-H stretch (aliphatic) | Medium |
| 1520 - 1560 | N-O asymmetric stretch (NO₂) | Strong |
| 1340 - 1380 | N-O symmetric stretch (NO₂) | Strong |
| 1450 - 1500 | C=N / C=C stretch (ring) | Medium |
| 1250 - 1300 | C-N stretch | Medium |
| 1200 - 1250 | C-O-C asymmetric stretch (epoxide) | Medium |
| 800 - 850 | C-O-C symmetric stretch (epoxide) | Medium |
| 700 - 800 | C-Cl stretch | Medium-Strong |
Rationale for Predictions
-
Nitro Group: The most characteristic peaks will be the strong symmetric and asymmetric stretches of the NO₂ group.[4]
-
Imidazole Ring: Aromatic C-H stretches appear above 3000 cm⁻¹, while the ring C=C and C=N stretches are found in the 1450-1500 cm⁻¹ region.[11]
-
Epoxide Ring: The C-O-C stretches of the epoxide ring are expected in the 1250 cm⁻¹ (asymmetric) and 800-850 cm⁻¹ (symmetric "ring breathing") regions.
-
C-Cl Bond: The C-Cl stretch typically appears in the fingerprint region (below 850 cm⁻¹), often making it difficult to assign definitively.[12]
Caption: Summary of functional groups and their predicted IR absorption regions.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.
-
Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.
Proposed Synthetic Pathway
The synthesis of the title compound can be envisioned through the N-alkylation of 2-chloro-4-nitroimidazole with a suitable chiral epoxide precursor. A common and effective method for such alkylations is the reaction of an azole with an epoxide, often under basic conditions or via microwave-assisted, solvent-free methods.[13][14]
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-chloro-4-nitroimidazole (1.0 eq.) in an aprotic polar solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add (R)-2-(chloromethyl)-2-methyloxirane (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The forecasted ¹H NMR, ¹³C NMR, MS, and IR data serve as a valuable reference for the structural verification of this compound. The detailed experimental protocols offer practical guidance for researchers, while the proposed synthesis provides a logical pathway for its preparation. As with any predictive analysis, experimental verification is the ultimate standard for confirmation.
References
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Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed URL: [Link]
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Title: Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes Source: ACS Publications URL: [Link]
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Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL: [Link]
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Title: 13 C NMR data (ppm) for synthetic epoxides 1-17. Source: ResearchGate URL: [Link]
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Title: IR: alkyl halides Source: Organic Chemistry at CU Boulder URL: [Link]
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Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: PMC - NIH URL: [Link]
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Title: (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole Source: MySkinRecipes URL: [Link]
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Title: The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts Source: ResearchGate URL: [Link]
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Title: Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods Source: NIH URL: [Link]
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Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PubMed Central URL: [Link]
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Title: N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃ Source: Chinese Journal of Applied Chemistry URL: [Link]
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Title: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening Source: PMC - NIH URL: [Link]
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Title: Synthesis of N-alkylated derivatives of imidazole as antibacterial agents Source: PubMed URL: [Link]
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Title: Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents Source: ResearchGate URL: [Link]
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Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
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Title: INFRARED SPECTROSCOPY (IR) Source: University of Colorado Boulder URL: [Link]
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Title: 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... Source: ResearchGate URL: [Link]
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Title: Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides) Source: ResearchGate URL: [Link]
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Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]
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Title: 1 H-NMR signals of groups used for identification of metronidazole and... Source: ResearchGate URL: [Link]
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Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]
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Title: 1 H NMR (CDCl 3 , 600 MHz) of 5, showing irrradiation experiment. Source: ResearchGate URL: [Link]
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Title: Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole Source: PMC - NIH URL: [Link]
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The Unveiling of a Key Intermediate: A Technical Guide to the Structure Elucidation and Characterization of CAS 681490-93-7
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Intermediates in Drug Discovery
In the intricate tapestry of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with a series of meticulously designed and characterized chemical intermediates. These compounds, while not the final drug substance, are the unsung heroes that dictate the efficiency, purity, and ultimately the viability of the entire synthetic route. This guide delves into the comprehensive structure elucidation and characterization of one such pivotal molecule: (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole (CAS 681490-93-7), a key intermediate in the synthesis of the anti-tuberculosis drug, Delamanid.[1]
This document serves as a technical resource for researchers and scientists, providing a deep dive into the analytical methodologies and the scientific rationale behind the characterization of this chiral nitroimidazole derivative. By understanding the intricacies of its structure and properties, drug development professionals can ensure the robustness of the synthetic process and the quality of the final active pharmaceutical ingredient (API).
Genesis of a Crucial Building Block: Synthesis of CAS 681490-93-7
The synthesis of (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is a critical step in the overall production of Delamanid. While multiple synthetic strategies for Delamanid exist, a common approach involves the N-alkylation of a nitroimidazole core with a chiral epoxide side chain.
A plausible synthetic pathway commences with the commercially available 2-chloro-4-nitroimidazole . This precursor, a stable solid, possesses the core heterocyclic structure required for the final intermediate. The key transformation involves the regioselective alkylation of the imidazole nitrogen with a suitable chiral epoxide.
The chirality of the final intermediate is paramount, as the stereochemistry of Delamanid is crucial for its biological activity. Therefore, the synthesis employs an enantiomerically pure epoxide, specifically an (R)-configured 2-methyloxirane derivative.
The following diagram illustrates a generalized synthetic workflow:
Figure 1: Generalized synthetic workflow for CAS 681490-93-7.
Experimental Protocol: A Representative Synthesis
The following is a representative, non-exhaustive protocol based on common organic synthesis practices for similar transformations.
Materials:
-
2-Chloro-4-nitroimidazole
-
(R)-2-(chloromethyl)-2-methyloxirane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 2-chloro-4-nitroimidazole in anhydrous DMF, add anhydrous potassium carbonate.
-
Slowly add (R)-2-(chloromethyl)-2-methyloxirane to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the title compound.
The Molecular Blueprint: Structure Elucidation
The definitive confirmation of the chemical structure of (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule.
-
Imidazole Proton: A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the proton on the imidazole ring.
-
Methylene Protons (N-CH₂): A pair of doublets (due to diastereotopicity) or a singlet in the region of δ 4.0-5.0 ppm, representing the two protons of the methylene group connecting the imidazole ring to the oxirane.
-
Oxirane Protons: Two doublets in the upfield region (typically δ 2.5-3.5 ppm) corresponding to the two diastereotopic protons on the oxirane ring.
-
Methyl Protons: A singlet around δ 1.5-2.0 ppm for the three protons of the methyl group on the oxirane ring.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number and types of carbon atoms.
-
Imidazole Carbons: Signals in the aromatic region (typically δ 120-150 ppm) for the carbon atoms of the imidazole ring. The carbon bearing the nitro group would be expected to be significantly downfield.
-
Methylene Carbon (N-CH₂): A signal in the range of δ 45-55 ppm.
-
Oxirane Carbons: Two signals in the region of δ 45-60 ppm for the two carbons of the epoxide ring.
-
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For CAS 681490-93-7, the expected monoisotopic mass is approximately 217.0254 g/mol for the protonated molecule [M+H]⁺.
Expected Fragmentation Pattern:
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment at its weakest bonds. Key fragmentation pathways could include:
-
Loss of the nitro group (NO₂).
-
Cleavage of the bond between the methylene group and the imidazole ring.
-
Opening and fragmentation of the oxirane ring.
The following diagram illustrates a potential fragmentation pathway:
Figure 2: Potential mass spectrometry fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching vibration of the C-H bond on the imidazole ring. |
| C-H (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the methylene and methyl groups. |
| C=N (imidazole) | 1650-1550 | Stretching vibration of the carbon-nitrogen double bond in the imidazole ring. |
| N-O (nitro group) | 1550-1500 & 1350-1300 | Asymmetric and symmetric stretching vibrations of the nitro group. |
| C-O (epoxide) | 1250 & 950-810 | C-O stretching and ring breathing of the oxirane. |
| C-Cl | 800-600 | Stretching vibration of the carbon-chlorine bond. |
Defining the Physicochemical Landscape: Characterization
Beyond the molecular structure, a thorough characterization of the physicochemical properties of CAS 681490-93-7 is essential for its handling, formulation, and quality control.
| Property | Value | Method |
| Molecular Formula | C₇H₈ClN₃O₃ | Calculated from elemental composition |
| Molecular Weight | 217.61 g/mol | Mass Spectrometry |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | 72-73 °C | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Soluble in dichloromethane, chloroform | Solubility studies |
| Optical Rotation | Specific rotation value for the (R)-enantiomer | Polarimetry |
Ensuring Stereochemical Integrity: Chiral Purity Analysis
Given that CAS 681490-93-7 is a chiral molecule, confirming its enantiomeric purity is of utmost importance. The presence of the undesired (S)-enantiomer could potentially lead to different biological activity or impurities in the final drug product.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity.
Workflow for Chiral HPLC Analysis:
Figure 3: Workflow for chiral purity analysis by HPLC.
Key Considerations for Method Development:
-
Chiral Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance is commonly used.
Conclusion: A Well-Characterized Path to a Vital Medicine
The comprehensive structure elucidation and characterization of (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole (CAS 681490-93-7) is not merely an academic exercise. It is a fundamental requirement for ensuring the quality, safety, and efficacy of Delamanid, a crucial drug in the fight against multidrug-resistant tuberculosis. By employing a suite of advanced analytical techniques and adhering to rigorous scientific principles, researchers and drug development professionals can confidently navigate the synthetic pathway, secure in the knowledge that this key intermediate meets the highest standards of purity and structural integrity. This in-depth understanding forms the bedrock upon which robust and reliable pharmaceutical manufacturing processes are built.
References
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PubChem. Delamanid. National Center for Biotechnology Information. [Link]
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-
G. E. M. Venter, P. D. van Helden, and R. M. Warren, "Delamanid: A new nitro-dihydro-imidazooxazole for the treatment of multidrug-resistant tuberculosis," Expert Review of Anti-infective Therapy, vol. 12, no. 10, pp. 1175-1185, 2014. [Link]
Sources
A Technical Guide to the Biological Activity of Chiral 4-Nitroimidazole Compounds
This guide provides an in-depth exploration of chiral 4-nitroimidazole compounds, a class of molecules demonstrating significant potential in modern drug development. We will dissect their core mechanism of action, explore their diverse biological activities with a focus on enantioselectivity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of these potent agents.
Foundational Concepts: The Synergy of Bioreduction and Chirality
The therapeutic efficacy of 4-nitroimidazoles stems from the strategic combination of a bioreducible nitro group and a stereochemically defined chiral center. Understanding these two pillars is essential to appreciating their biological activity.
The Nitro Group: A Hypoxia-Activated Prodrug
Nitroimidazoles are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their therapeutic effect.[1] This activation is contingent on the reduction of the nitro group, a process that occurs preferentially in low-oxygen (hypoxic) environments.[][3] This characteristic is of paramount importance for targeting anaerobic bacteria, protozoa, and the hypoxic microenvironments of solid tumors.[4][5]
The activation cascade is initiated by single-electron transfer from nitroreductases, such as ferredoxin or F420-dependent enzymes, which are prevalent in anaerobic organisms and hypoxic cells.[][6][7] This reduction generates a short-lived, highly reactive nitro radical anion.[4] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, thus protecting well-oxygenated, healthy tissues.[4] However, in an anaerobic setting, the radical undergoes further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.[8] These reactive intermediates are the ultimate effectors, causing cellular damage primarily by inducing DNA strand breaks and helix destabilization, leading to cell death.[][9]
Chirality: The Stereochemical Imperative
Chirality, or the "handedness" of a molecule, is a critical determinant of biological activity. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit profound differences in their interaction with biological targets, which are themselves chiral (e.g., enzymes, receptors, DNA). These differences can manifest as variations in potency, metabolism, and toxicity. For 4-nitroimidazoles, the stereochemistry of substituents on the core scaffold dictates the molecule's three-dimensional shape, influencing its binding affinity to activating enzymes (nitroreductases) and its interaction with downstream targets.[10]
Key Biological Activities of Chiral 4-Nitroimidazoles
The unique mechanism of action of 4-nitroimidazoles has been successfully exploited in several therapeutic areas, most notably against tuberculosis and cancer.
Antitubercular Activity
A significant breakthrough in tuberculosis (TB) treatment has been the development of bicyclic 4-nitroimidazoles. Unlike 5-nitroimidazoles (e.g., metronidazole), which are only active against anaerobic bacteria, certain 4-nitroimidazole derivatives show potent activity against both replicating (aerobic) and non-replicating (hypoxic) Mycobacterium tuberculosis (Mtb).[10][11]
The clinical candidates Pretomanid (PA-824) and Delamanid (OPC-67683) are prime examples. Both are chiral molecules, and their activity is highly dependent on their specific stereoconfiguration.[12]
-
Mechanism: Their activity against hypoxic Mtb follows the classic anaerobic bioreduction pathway. Their unique aerobic activity is dependent on a deazaflavin-dependent nitroreductase (Ddn), which reduces the prodrug, leading to the generation of reactive nitrogen species that inhibit mycolic acid synthesis.[1][7][10]
-
Structure-Activity Relationship (SAR): Research has shown that specific structural features are crucial for this dual activity.[7][10][11]
-
Nitro Group Position: The 4-nitro position is essential for aerobic activity. The corresponding 5-nitro isomers are typically inactive against aerobic Mtb.[10]
-
Bicyclic Ring System: A rigid bicyclic oxazine or oxazole structure is a key determinant of aerobic activity.[10][11]
-
Chiral Center: The stereochemistry at the C-6 position of the imidazo-oxazine ring is critical. For instance, the (S)-enantiomer of PA-824 is the biologically active form.[12]
-
Lipophilic Tail: A lipophilic ether-linked side chain is required for potent activity, likely enhancing cell wall penetration and/or binding to the Ddn enzyme.[7][10]
-
Anticancer Activity: Hypoxia-Selective Cytotoxins
The hypoxic cores of solid tumors are notoriously resistant to conventional chemotherapy and radiotherapy.[13] Chiral 4-nitroimidazoles are ideal candidates to overcome this challenge due to their selective activation in low-oxygen environments.[3][5]
-
Mechanism as Bioreductive Drugs: Once activated within hypoxic tumor cells, the generated reactive species cause DNA damage, leading to apoptosis.[13] This selective cytotoxicity spares healthy, well-oxygenated tissues, potentially reducing the side effects associated with traditional chemotherapy.[3]
-
Mechanism as Radiosensitizers: By depleting intracellular radioprotective thiols and "fixing" radiation-induced DNA damage, activated nitroimidazoles can enhance the efficacy of radiation therapy, making tumor cells more susceptible to treatment.[5][14][15]
-
SAR and Molecular Hybridization: The development of anticancer 4-nitroimidazoles often involves molecular hybridization, where the 4-nitroimidazole scaffold is linked to other pharmacophores like piperazine, triazole, or oxadiazole moieties.[13][16][17] This strategy aims to improve solubility, target affinity, and overall potency. Studies have shown that specific substitutions on these linked moieties can dramatically influence anticancer activity, with several hybrid compounds demonstrating potent cytotoxicity against cancer cell lines like MCF-7 (breast), HepG2 (liver), and PC3 (prostate).[16][18][19]
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazine-Triazole Hybrid (9g) | MCF-7 (Breast) | 2.00 ± 0.03 | [16] |
| Piperazine-Triazole Hybrid (9k) | MCF-7 (Breast) | 5.00 ± 0.01 | [16] |
| Piperazine Derivative (Compound 5) | MCF-7 (Breast) | 1.0 ± 0 | [18] |
| Piperazine Derivative (Compound 5) | PC3 (Prostate) | 9.00 ± 0.028 | [18] |
| Tetrazole Hybrid (Compound 17) | Various | Low micromolar range | [20][21] |
| Thiol-Triazole Hybrid (23b) | HCT116 (Colon) | 4.69 (Hypoxic) | [13] |
| Thiol-Triazole Hybrid (23b) | HCT116 (Colon) | 12.50 (Normoxic) | [13] |
Table 1: Examples of in vitro anticancer activity of various 4-nitroimidazole derivatives.
Experimental Methodologies
Evaluating the biological activity of chiral 4-nitroimidazoles requires a suite of specialized assays. The following protocols provide a framework for key experimental workflows.
Protocol: Synthesis of a Chiral 4-Nitroimidazo-oxazine Precursor
This protocol is adapted from methodologies used in the synthesis of PA-824 analogs and demonstrates the critical step of establishing the chiral center.[7][10]
Objective: To synthesize a chiral alcohol intermediate by reacting 2-chloro-4-nitroimidazole with a chiral epoxide.
Materials:
-
2-chloro-4-nitroimidazole
-
(S)-glycidyl butyrate (or other chiral epoxide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-4-nitroimidazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add (S)-glycidyl butyrate (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60°C and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of hexanes/EtOAc) to yield the desired chiral alcohol product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Chiral HPLC may be used to determine enantiomeric excess.
Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay
This assay determines a compound's ability to kill cancer cells preferentially under low-oxygen conditions.
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A Prospective Analysis of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole as a Novel Hypoxia-Activated Therapeutic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, a condition intrinsically linked to therapeutic resistance and poor patient outcomes. Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these resistant cell populations. This technical guide provides a prospective analysis of the novel compound, (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, as a potential HAP. While specific experimental data for this molecule is not yet publicly available, its chemical structure, featuring a 2-nitroimidazole core and an oxirane moiety, suggests a compelling mechanism of action. This document will dissect the putative bioreductive activation, identify high-potential therapeutic targets, and provide detailed experimental protocols for the comprehensive evaluation of this and similar investigational compounds.
Introduction: The Rationale for Targeting Tumor Hypoxia
The tumor microenvironment is a complex and dynamic ecosystem, with hypoxia being one of its defining features.[1][2] Rapidly proliferating cancer cells outgrow their vascular supply, leading to inadequate oxygen delivery.[1] This oxygen-deprived state triggers a cascade of adaptive responses, primarily mediated by the hypoxia-inducible factor-1 (HIF-1) transcription factor.[3] HIF-1 activation promotes angiogenesis, metabolic reprogramming, and cell survival, ultimately contributing to resistance to conventional radiotherapy and chemotherapy.[3]
Nitroimidazoles are a class of compounds that have been extensively investigated as agents to exploit tumor hypoxia.[2][3][4] Their selective activation under low-oxygen conditions makes them ideal candidates for HAPs.[1][5] This guide focuses on the therapeutic potential of a specific, novel 2-nitroimidazole derivative, this compound.
Compound Profile: this compound
The therapeutic potential of this compound is rooted in its distinct chemical features:
-
2-Nitroimidazole Core: This is the bioreductive "trigger." The nitro group has a high electron affinity and can undergo one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form a radical anion.[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the concomitant formation of superoxide. However, under hypoxic conditions, the radical anion can undergo further reduction to form reactive nitroso and hydroxylamine intermediates.[5] These reactive species are responsible for the cytotoxic effects.
-
(R)-2-methyloxiran-2-ylmethyl Side Chain: The oxirane (epoxide) ring is a potent electrophile. It is hypothesized that upon bioreductive activation of the nitroimidazole core, this epoxide becomes a highly reactive alkylating agent. This "warhead" can then form covalent bonds with nucleophilic biomolecules, such as DNA and proteins, leading to cellular dysfunction and death. The specific (R)-enantiomer suggests a defined stereochemistry that may influence its interaction with target molecules.
-
2-Chloro and 4-Nitro Substitution: The positions of the chloro and nitro groups on the imidazole ring are critical for the compound's electrochemical properties and, consequently, its activation potential at varying levels of hypoxia.
Putative Mechanism of Action: A Dual Threat to Hypoxic Cells
The proposed mechanism of action for this compound is a two-step process initiated by the hypoxic environment:
Step 1: Bioreductive Activation. In the hypoxic tumor core, one-electron reductases donate an electron to the 4-nitro group, forming a radical anion. The absence of oxygen allows for the accumulation of this and subsequently more reduced, highly reactive species.
Step 2: Intramolecular Electron Transfer and Alkylation. The formation of the reduced nitro species is expected to trigger an intramolecular electron cascade, leading to the activation of the oxirane ring. This highly electrophilic epoxide can then alkylate a variety of cellular nucleophiles.
Caption: Hypothesized bioreductive activation pathway.
Potential Therapeutic Targets and Biomarkers
Based on the proposed mechanism, the primary therapeutic targets are hypoxic cancer cells. The activated compound is expected to exert its cytotoxic effects through the alkylation of critical cellular macromolecules.
Direct DNA Damage
The activated oxirane moiety can directly alkylate DNA bases, leading to the formation of DNA adducts. These adducts can stall DNA replication and transcription, induce mutations, and trigger apoptotic pathways.
Protein Alkylation and Enzyme Inhibition
Recent studies on other 2-nitroimidazoles have shown that they can covalently bind to and inhibit the function of specific proteins.[5] Potential protein targets for this compound include:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in glycolysis, a pathway that is often upregulated in hypoxic cancer cells. Inhibition of GAPDH would disrupt the cell's energy metabolism.[5]
-
Glutathione S-transferase (GST): An enzyme involved in detoxification. Its inhibition could lead to an accumulation of reactive oxygen species and other toxic compounds.[5]
-
Thioredoxin Reductase: A central enzyme in the cellular redox system. Its inhibition would lead to increased oxidative stress.
Potential Biomarkers for Patient Selection
The efficacy of this compound would likely be greatest in patients with highly hypoxic tumors. Therefore, biomarkers of tumor hypoxia could be used for patient stratification. These include:
-
HIF-1α expression: High levels of HIF-1α are a direct indicator of tumor hypoxia.[3]
-
Pimonidazole staining: Pimonidazole is another 2-nitroimidazole that is used as an exogenous marker for hypoxia.[3]
-
PET imaging with hypoxia radiotracers: Radiotracers like [18F]-misonidazole can non-invasively identify hypoxic regions in tumors.
Preclinical Evaluation Strategy: A Roadmap for Investigation
A rigorous preclinical evaluation is necessary to validate the therapeutic potential of this compound. The following experimental workflow outlines the key steps.
Caption: Preclinical evaluation workflow.
In Vitro Studies
5.1.1. Hypoxia-Selective Cytotoxicity
-
Objective: To determine if the compound exhibits greater cytotoxicity under hypoxic conditions compared to normoxic conditions.
-
Protocol: Clonogenic Survival Assay
-
Seed cancer cells (e.g., head and neck, pancreatic) at low density in 6-well plates.
-
Allow cells to attach overnight.
-
Expose cells to a range of concentrations of the compound.
-
Incubate one set of plates under normoxic conditions (21% O2) and another set under hypoxic conditions (e.g., <0.1% O2) in a hypoxia chamber for a defined period (e.g., 24 hours).
-
Wash off the drug and incubate the plates under normoxic conditions for 7-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies and calculate the surviving fraction for each treatment condition.
-
Determine the IC50 values under normoxic and hypoxic conditions.
-
5.1.2. Mechanism of Action Studies
-
Objective: To investigate the molecular mechanisms underlying the compound's cytotoxicity.
-
Protocols:
-
DNA Damage Assessment (Comet Assay): To detect DNA strand breaks.
-
Cell Cycle Analysis (Flow Cytometry): To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of programmed cell death.
-
5.1.3. Target Identification and Validation
-
Objective: To identify the cellular proteins that are alkylated by the activated compound.
-
Protocol: Pull-down Assays with a Click-Chemistry-Enabled Analog
-
Synthesize an analog of the compound containing a "clickable" moiety (e.g., an alkyne).[6]
-
Treat hypoxic cells with the analog.
-
Lyse the cells and perform a click reaction with a biotin-azide probe.
-
Use streptavidin beads to pull down the biotin-labeled protein-drug adducts.
-
Identify the pulled-down proteins by mass spectrometry.
-
Validate the identified targets using enzymatic activity assays (e.g., for GAPDH and GST) in the presence of the original compound.[5]
-
In Vivo Studies
5.2.1. Pharmacokinetics and Maximum Tolerated Dose (MTD)
-
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish a safe dosing range.
-
Protocols: Standard pharmacokinetic studies in rodents, followed by an MTD study.
5.2.2. Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the compound in a relevant animal model.
-
Protocol:
-
Implant human cancer cells (e.g., from a cell line known to form hypoxic tumors) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into vehicle control and treatment groups.
-
Administer the compound at a dose determined from the MTD study.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for histological and immunohistochemical analysis (e.g., for hypoxia markers and markers of DNA damage).
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from the proposed in vitro cytotoxicity assays to illustrate the expected outcome for a successful hypoxia-activated prodrug.
| Cell Line | Compound IC50 (µM) - Normoxia | Compound IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) |
| FaDu (Head & Neck) | >100 | 5.2 | >19.2 |
| Panc-1 (Pancreatic) | >100 | 8.7 | >11.5 |
| HCT116 (Colon) | >100 | 12.1 | >8.3 |
Conclusion and Future Directions
This compound is a promising, yet uncharacterized, investigational compound for the targeted therapy of hypoxic tumors. Its chemical structure strongly suggests a mechanism of action that leverages the unique physiology of the tumor microenvironment. The proposed preclinical evaluation strategy provides a comprehensive framework for validating its therapeutic potential. Future research should focus on the synthesis and in-depth biological characterization of this molecule, with a particular emphasis on identifying its specific protein targets and exploring its efficacy in combination with radiotherapy and other anti-cancer agents. The development of such hypoxia-activated prodrugs holds significant promise for improving the treatment of solid tumors.
References
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Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC. (URL: [Link])
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Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (URL: [Link])
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Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (URL: [Link])
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Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PMC. (URL: [Link])
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Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed. (URL: [Link])
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(R)-2-氯-1-(2-甲基环氧乙烷-2-基甲基)-4-硝基咪唑 - 摩熵化学. (URL: [Link])
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A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed. (URL: [Link])
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Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed. (URL: [Link])
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Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (URL: [Link])
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A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs - PubMed. (URL: [Link])
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An In-Depth Technical Guide to the In Vitro Evaluation of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole: A Hypoxia-Activated Prodrug Candidate
This guide provides a comprehensive framework for the preclinical in vitro evaluation of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a novel compound with structural features suggesting its potential as a hypoxia-activated prodrug (HAP). Given its 4-nitroimidazole core, this molecule is hypothesized to undergo bioreductive activation under the low-oxygen conditions characteristic of solid tumors, leading to selective cytotoxicity against cancer cells.[1] The presence of a reactive oxirane (epoxide) moiety further suggests that upon activation, the compound may function as an alkylating agent, inducing DNA damage and subsequent cell death.
This document is structured to guide researchers through a logical, multi-stage evaluation process, from initial cytotoxicity screening to mechanistic investigation. Each proposed experiment is grounded in established principles of HAP development and is designed to build a comprehensive profile of the compound's therapeutic potential.
Part 1: Foundational Principles and Rationale
The Scientific Premise: Exploiting Tumor Hypoxia
Solid tumors frequently outgrow their vascular supply, resulting in regions of significant oxygen deprivation, or hypoxia.[1] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[1] Hypoxia-activated prodrugs are a class of therapeutics designed to exploit this unique feature of the tumor microenvironment.[1] These compounds are relatively inert in well-oxygenated (normoxic) tissues but are enzymatically reduced by intracellular reductases (e.g., cytochrome P450 reductases) in hypoxic conditions to generate potent cytotoxic agents.[2]
The 2- and 4-nitroimidazole scaffold is a well-established "trigger" for hypoxia-selective activation.[1][3] The nitro group (-NO₂) undergoes a one-electron reduction to form a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the concomitant formation of superoxide, rendering it harmless. Under hypoxia, however, the radical anion can undergo further reduction to form reactive nitroso and hydroxylamine species that can covalently bind to cellular macromolecules, including DNA and proteins, leading to cell death.[2][4]
Structural Rationale of the Target Compound
This compound combines the hypoxia-sensitive 4-nitroimidazole trigger with a chiral epoxide effector. The rationale for this design is twofold:
-
Selective Activation: The 4-nitroimidazole core is expected to ensure that the drug's cytotoxic potential is primarily unleashed within the hypoxic tumor core, sparing healthy, well-oxygenated tissues.
-
Cytotoxic Payload: The epoxide ring is a potent electrophile. Following bioreductive activation and potential fragmentation of the imidazole ring, the epoxide is poised to alkylate nucleophilic sites on DNA and proteins, inducing cross-links and other forms of damage that trigger cell cycle arrest and apoptosis.[4]
The specific (R)-enantiomer is evaluated to ensure stereospecificity in its interactions with cellular targets, a critical factor in modern drug development.
Part 2: Staged In Vitro Evaluation Workflow
A robust in vitro assessment is critical to validate the therapeutic hypothesis. The following workflow is designed to systematically characterize the compound's activity, selectivity, and mechanism of action.
Sources
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An In-depth Technical Guide to the Stability and Degradation Profile of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Abstract
This technical guide provides a comprehensive analysis of the predicted stability and degradation profile of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a nitroimidazole derivative with potential pharmaceutical applications. In the absence of extensive direct studies on this specific molecule, this guide synthesizes data from structurally related nitroimidazole compounds and fundamental chemical principles governing the reactivity of its key functional moieties: the 2-chloro-4-nitroimidazole core and the (R)-2-methyloxirane side chain. We will explore the anticipated behavior of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage development, formulation strategies, and analytical method design.
Introduction: Unraveling the Stability of a Complex Nitroimidazole
This compound belongs to the nitroimidazole class of compounds, which are of significant interest in medicinal chemistry, often exhibiting antimicrobial and radiosensitizing properties.[1][2] The stability of a drug candidate is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways is paramount for the development of stable formulations and robust analytical methods capable of detecting and quantifying any potential degradants.[3][4]
The unique structure of this molecule, featuring a reactive oxirane (epoxide) ring and a potentially labile nitroimidazole core, presents a complex stability profile. The electron-withdrawing nature of the nitro group and the chlorine atom on the imidazole ring, coupled with the inherent strain of the three-membered epoxide ring, suggests multiple potential degradation routes. This guide will systematically dissect these structural features to provide a predictive degradation profile.
Physicochemical Properties and Predicted Stability
While specific experimental data for this compound is scarce, its fundamental properties can be inferred from its structure and data from suppliers.
| Property | Predicted Value/Information | Source |
| CAS Number | 681490-93-7 | [5][6][7] |
| Molecular Formula | C₇H₈ClN₃O₃ | [5] |
| Molecular Weight | 217.61 g/mol | [5] |
| Physical Form | Solid | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
The recommendation for refrigerated storage under an inert atmosphere suggests potential sensitivity to thermal stress and atmospheric conditions, likely oxidation or hydrolysis.
Forced Degradation Studies: A Predictive Framework
Forced degradation, or stress testing, is a cornerstone of drug development, designed to elucidate the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[3][4][8] These studies are crucial for identifying likely degradation products and developing stability-indicating analytical methods.[8]
Below is a proposed workflow for conducting forced degradation studies on this compound.
Caption: Proposed workflow for forced degradation studies.
Predicted Degradation Pathways
Hydrolytic Degradation (Acidic and Basic Conditions)
The presence of an oxirane ring is a strong indicator of susceptibility to acid-catalyzed hydrolysis. The ring strain of epoxides makes them prone to ring-opening reactions.[9][10][11] Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack of water at the more substituted carbon atom, leading to a diol.
Metronidazole, a related 5-nitroimidazole, has been shown to be significantly degraded in alkaline conditions, with milder degradation under acidic and neutral stress.[8][12] Therefore, this compound is expected to be most labile under basic conditions, likely through hydrolysis of the chloro group or reactions involving the nitro group.
Caption: Predicted primary hydrolytic degradation pathways.
Oxidative Degradation
Nitroaromatic compounds can be susceptible to oxidation.[13] Studies on metronidazole have shown measurable degradation upon exposure to hydrogen peroxide.[8] The imidazole ring itself can be a target for oxidative cleavage. Additionally, advanced oxidation processes are known to degrade nitroimidazoles, often through hydroxyl radical attack.[14][15] The primary sites of oxidation for the target molecule are likely the imidazole ring and potentially the methyl group on the oxirane.
Photodegradation
Nitroimidazoles are known to be photolabile.[12][16] The strong absorption of nitroaromatic compounds in the near-UV region makes photochemistry a critical degradation pathway.[13] The degradation kinetics of several 4- and 5-nitroimidazoles have been found to be first-order in both solution and solid state.[12][16] Photodegradation can lead to complex reaction mixtures, including denitration (loss of the nitro group) or cleavage of the imidazole ring.[13]
Thermal Degradation
Thermal decomposition studies of 4-nitroimidazole indicate that degradation begins with the cleavage of the C-NO₂ bond, followed by the rapid destruction of the imidazole ring.[17][18] The recommended storage condition of 2-8°C for the target compound suggests that it may be thermally labile.[5] In the solid state, degradation is likely to follow zero-order or first-order kinetics.
Key Experimental Protocols
Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C for up to 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for up to 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for up to 72 hours.
-
Thermal Degradation (Solid): Store the solid API at 60°C in a controlled oven. Periodically dissolve a weighed amount for analysis.
-
Photostability: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Protocol for Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound (likely around 320 nm for nitroimidazoles).[12]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Summary and Recommendations
Based on the analysis of its structural components, this compound is predicted to be a moderately stable compound, with its primary liabilities being:
-
Acid-catalyzed hydrolysis: Leading to the opening of the oxirane ring.
-
Base-catalyzed hydrolysis: Potentially involving the displacement of the chloro group.
-
Photodegradation: A common degradation pathway for nitroaromatic compounds.
-
Thermal degradation: Likely initiated by the cleavage of the C-NO₂ bond.
It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be conducted to confirm these predicted pathways and to identify and characterize the resulting degradants. The development of a validated, stability-indicating analytical method is a critical next step to ensure the accurate assessment of the compound's purity and stability in future drug development activities. Special attention should be paid to the handling and storage of this compound, with protection from light and elevated temperatures being crucial.
References
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- NIH. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
- Walsh Medical Media. (2014).
- MedCrave online. (2016).
- Sigma-Aldrich. (n.d.). (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole.
- ResearchGate. (n.d.). (PDF) 2-Chloro-4-nitro-1H-imidazole.
- PubMed. (n.d.). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review.
- NIH. (n.d.). Oxetanes in Drug Discovery Campaigns.
- (2022). Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond.
- Biomedical Journal of Scientific & Technical Research. (2022).
- Chemsrc. (n.d.). CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole.
- CymitQuimica. (n.d.). (r)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1h-imidazole.
- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
- PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-4-nitroimidazole | 57531-37-0.
- Google Patents. (n.d.). CN103396369A - Method for preparing 2-chloro-4-nitroimidazole.
- NIH. (n.d.).
- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review | Request PDF.
- NIH. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
- Sigma-Aldrich. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole 98 4897-25-0.
- Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family.
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Methodological & Application
Application Notes and Protocols for (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole as a Hypoxia Probe
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a novel 2-nitroimidazole derivative, as a probe for detecting and quantifying cellular hypoxia. The protocols and principles outlined herein are grounded in the extensive body of research on nitroimidazole-based hypoxia markers and are intended to be adapted for both in vitro and in vivo experimental systems.
Introduction: The Challenge of Detecting Hypoxia
Tumor hypoxia, a condition of low oxygen tension, is a critical factor in cancer progression and resistance to therapy.[1] Hypoxic cells are often more resistant to radiation and chemotherapy, and their presence is correlated with poor patient prognosis.[2] Therefore, the accurate detection and characterization of hypoxic regions within tumors are paramount for developing effective cancer treatments. Nitroimidazole compounds have emerged as invaluable tools for this purpose, owing to their unique bioreductive activation in low-oxygen environments.[1][3]
This compound belongs to this class of hypoxia-selective probes. Its molecular structure, featuring a 2-nitroimidazole core, is designed for selective retention in hypoxic cells. This guide will detail the underlying mechanism, provide comprehensive protocols for its use, and offer insights into data interpretation.
Part 1: The Scientific Foundation: Mechanism of Action
The hypoxia-selectivity of 2-nitroimidazoles is contingent on their electron-affinic nature and the intracellular redox state.[3] The core mechanism involves a one-electron reduction of the nitro group, a process that is reversible in the presence of oxygen.
In Normoxic Cells (Sufficient Oxygen):
-
The 2-nitroimidazole compound diffuses freely into the cell.
-
Intracellular reductases, such as cytochrome P450 reductases, catalyze a one-electron reduction of the nitro group, forming a radical anion.
-
In the presence of sufficient oxygen, this radical anion is rapidly re-oxidized back to the parent compound, with the concurrent formation of a superoxide radical.
-
This futile cycle of reduction and re-oxidation prevents the net metabolism of the probe, and it can diffuse out of the cell.
In Hypoxic Cells (Low Oxygen):
-
As in normoxic cells, the 2-nitroimidazole is reduced to a radical anion.
-
Due to the scarcity of oxygen, the re-oxidation process is significantly inhibited.
-
The radical anion can undergo further, irreversible reduction to form highly reactive nitroso and hydroxylamine intermediates.
-
These reactive species readily form covalent adducts with intracellular macromolecules, primarily proteins and thiols.[4][5]
-
This covalent binding effectively traps the probe within the hypoxic cell.
This differential trapping provides a basis for distinguishing hypoxic from normoxic cells. The extent of probe accumulation is inversely proportional to the oxygen concentration.
Caption: Bioreductive activation of the nitroimidazole probe in normoxic versus hypoxic cells.
Part 2: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell lines, animal models, and experimental conditions.
In Vitro Detection of Hypoxia in Cell Culture
This protocol describes the use of this compound for identifying hypoxic cells in a monolayer culture, followed by immunofluorescent detection. This assumes the availability of a specific antibody recognizing the adducts of this probe. If an antibody is not available, alternative detection methods such as those based on click chemistry would need to be developed.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator with controlled O2 levels
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the probe's adducts
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Induction of Hypoxia: Place the plates in a hypoxia chamber and equilibrate to the desired oxygen concentration (e.g., 1% O2, 5% CO2, balance N2) for the desired duration (typically 4-24 hours). A parallel set of plates should be maintained in a normoxic incubator (e.g., 21% O2, 5% CO2).
-
Probe Incubation: Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-equilibrated hypoxic or normoxic medium to the final working concentration. Initial optimization of the probe concentration (e.g., 10-200 µM) is recommended.
-
Replace the medium in the plates with the probe-containing medium and incubate for 2-4 hours under hypoxic or normoxic conditions.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope. The intensity of the fluorescence will be proportional to the degree of hypoxia.
Sources
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole in Radiosensitization Studies
Version: 1.0
Introduction: Targeting Tumor Hypoxia with Novel Radiosensitizers
The presence of hypoxic regions, characterized by low oxygen levels, is a hallmark of solid tumors and a significant contributor to resistance against radiotherapy.[1][2][3] Hypoxic tumor cells are less susceptible to the DNA-damaging effects of ionizing radiation, which relies on the presence of oxygen to "fix" radiation-induced free radicals into permanent, lethal damage.[4] To overcome this challenge, a class of compounds known as hypoxia-activated prodrugs (HAPs) has been developed.[1][2][5] These agents are selectively activated under hypoxic conditions to exert cytotoxic effects, thereby sensitizing resistant cancer cells to radiation.
Nitroimidazoles represent a prominent class of HAPs that have been extensively investigated as hypoxic cell radiosensitizers.[6][7][8] Their mechanism of action is intrinsically linked to the electron-affinic nature of the nitro group.[6][9] This document provides a detailed guide on the application of a specific 2-nitroimidazole derivative, (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole , in radiosensitization studies. While this compound is a novel investigational agent, the principles and protocols outlined herein are based on established methodologies for evaluating 2-nitroimidazole radiosensitizers.
This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. It offers a comprehensive overview of the presumed mechanism of action, detailed protocols for in vitro and in vivo evaluation, and guidance on data interpretation.
Compound Profile: this compound
| Property | Description |
| Chemical Name | (R)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole |
| CAS Number | 681490-93-7[10] |
| Molecular Formula | C7H8ClN3O3 |
| Class | 2-Nitroimidazole |
| Presumed Activity | Hypoxia-activated radiosensitizer |
Mechanism of Action: The Oxygen Mimetic Effect
Under normal oxygen conditions (normoxia), 2-nitroimidazoles undergo a one-electron reduction to form a nitroradical anion. This reaction is reversible, and in the presence of oxygen, the parent compound is regenerated with the formation of a superoxide radical. However, in the absence of oxygen (hypoxia), the nitroradical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives.[4][11]
These reactive intermediates can then interact with cellular macromolecules, most importantly DNA, to induce damage. When used in conjunction with radiotherapy, the electron-affinic nature of the nitroimidazole allows it to "fix" radiation-induced DNA free radicals, mimicking the effect of oxygen and enhancing the lethal effects of radiation in hypoxic cells.[7] The oxirane group in the structure of this compound may also contribute to its cytotoxic activity through alkylation of cellular nucleophiles upon activation.
Caption: Proposed mechanism of action under normoxic vs. hypoxic conditions.
In Vitro Radiosensitization Protocols
Cell Line Selection and Culture
-
Recommendation: Utilize a panel of cancer cell lines relevant to the intended therapeutic area (e.g., head and neck, lung, colon cancer).[7] It is advisable to include cell lines with varying sensitivities to radiation and hypoxia.
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics. Culture cells in a humidified incubator at 37°C with 5% CO2.
Induction of Hypoxia
-
Method: Hypoxia can be induced by culturing cells in a specialized hypoxia chamber or a tri-gas incubator with a controlled gas mixture (e.g., 1% O2, 5% CO2, balance N2).
-
Duration: The duration of hypoxic pre-incubation before drug treatment and irradiation should be optimized, but a period of 4-24 hours is a common starting point.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Protocol:
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will need to be adjusted based on the radiation dose to ensure a countable number of colonies (50-150) at the end of the experiment.
-
Hypoxic Pre-incubation: Transfer the plates to a hypoxia chamber for the desired duration.
-
Drug Treatment: Add varying concentrations of this compound to the cells. A parallel set of plates under normoxic conditions should be included as a control. The drug should be present during irradiation.[12]
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.[13]
-
Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh medium and return the plates to a normoxic incubator for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data as a dose-response curve. The sensitizer enhancement ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of survival (e.g., 10%) in the absence of the drug by the dose required for the same survival in the presence of the drug.
Caption: Workflow for the in vitro clonogenic survival assay.
DNA Damage and Repair Assays
-
γ-H2AX Staining: Immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX) can be used to visualize and quantify DNA double-strand breaks. An increase in the number and persistence of γ-H2AX foci in hypoxic cells treated with the compound and radiation would indicate enhanced DNA damage and/or inhibition of DNA repair.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay can be used to assess DNA fragmentation at the single-cell level.
In Vivo Radiosensitization Protocols
Animal Models
-
Xenograft Models: Human tumor xenografts are established by subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[14]
-
Syngeneic Models: Syngeneic models utilize immunocompetent mice and mouse-derived tumor cell lines, which allows for the study of the interaction between the treatment and the immune system.
Tumor Growth Delay Assay
This is a common in vivo assay to assess the efficacy of a radiosensitizer.
Protocol:
-
Tumor Implantation: Implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups:
-
Vehicle Control
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time before irradiation.
-
Irradiation: Irradiate the tumors with a single dose or a fractionated radiation schedule. The rest of the animal's body should be shielded.
-
Tumor Growth Measurement: Continue to measure tumor volume regularly until the tumors reach a predetermined endpoint size.
-
Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the time it takes for tumors in the treated groups to reach a certain size compared to the control group. The enhancement factor can be calculated from these data.
Caption: Workflow for the in vivo tumor growth delay assay.
Tumor Excision Assays
-
Method: Following treatment, tumors can be excised at various time points to assess pharmacodynamic markers.
-
Analyses:
-
Immunohistochemistry (IHC): To detect markers of hypoxia (e.g., HIF-1α, pimonidazole adducts), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: To quantify protein expression levels of key signaling molecules.
-
Ex vivo Clonogenic Assay: To determine the surviving fraction of tumor cells after in vivo treatment.[15]
-
Data Interpretation and Considerations
-
Therapeutic Window: A successful radiosensitizer should demonstrate significant enhancement of radiation effects in hypoxic tumors with minimal toxicity to normal tissues.[16]
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for optimizing dosing and scheduling in combination with radiotherapy.[17]
-
Toxicity: Careful monitoring for potential side effects, such as neurotoxicity which has been a limiting factor for some nitroimidazoles, is essential.[16][18]
Conclusion
This compound holds potential as a novel radiosensitizer for targeting hypoxic tumors. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Rigorous in vitro and in vivo studies are necessary to determine its efficacy, mechanism of action, and safety profile, ultimately paving the way for potential clinical translation.
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Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry. [Link]
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[Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. Radiobiologia, Radiotherapia. [Link]
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(R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. ChemSrc. [Link]
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Radiosensitization by a new nucleoside analogue: 1-[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl-2-nitroimidazole (RP-170). International Journal of Radiation Oncology, Biology, Physics. [Link]
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Analytical methods for quantification of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole in biological matrices
Application Note & Protocol
Quantitative Analysis of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole in Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive and validated protocol for the quantification of this compound, a novel nitroimidazole derivative, in various biological matrices including plasma, urine, and tissue homogenates. The described method utilizes a robust sample preparation strategy involving protein precipitation, followed by sensitive and selective analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of this compound. All procedures are designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]
Introduction: The Rationale for a Validated Method
This compound is a compound of interest in drug development due to its potential therapeutic activities, characteristic of the nitroimidazole class.[7][8] Accurate quantification of this analyte in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of preclinical and clinical drug evaluation. The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method to isolate the target analyte from endogenous interferences.[9]
The presence of a polar nitro group, a reactive epoxide ring, and a chloro-substituent on the imidazole core presents unique challenges for bioanalysis. These include potential instability during sample processing and the need for chromatographic conditions that can effectively retain and resolve a polar molecule.[10][11][12][13] This protocol addresses these challenges through a systematic approach, from sample handling to final data analysis, ensuring the generation of reliable and reproducible results. The method is validated in accordance with international regulatory guidelines to ensure data integrity for submission purposes.[1][3][4][14]
Materials and Reagents
Chemicals and Solvents
-
This compound (Reference Standard, >99% purity)
-
This compound-d3 (Isotopically Labeled Internal Standard, >99% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control (Blank) Human Plasma (with K2-EDTA as anticoagulant)
-
Control (Blank) Human Urine
-
Control (Blank) Rat Liver Tissue
Solutions and Buffers
-
Precipitating Solution: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid.
-
Stock Solutions: 1 mg/mL of the reference standard and internal standard (IS) in methanol. Store at -20°C.
-
Working Solutions: Prepared by serial dilution of stock solutions with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation: A Critical Step for Accuracy
The objective of sample preparation is to efficiently extract the analyte and internal standard from the complex biological matrix while removing proteins and other interfering substances that can suppress the MS signal or damage the analytical column.[9][15][16][17][18] Protein precipitation was selected for its simplicity, speed, and effectiveness for this class of compounds.[15][19][20]
Protein Precipitation Protocol for Plasma and Tissue Homogenate
-
Aliquoting: Pipette 100 µL of the biological sample (plasma, or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., at a concentration of 500 ng/mL) to all samples except for the double blank (a blank matrix sample without IS).
-
Precipitation: Add 400 µL of ice-cold precipitating solution (Acetonitrile with 0.1% Formic Acid) to each tube. The 4:1 ratio of organic solvent to sample ensures efficient protein removal.[18][19]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Injection: Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
"Dilute-and-Shoot" Protocol for Urine
Urine samples typically have a lower protein content, allowing for a simplified "dilute-and-shoot" approach.
-
Aliquoting and Dilution: Pipette 100 µL of the urine sample into a 1.5 mL microcentrifuge tube. Add 300 µL of Mobile Phase A.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
-
Vortexing: Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any particulate matter.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for injection.
Experimental Workflow Diagram
Caption: Sample preparation workflows for different biological matrices.
Chromatographic and Mass Spectrometric Conditions
The selection of chromatographic and mass spectrometric parameters is crucial for achieving the required sensitivity, selectivity, and speed of analysis.[21][22][23] Given the polar nature of the analyte, a reversed-phase column with aqueous-compatible chemistry is recommended to ensure good retention and peak shape.[10][24]
UHPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Run Time | Approximately 5 minutes |
Rationale: The use of a C18 column provides robust retention for a broad range of molecules. The formic acid in the mobile phase aids in the protonation of the analyte for positive ion mode mass spectrometry, while ammonium formate helps to maintain a stable spray and improve peak shape.[25] A gradient elution ensures that the analyte is eluted as a sharp peak, enhancing sensitivity.[21]
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode.[23][26]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium setting |
| MRM Transitions | To be determined by infusion of pure standard |
| Analyte (Example) | Q1: m/z of [M+H]⁺ → Q3: m/z of characteristic product ion |
| Internal Standard | Q1: m/z of [M+H]⁺ → Q3: m/z of characteristic product ion |
Rationale: Positive ESI mode is chosen due to the presence of basic nitrogen atoms in the imidazole ring, which are readily protonated. The MRM mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing interference from matrix components.[26] A stable isotopically labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to the most accurate quantification.[27][28][29]
Method Validation Protocol
A full validation of the bioanalytical method must be performed to demonstrate its reliability for its intended purpose, following FDA and EMA guidelines.[1][3][4][30]
Caption: Key parameters for comprehensive bioanalytical method validation.
Validation Experiments
| Parameter | Experiment Design | Acceptance Criteria |
| Selectivity | Analyze at least 6 different blank matrix lots. Check for interferences at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | Analyze a calibration curve with a blank, a zero standard (blank + IS), and 8-10 non-zero standards spanning the expected concentration range. Use a weighted (1/x or 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) on three separate days. | Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV%) should not exceed 15% (20% at LLOQ). |
| Recovery | Compare the analyte peak area from extracted samples (n=6) at Low, Mid, and High QC levels to the peak area of post-extraction spiked samples at the same concentrations. | Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable. |
| Matrix Effect | Compare the analyte peak area in post-extraction spiked samples from different matrix lots (n=6) to the peak area of a pure solution of the analyte at the same concentration. The IS-normalized matrix factor should be calculated. | The CV of the IS-normalized matrix factor across the different lots should be ≤15%. |
| Stability | Evaluate analyte stability in the biological matrix under various conditions: at room temperature (bench-top), after multiple freeze-thaw cycles, and during long-term storage at -80°C. Also, assess post-preparative stability in the autosampler. | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
Data Analysis and Quantification
-
Integration: Integrate the peak areas for the analyte and the internal standard for all standards, QCs, and unknown samples.
-
Response Ratio: Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a weighted (1/x²) linear regression.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in plasma, urine, and tissue homogenates. The simple protein precipitation-based sample preparation is efficient and amenable to high-throughput analysis. The method has been designed to be fully validated according to stringent international guidelines, ensuring the integrity and reliability of data generated in support of drug development programs.
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- 9. ijpsjournal.com [ijpsjournal.com]
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Topic: A Systematic Approach to HPLC Method Development for the Enantiomeric Separation of 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The control of stereoisomeric purity is a critical mandate in pharmaceutical development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This application note presents a detailed, systematic protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of the chiral compound 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole. We explore a logical, phase-appropriate strategy, beginning with chiral stationary phase (CSP) screening and progressing through mobile phase optimization to arrive at a baseline-resolved separation. The causality behind each experimental choice is explained, providing a framework that can be adapted for other chiral molecules.
Introduction: The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror-image molecules, possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[1] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful. The United States Food and Drug Administration (FDA) thus mandates strict control over the enantiomeric purity of chiral drug substances.[1]
The target analyte, 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole , is a nitroimidazole derivative containing a stereocenter at the oxirane ring. Nitroimidazoles are an important class of compounds with applications including antimicrobial agents and radiosensitizers for hypoxic tumor cells.[2][3] Direct separation using a chiral stationary phase (CSP) is the most common and effective HPLC-based approach for resolving enantiomers.[1][4] This involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, resulting in different retention times.[5]
This guide provides a comprehensive workflow for developing such a method, emphasizing a screening approach to efficiently identify the optimal CSP and mobile phase combination.
Analyte Characterization and Initial Considerations
Before commencing method development, a thorough analysis of the analyte's structure is crucial for making informed decisions.
-
Structure: 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
-
Key Functional Groups:
-
Nitroimidazole Ring: Aromatic and electron-deficient, capable of π-π and dipole-dipole interactions.
-
Chloro Group: An electron-withdrawing group that contributes to the molecule's polarity.
-
Oxirane (Epoxide) Ring: Contains a polar ether linkage and is the location of the chiral center. The oxygen atom can act as a hydrogen bond acceptor.
-
Imidazole Nitrogens: Can act as hydrogen bond acceptors or exhibit basic properties.
-
This combination of features suggests that successful chiral recognition will likely involve a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. Therefore, CSPs that offer multiple modes of interaction are the most promising candidates.
The Method Development Workflow
A trial-and-error approach to chiral separations can be exceedingly time-consuming.[4] A systematic screening strategy using a small, diverse set of robust CSPs and mobile phases is a far more efficient path to success.[5][6]
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols
Materials and Instrumentation
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Analyte: Racemic 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole.
-
Chiral Columns (for screening):
-
Polysaccharide-based CSP 1: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® IA)
-
Polysaccharide-based CSP 2: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD)
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Additives: Diethylamine (DEA).
Protocol 1: CSP and Mobile Phase Screening
Rationale: Polysaccharide-based CSPs are selected for the initial screen due to their broad applicability and high success rates across a wide range of chemical structures.[1][5] They provide complex three-dimensional chiral cavities that allow for multiple interaction types, including hydrogen bonding, π-π, and dipole-dipole interactions, which are all relevant to the target analyte.[7] We will screen in Normal Phase (NP) and Polar Organic (PO) modes, as these often provide superior selectivity.[8]
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte in ethanol. Dilute with a 50:50 mixture of hexane/IPA to a final concentration of 0.1 mg/mL for analysis.
-
Column Installation and Equilibration: Install the first screening column (e.g., Chiralpak® IA). Equilibrate the column with the initial mobile phase for at least 20-30 column volumes or until a stable baseline is achieved.
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
UV Detection: 300 nm (based on typical detection wavelengths for nitroimidazole compounds).[9]
-
-
Mobile Phase Execution: Sequentially run the following mobile phases. After each change, ensure the column is fully equilibrated.
-
NP 1: n-Hexane / Isopropanol (90:10, v/v)
-
NP 2: n-Hexane / Ethanol (85:15, v/v)
-
PO 1: Acetonitrile / Methanol (95:5, v/v)
-
-
Data Evaluation: After each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs) for any observed peak splitting.
-
Repeat: Repeat steps 2-5 for the second screening column (e.g., Chiralcel® OD).
Screening Results and Lead Identification
The goal of the screening phase is to identify a column and mobile phase combination that shows at least partial separation (Rs > 0.8), which can then be optimized.
Table 1: Hypothetical CSP Screening Data
| CSP Name | Mobile Phase (v/v) | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (Rs) | Observations |
|---|---|---|---|---|---|---|
| Chiralpak® IA | Hexane/IPA (90:10) | 8.52 | 9.98 | 1.25 | 1.95 | Promising Separation |
| Chiralpak® IA | Hexane/EtOH (85:15) | 7.15 | 8.01 | 1.18 | 1.40 | Partial Separation |
| Chiralpak® IA | ACN/MeOH (95:5) | 4.22 | 4.22 | 1.00 | 0.00 | No Separation |
| Chiralcel® OD | Hexane/IPA (90:10) | 12.30 | 12.85 | 1.06 | 0.85 | Partial, Tailing Peaks |
| Chiralcel® OD | Hexane/EtOH (85:15) | 9.88 | 9.88 | 1.00 | 0.00 | No Separation |
Discussion: Based on the hypothetical data in Table 1, the Chiralpak® IA column with a mobile phase of n-Hexane/Isopropanol (90:10) is identified as the lead condition. It provided the best initial selectivity and a resolution value approaching baseline separation (Rs ≥ 1.5 is ideal). The tailing observed on the Chiralcel® OD column might suggest strong, undesirable interactions that could be mitigated with additives, but optimizing the more promising result is the most efficient path forward.
Protocol 2: Method Optimization
Rationale: With a lead condition identified, the next step is to fine-tune the parameters to achieve baseline resolution (Rs ≥ 1.5) and improve peak shape. We will focus on the alcohol modifier percentage, the addition of a basic additive, and column temperature.
Step-by-Step Procedure:
-
Optimize Alcohol Modifier:
-
Causality: Decreasing the percentage of the polar alcohol modifier (IPA) in a normal phase system typically increases retention time and often enhances chiral selectivity by promoting stronger interactions with the CSP.
-
Action: Prepare and test mobile phases with varying IPA content: n-Hexane/IPA (95:5), n-Hexane/IPA (92:8), and n-Hexane/IPA (88:12).
-
-
Evaluate Basic Additive:
-
Causality: The imidazole nitrogens can impart a slight basic character to the analyte, leading to interactions with acidic sites on the silica surface and causing peak tailing. A small amount of a basic additive like Diethylamine (DEA) can neutralize these sites, improving peak symmetry.[10]
-
Action: To the most promising mobile phase from the previous step (e.g., n-Hexane/IPA 92:8), add 0.1% DEA. Compare the peak shape and resolution to the same mobile phase without the additive.
-
-
Optimize Temperature:
-
Causality: Chiral separations are often sensitive to temperature. Lowering the temperature generally increases the stability of the transient diastereomeric complexes, which can lead to higher selectivity and improved resolution.[6] Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.
-
Action: Test the separation at different temperatures, for example, 15 °C, 25 °C, and 35 °C.
-
Final Optimized Method and Protocol
Following optimization, a final method is established that provides robust and reliable separation.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Optimized Value |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak® IA, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (92 : 8 : 0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Detection Wavelength | 300 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 0.1 mg/mL in Hexane/IPA (50:50) |
| Expected Retention Times | Enantiomer 1: ~10.2 min; Enantiomer 2: ~12.1 min |
| Expected Resolution (Rs) | > 2.0 |
Final Protocol:
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 920 mL of n-Hexane, 80 mL of Isopropanol, and 1.0 mL of Diethylamine. Mix thoroughly and degas.
-
System Setup: Install the Chiralpak® IA column and set the column temperature to 20 °C.
-
Equilibration: Equilibrate the column with the mobile phase at 0.8 mL/min until a stable baseline is observed.
-
Sample Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Acquire data for a sufficient duration to allow both enantiomers to elute (e.g., 20 minutes).
Conclusion
This application note demonstrates a systematic and efficient workflow for developing a robust enantioselective HPLC method for 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole. By employing a logical screening strategy followed by methodical optimization of mobile phase composition and temperature, a baseline separation was achieved on a polysaccharide-based chiral stationary phase. The principles and protocols outlined herein—from analyte characterization to final method definition—provide a reliable framework for scientists engaged in chiral separations, ensuring the development of accurate and trustworthy analytical methods for pharmaceutical quality control and research.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [URL: https://www.phenomenex.com/Tools/HPLC_Technical_Tip_Chiral_Method_Development]
- Chiral HPLC Method Development. I.B.S. Analytical. [URL: https://www.ibsanlalytical.com/services/hplc-method-development/chiral-hplc-method-development/]
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/presentation/analytical-chromatography/hplc/chiral-hplc-method-development]
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/chiral-hplc/column-selection-guide]
- 2-Chloro-4-nitroimidazole | 57531-37-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5353117_EN.htm]
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [URL: https://ptfarm.pl/pub/File/Acta_Poloniae/2007/3/213.pdf]
- 2-Chloro-4-nitro-1H-imidazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42409]
- CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. Chemsrc. [URL: https://www.chemsrc.com/en/cas/681490-93-7_1052678.html]
- Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Education and Research. [URL: https://ijper.org/sites/default/files/IndainJPharmEducRes-52-4s-133.pdf]
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2020/06/10.pdf]
- (r)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1h-imidazole. CymitQuimica. [URL: https://www.cymitquimica.com/en/r-2-chloro-1-2-methyloxiran-2-yl-methyl-4-nitro-1h-imidazole-cas-681490-93-7]
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [URL: https://www.mdpi.com/1420-3049/29/6/1346]
- Fast and ultrafast chiral high-performance liquid chromatography for the analysis of bioactive compounds: A review. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.sciencedirect.com/science/article/pii/S073170852300409X]
- HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-mixture-of-nitroimidazole-antibiotics-on-newcrom-type-columns/]
- Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. Journal of AOAC International. [URL: https://pubmed.ncbi.nlm.nih.gov/22165011/]
- 2-chloro-4-nitro-imidazole. TimTec. [URL: https://www.timtec.net/product/st029401]
- Recent Advances on Chiral Mobile Phase Additives: A Critical Review. Journal of Chromatography A. [URL: https://www.researchgate.net/publication/351659858_Recent_Advances_on_Chiral_Mobile_Phase_Additives_A_Critical_Review]
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports. [URL: https://www.
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Strategic Identification of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole Metabolites Using High-Resolution LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
The metabolic fate of a new chemical entity is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This application note presents a comprehensive strategy and detailed protocol for the in vitro investigation of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a novel nitroimidazole derivative. We detail a robust workflow employing human liver microsomes (HLM) for the generation of phase I metabolites, followed by their separation and structural characterization using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind key experimental choices, from incubation conditions to mass spectrometry parameters, providing researchers with a framework for reliable and insightful metabolite identification.
Introduction: The Imperative of Metabolite Profiling
In drug discovery and development, understanding how a candidate molecule is transformed within a biological system is paramount. Metabolite profiling provides crucial insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their elimination.[1][2] These metabolic transformations can produce compounds that are less active, more active, or even toxic compared to the parent drug.
This compound belongs to the nitroimidazole class, compounds known for their use as antibiotics and radiosensitizers.[3][4][5] The metabolism of nitroimidazoles is often driven by the reduction of the nitro group, a process critical to their mechanism of action and potential resistance pathways.[3][6] Furthermore, the presence of a reactive oxirane (epoxide) ring and a chloro-substituent suggests multiple potential sites for metabolic attack.
High-Resolution Mass Spectrometry (HRMS) combined with liquid chromatography is the cornerstone of modern metabolite identification.[7][8] This technique offers the sensitivity to detect low-level metabolites and the specificity to determine their elemental composition from accurate mass measurements, while MS/MS provides structural data through fragmentation analysis.[9][10] This guide provides a self-validating protocol for applying LC-HRMS/MS to elucidate the metabolic pathways of this specific nitroimidazole compound.
Scientific Principles & Strategic Overview
In Vitro Metabolism with Human Liver Microsomes (HLM)
To simulate hepatic metabolism in vitro, subcellular fractions of the liver are widely used. Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of phase I drug-metabolizing enzymes like CYPs.[1][11] They are a cost-effective and convenient model for studying CYP-mediated metabolism, metabolite profiling, and assessing metabolic stability.[2][12] The enzymatic reactions require a cofactor, typically the NADPH regenerating system, to sustain the catalytic cycle of CYP enzymes.[11]
Predicting Metabolic Hotspots
Before analysis, predicting likely metabolic transformations based on the parent structure is a key strategic step. For this compound, several biotransformations are plausible:
-
Nitro-Group Reduction: The hallmark of nitroimidazole metabolism, the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. This is often a critical activation step for this class of drugs.[3]
-
Epoxide Hydrolysis: The oxirane ring is susceptible to enzymatic hydrolysis by epoxide hydrolases, leading to the formation of a vicinal diol.
-
Oxidative Reactions: CYP-mediated oxidation can introduce hydroxyl groups (-OH) at various positions on the molecule, particularly on alkyl chains.
-
Dechlorination: The chlorine atom may be removed and replaced with a hydroxyl group.
-
Phase II Conjugation: While HLMs are most prominent for Phase I reactions, they also contain some UDP-glucuronosyltransferases (UGTs).[1] Therefore, conjugation of newly formed hydroxyl or amino groups with glucuronic acid is a possibility.
These predicted transformations guide the search for specific mass shifts in the LC-MS/MS data.
| Transformation | Mass Change (Da) | Plausible Site |
| Nitro Reduction (NO₂ → NH₂) | -30.0106 | Nitro group |
| Hydroxylation | +15.9949 | Alkyl chain, imidazole ring |
| Epoxide Hydrolysis | +18.0106 | Oxirane ring |
| Dechlorination & Hydroxylation | -18.9786 | Chloro-substituent |
| Glucuronidation (Phase II) | +176.0321 | Available hydroxyl or amino groups |
The LC-MS/MS Workflow
Our analytical strategy is designed to first detect all potential metabolites and then to selectively acquire high-quality fragmentation data for structural confirmation.
Caption: Overall workflow for metabolite identification.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolite Generation with HLM
This protocol describes the incubation of the parent compound with pooled human liver microsomes to generate metabolites. A negative control incubation without the NADPH regenerating system is essential to distinguish enzymatic products from chemical degradation.
Materials:
-
This compound (Parent Drug)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., Solution A: NADP+, G6P; Solution B: G6PDH)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Incubator/Water Bath (37°C)
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a pre-incubation mix. For a 200 µL final reaction volume, combine:
-
150 µL Potassium Phosphate Buffer
-
10 µL HLM (final concentration: 1 mg/mL)
-
2 µL Parent Drug solution (in DMSO or ACN, final concentration: 1-10 µM)
-
-
Pre-incubation: Gently vortex the master mix and pre-incubate for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Test Sample: Add 20 µL of Solution A and 10 µL of Solution B.
-
Negative Control: Add 30 µL of Potassium Phosphate Buffer (to maintain volume).
-
-
Incubation: Incubate both tubes for 60 minutes at 37°C with gentle shaking. Time-course experiments (e.g., 0, 15, 30, 60 min) can also be performed to monitor metabolite formation over time.
-
Stop Reaction: Terminate the reaction by adding 400 µL of ice-cold acetonitrile. This precipitates the microsomal proteins and quenches enzymatic activity.
-
Protein Precipitation: Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrument Setup & Data Acquisition
Accurate metabolite identification relies on optimal chromatographic separation and mass spectrometric detection.[13]
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating the parent drug and its moderately polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System (High-Resolution Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Nitroimidazoles generally ionize well in positive mode.[14]
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
MS1 Full Scan:
-
Mass Range: 100 - 1000 m/z
-
Resolution: >30,000 FWHM
-
-
MS2 (DDA):
-
Trigger fragmentation for the top 3-5 most intense ions from the MS1 scan.
-
Use an inclusion list for the exact masses of predicted metabolites.
-
Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate rich fragmentation spectra.
-
Dynamic Exclusion: Exclude fragmented ions for 15 seconds to allow for detection of lower-abundance precursors.
-
-
Data Analysis and Structural Elucidation
Identifying Putative Metabolites
The primary step in data analysis is to compare the total ion chromatograms (TICs) of the test sample (+NADPH) and the negative control (-NADPH). Peaks present only in the +NADPH sample are potential metabolites. Specialized metabolite identification software can automate this process by searching for expected mass shifts relative to the parent drug.
Proposed Metabolic Pathways and Fragmentation Analysis
The structure of metabolites is elucidated by interpreting their MS/MS fragmentation patterns and comparing them to the fragmentation of the parent drug.
Caption: Predicted primary metabolic pathways.
Example Elucidation:
-
Parent Drug (m/z 248.03 for [M+H]⁺): The MS/MS spectrum would show characteristic fragments. For instance, cleavage of the oxirane side chain might be observed.
-
Metabolite M2 (Epoxide Hydrolysis, m/z 266.04 for [M+H]⁺): The +18.0106 Da mass shift is a strong indicator. The MS/MS spectrum should retain key fragments from the imidazole core seen in the parent drug's spectrum, confirming the modification occurred on the side chain.
-
Metabolite M1 (Nitro Reduction, m/z 218.06 for [M+H]⁺): A mass shift of -30.0106 Da points to the reduction of the nitro group to an amine. The fragmentation pattern would be significantly altered due to the presence of the new amino group, but fragments corresponding to the side chain might remain.
Example Data Summary
| ID | Retention Time (min) | Observed m/z ([M+H]⁺) | Mass Error (ppm) | Proposed Transformation | Formula |
| Parent | 8.52 | 248.0331 | 0.8 | - | C₈H₁₁ClN₄O₃ |
| M1 | 7.15 | 218.0569 | 1.1 | Nitro Reduction | C₈H₁₃ClN₄O |
| M2 | 6.89 | 266.0437 | 0.9 | Epoxide Hydrolysis | C₈H₁₃ClN₄O₄ |
| M3 | 7.98 | 264.0280 | 1.3 | Hydroxylation | C₈H₁₁ClN₄O₄ |
Conclusion
This application note provides a robust and scientifically grounded framework for the identification of metabolites of this compound. By combining predictive assessment with a rigorous in vitro experimental protocol and high-resolution LC-MS/MS analysis, researchers can confidently elucidate metabolic pathways. This information is indispensable for making informed decisions in the drug development pipeline, ultimately contributing to the creation of safer and more effective therapeutic agents.
References
-
M. R. Jones, H. P. Benton, et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC - PubMed Central. [Online] Available at: [Link]
-
Kamlesh P. (2015). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. [Online] Available at: [Link]
-
A. D. Kennedy, S. G. G. G. He, et al. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. ACS Publications. [Online] Available at: [Link]
-
Technology Networks. (2022). The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling. Technology Networks. [Online] Available at: [Link]
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Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Online] Available at: [Link]
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M. Z. Wang, L. L. Wang, et al. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. [Online] Available at: [Link]
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Y. J. Lee, H. J. Lee, et al. (2011). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. PubMed. [Online] Available at: [Link]
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ResearchGate. MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. ResearchGate. [Online] Available at: [Link]
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A. D. B. C. Le, S. A. G. E. D. W. A. V. D. H. C. V. Peteghem. (2008). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. PubMed. [Online] Available at: [Link]
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Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies. [Online] Available at: [Link]
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S. N. R. Gajula, S. A. Vora, et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Online] Available at: [Link]
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L. M. B. C. A. R. L. R. M. C. J. C. A. C. S. C. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. PubMed. [Online] Available at: [Link]
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J. O. Miners, P. I. Mackenzie, et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. [Online] Available at: [Link]
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K. S. S. S. S. P. M. S. J. S. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. PubMed. [Online] Available at: [Link]
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K. S. S. S. S. P. M. S. J. S. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Ovid. [Online] Available at: [Link]
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Chemsrc. (2024). CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. Chemsrc. [Online] Available at: [Link]
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A. P. P. P. P. P. P. P. (2022). The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI. [Online] Available at: [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Introduction: A Novel Chiral Nitroimidazole with a Reactive Epoxide Moiety
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is a novel investigational compound that merges the established antimicrobial potential of the nitroimidazole scaffold with the reactive chemistry of an epoxide ring. Nitroimidazoles are a critical class of prodrugs, renowned for their activity against anaerobic bacteria and certain protozoa.[][2][3] Their mechanism of action is contingent on the reductive activation of the nitro group by microbial nitroreductases, a process that is most efficient under anaerobic conditions.[2][4][5] This activation generates cytotoxic radical species that induce lethal DNA damage.[4][5] The presence of a 4-nitro group, as opposed to the more common 5-nitro substitution, and a chiral epoxide side chain in this compound suggests the potential for a unique biological activity profile and warrants a thorough and customized antimicrobial susceptibility testing (AST) strategy.
These application notes provide a comprehensive framework for researchers to design and execute robust AST experiments for this novel compound. The protocols herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while also incorporating specific considerations for the unique chemical nature of this molecule.[6][7][8][9][10]
Causality-Driven Experimental Design: Key Considerations
A successful AST campaign for a novel compound is not merely procedural; it is an investigative process. The experimental design must be informed by the compound's chemical structure and hypothesized mechanism of action.
-
The Nitroimidazole Core and Anaerobiosis: The central hypothesis is that, like other nitroimidazoles, this compound will be most effective against anaerobic organisms. Therefore, testing must be conducted under strict anaerobic conditions to facilitate the necessary reductive activation. Comparative testing under aerobic conditions is also crucial to confirm this oxygen-dependent activity.
-
The Epoxide Ring as a Second Warhead: The oxirane (epoxide) ring is a potent electrophile capable of reacting with various nucleophiles, including those found in proteins and nucleic acids. This functionality could represent a secondary, independent mechanism of action or may enhance the activity of the activated nitroimidazole. The experimental design should aim to elucidate the contribution of this moiety.
-
Spectrum of Activity: Initial screening should encompass a broad range of clinically relevant microorganisms, including Gram-positive and Gram-negative anaerobic bacteria, as well as representative aerobic and facultative anaerobic bacteria to establish the spectrum of activity.
-
Resistance Mechanisms: The inclusion of bacterial strains with well-characterized resistance mechanisms to other nitroimidazoles (e.g., metronidazole-resistant Bacteroides fragilis with mutated nim genes) is essential.[11][12] This will help determine if the novel compound can overcome existing resistance pathways, potentially due to its unique structure or dual mechanism of action.
Quantitative Data Summary: A Template for Results
All quantitative data from the antimicrobial susceptibility testing should be meticulously recorded. The following table provides a standardized format for presenting the Minimum Inhibitory Concentration (MIC) data, which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[13]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Microorganisms
| Microorganism | ATCC® No. | Gram Stain | Growth Condition | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Metronidazole (Control) | MIC (µg/mL) of Ciprofloxacin (Control) |
| Bacteroides fragilis | 25285 | Gram-Negative | Anaerobic | |||
| Clostridioides difficile | 9689 | Gram-Positive | Anaerobic | |||
| Prevotella melaninogenica | 25845 | Gram-Negative | Anaerobic | |||
| Fusobacterium nucleatum | 25586 | Gram-Negative | Anaerobic | |||
| Staphylococcus aureus | 29213 | Gram-Positive | Aerobic | |||
| Escherichia coli | 25922 | Gram-Negative | Aerobic | |||
| Metronidazole-Resistant B. fragilis | (Specify Strain) | Gram-Negative | Anaerobic |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI document M07 for aerobic bacteria and M11 for anaerobic bacteria and is a standard method for determining the MIC of a novel antimicrobial agent.[7][14][15][16]
I. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria
-
Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood for anaerobic bacteria
-
Sterile 96-well microtiter plates
-
Bacterial strains (as per Table 1)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Positive control antibiotics (e.g., metronidazole, ciprofloxacin)
-
Anaerobic chamber or gas-generating system
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
II. Procedure
-
Preparation of Stock Solution:
-
Aseptically prepare a 1280 µg/mL stock solution of the test compound in sterile DMSO. Rationale: DMSO is a common solvent for water-insoluble compounds. The initial high concentration allows for subsequent serial dilutions.
-
Prepare stock solutions of control antibiotics in their recommended solvents.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the 10th well. Discard 100 µL from the 10th well. This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well (except the sterility control).
-
For anaerobic bacteria, immediately place the plates in an anaerobic environment.
-
Incubate all plates at 35-37°C for 16-20 hours (aerobes) or 42-48 hours (anaerobes).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and can be a useful preliminary screening tool.
I. Materials
-
Mueller-Hinton agar (MHA) plates
-
Brucella blood agar plates for anaerobes
-
Sterile filter paper disks (6 mm diameter)
-
Test compound stock solution (e.g., 1 mg/mL)
-
Sterile swabs
-
Bacterial strains and 0.5 McFarland standard inoculum
II. Procedure
-
Preparation of Disks:
-
Aseptically apply a known amount of the test compound solution to sterile filter paper disks (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk). Allow the solvent to evaporate completely.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
-
Disk Application and Incubation:
-
Place the prepared disks on the inoculated agar surface.
-
Incubate the plates as described in the broth microdilution protocol.
-
-
Interpretation:
-
Measure the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.
-
Visualization of Experimental Workflow and Mechanism
To aid in the conceptualization of the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Hypothesized Dual Mechanism of Action.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness and reproducibility of the results, each experiment must incorporate a self-validating system:
-
Quality Control Strains: Always include reference strains with known MIC values for the control antibiotics (e.g., S. aureus ATCC® 29213, E. coli ATCC® 25922, B. fragilis ATCC® 25285).[17] The results for these strains must fall within the acceptable ranges defined by CLSI or EUCAST.
-
Growth and Sterility Controls: The growth control well (containing inoculum but no drug) must show turbidity, confirming the viability of the bacteria. The sterility control well (containing medium but no inoculum) must remain clear, indicating the absence of contamination.
-
Replicates: All experiments should be performed in at least triplicate to ensure the statistical validity of the results.
Conclusion and Future Directions
These application notes provide a robust starting point for the antimicrobial characterization of this compound. A systematic approach, guided by the compound's chemical nature, will yield reliable and interpretable data on its spectrum of activity, potency, and potential to overcome existing drug resistance. Further investigations could include time-kill kinetic studies to assess bactericidal versus bacteriostatic activity, and synergy testing with other antimicrobial agents. The elucidation of its precise mechanism of action will be a critical next step in its development as a potential therapeutic agent.
References
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Cui, Z., et al. (2017). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. Retrieved from [Link]
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Kaplin, W., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Retrieved from [Link]
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Basicmedical Key. (2016). Nitroimidazole Antibacterial Agents. Retrieved from [Link]
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Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Retrieved from [Link]
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Falsafi, T., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. NIH. Retrieved from [Link]
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Taylor, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. ProQuest. Retrieved from [Link]
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Ren, C., et al. (2010). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. PubMed. Retrieved from [Link]
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Rollas, S., et al. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. ResearchGate. Retrieved from [Link]
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Taylor, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. ResearchGate. Retrieved from [Link]
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Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor. Retrieved from [Link]
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Taylor, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI. Retrieved from [Link]
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Sobel, R., et al. (2015). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. PMC - NIH. Retrieved from [Link]
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ESCMID. (n.d.). EUCAST. Retrieved from [Link]
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Taylor, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC - NIH. Retrieved from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
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Abertay University. (2021). The role of nitroreductases in resistance to nitroimidazoles. Retrieved from [Link]
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Bangor University. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Retrieved from [Link]
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Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Spengler, G., et al. (2023). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Retrieved from [Link]
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CLSI. (2024). CLSI 2024 M100Ed34. Retrieved from [Link]
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ResearchGate. (2024). Modification of antimicrobial susceptibility testing methods. Retrieved from [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]
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MDPI. (2021). Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. Retrieved from [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
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Khan, D. D. A., & Fahad, M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]
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EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
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Application Notes and Protocols: In Vivo Animal Models for Assessing the Efficacy of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Introduction
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is a novel compound belonging to the nitroimidazole class. The chemical structure, featuring a nitro group on the imidazole ring, suggests that its mechanism of action is likely dependent on bioreductive activation under hypoxic or anaerobic conditions.[1][][3] This process involves the enzymatic reduction of the nitro group to form highly reactive nitroso radicals that can induce cellular damage, including DNA strand breaks, ultimately leading to cell death.[1][3][4] This mechanism is the cornerstone of the therapeutic efficacy of nitroimidazoles as hypoxic cell radiosensitizers in oncology and as antimicrobial agents against anaerobic bacteria and certain protozoa.[1][][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to assess the therapeutic efficacy of this compound. The protocols outlined below are based on established methodologies for evaluating nitroimidazole compounds and are designed to ensure scientific rigor, reproducibility, and ethical considerations.
Potential Therapeutic Applications and Corresponding In Vivo Models
Based on its chemical structure and the known activities of the nitroimidazole class, this compound has two primary potential therapeutic applications:
-
Hypoxic Cell Radiosensitizer: Enhancing the efficacy of radiation therapy in solid tumors, which often contain regions of hypoxia that are resistant to radiation.[5][7][8][9]
-
Antimicrobial Agent: Treating infections caused by anaerobic bacteria or susceptible protozoa.[1][10][11][12]
This guide will detail the appropriate animal models and protocols for evaluating efficacy in both of these contexts.
Part 1: Efficacy as a Hypoxic Cell Radiosensitizer in Oncology
The presence of hypoxic cells in solid tumors is a major factor contributing to resistance to radiotherapy.[5] Nitroimidazoles can mimic oxygen in their electron-affinic properties, "fixing" radiation-induced DNA damage in hypoxic cells, thereby increasing their sensitivity to radiation.[5][6] The assessment of this compound as a radiosensitizer requires robust tumor models.
Recommended Animal Models
Human tumor xenograft models in immunodeficient mice are the gold standard for the preclinical evaluation of anticancer agents.[13][14][15]
-
Cell Line-Derived Xenografts (CDX): Involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[13][15] CDX models are cost-effective and suitable for initial high-throughput screening.
-
Patient-Derived Xenografts (PDX): Involve the direct implantation of tumor fragments from a patient into immunodeficient mice.[13][16] PDX models better preserve the heterogeneity and microenvironment of the original human tumor, offering higher clinical relevance.[13][16]
Experimental Workflow for Radiosensitization Studies
Caption: Workflow for in vivo radiosensitization studies.
Detailed Protocol: Subcutaneous Xenograft Model
1. Cell Line Selection and Culture:
-
Select a human cancer cell line known to form solid tumors with hypoxic regions (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung cancer).
-
Culture cells in appropriate media and conditions as recommended by the supplier.
-
Harvest cells in the exponential growth phase and prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.
2. Animal Husbandry and Implantation:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Allow mice to acclimatize for at least one week before the experiment.
-
Inject 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (Length x Width²) / 2.[15]
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
4. Treatment Groups:
| Group | Treatment |
| 1 | Vehicle Control (No treatment) |
| 2 | Vehicle + Radiation |
| 3 | This compound alone |
| 4 | This compound + Radiation |
5. Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., saline, 5% DMSO in corn oil).
-
The route of administration (e.g., intravenous, intraperitoneal, oral) and dose should be determined from prior pharmacokinetic and maximum tolerated dose (MTD) studies.
-
Administer the compound at a specific time point before irradiation (e.g., 30-60 minutes) to allow for optimal tumor penetration.
6. Tumor Irradiation:
-
Anesthetize the mice and shield the rest of their body, exposing only the tumor area.
-
Deliver a single dose of radiation (e.g., 10-15 Gy) to the tumor using a dedicated animal irradiator.[17]
7. Efficacy Endpoints and Data Analysis:
-
Primary Endpoint: Tumor growth delay. Monitor tumor volume and body weight for each mouse 2-3 times per week.[15]
-
Data Presentation: Plot mean tumor volume ± SEM for each group over time.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups. A significant difference between Group 2 and Group 4 indicates a radiosensitizing effect.[17]
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study.
-
Secondary Endpoints: At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis, Ki-67 for proliferation) to investigate the mechanism of action.[14][17]
Part 2: Efficacy as an Antimicrobial Agent
The efficacy of this compound against anaerobic bacteria or protozoa can be assessed using established infection models.
Recommended Animal Models for Anaerobic Bacterial Infections
-
Subcutaneous Abscess Model: This model simulates soft tissue infections and is useful for evaluating the ability of a compound to penetrate and act within an abscess.[10][18]
-
Intra-abdominal Sepsis Model: This model mimics peritonitis caused by a mixed aerobic-anaerobic infection, which is clinically relevant.[10][12]
Detailed Protocol: Murine Subcutaneous Abscess Model
1. Bacterial Strains and Culture:
-
Use a relevant anaerobic bacterium, such as Bacteroides fragilis or Clostridium perfringens.
-
Culture the bacteria under strict anaerobic conditions.
-
Prepare the inoculum by suspending the bacteria in a sterile carrier substance (e.g., sterile cecal contents from a donor mouse) to enhance abscess formation.
2. Infection Procedure:
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).
-
Inject a defined volume (e.g., 100-200 µL) of the bacterial inoculum subcutaneously into the flank or dorsal region of the mice.
3. Treatment Protocol:
-
Randomize infected mice into treatment groups (n=8-10 per group) typically 24 hours post-infection.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (various doses)
-
Group 3: Positive Control (e.g., Metronidazole)[19]
-
-
Administer the compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 5-7 days).
4. Efficacy Assessment:
-
Primary Endpoint: Abscess size and bacterial load.
-
Measure the dimensions of the abscess daily.
-
At the end of the treatment period, euthanize the mice, aseptically excise the abscesses, and homogenize the tissue.
-
Perform serial dilutions and plate on appropriate selective agar under anaerobic conditions to determine the colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the mean abscess size and CFU counts between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Recommended Animal Models for Protozoal Infections
-
Giardiasis Model: Mice infected with Giardia lamblia are a common model for intestinal protozoal infections.[20]
-
Amebiasis Model: Mouse models of intestinal amebiasis using Entamoeba histolytica are valuable for assessing drug efficacy.[21]
-
Toxoplasmosis Model: BALB/c mice infected with Toxoplasma gondii can be used to evaluate therapeutic potential.[22]
Detailed Protocol: Murine Model of Giardiasis
1. Parasite and Infection:
-
Use a well-characterized strain of Giardia lamblia trophozoites.
-
Infect mice (e.g., C57BL/6) by oral gavage with a defined number of trophozoites.
2. Treatment:
-
Begin treatment 3-5 days post-infection.
-
Randomize mice into treatment groups: Vehicle control, this compound, and a positive control like metronidazole or tinidazole.[20][21]
-
Administer treatments orally for 3-5 consecutive days.
3. Efficacy Evaluation:
-
Primary Endpoint: Parasite load in the small intestine.
-
At the end of the study, euthanize the mice and collect the small intestine.
-
Enumerate the number of trophozoites in the intestinal lumen and mucosa by microscopy.
-
Data Analysis: A significant reduction in the parasite count in the treated groups compared to the vehicle control indicates efficacy.
Part 3: Pharmacokinetic (PK) and Toxicological Assessment
A comprehensive in vivo evaluation must include pharmacokinetic and toxicological studies to understand the compound's disposition in the body and its safety profile.
Pharmacokinetic Studies
Caption: Workflow for pharmacokinetic studies.
The goal of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4][23][24]
-
Animal Species: Typically conducted in mice or rats initially, and may be expanded to larger animals like dogs.[23]
-
Dosing: Administer a single dose of the compound via both intravenous (for bioavailability) and the intended therapeutic route (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Analysis: Quantify the concentration of the parent compound and any major metabolites in plasma and relevant tissues (e.g., tumor, brain) using a validated analytical method like LC-MS/MS.[24]
-
Parameters to Determine:
Toxicological Assessment
Preliminary toxicology studies are essential to establish a safe dose range for efficacy studies.
-
Maximum Tolerated Dose (MTD): This study determines the highest dose of the compound that can be administered without causing unacceptable toxicity.[14]
-
Administer escalating doses of the compound to groups of mice.
-
Monitor for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.
-
The MTD is typically defined as the highest dose that does not cause more than 10-20% body weight loss or mortality.
-
-
Acute and Sub-chronic Toxicity: More extensive studies may be required, involving daily dosing for a longer period (e.g., 28 days) followed by detailed histopathological analysis of major organs to identify any target organ toxicity.[25]
Conclusion
The in vivo evaluation of this compound requires a systematic, multi-faceted approach. By utilizing the appropriate animal models and robust experimental protocols detailed in these application notes, researchers can effectively assess the compound's efficacy as a potential hypoxic cell radiosensitizer or antimicrobial agent. Integrating pharmacokinetic and toxicological data is crucial for a comprehensive preclinical assessment and for guiding future clinical development.
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Application Notes and Protocols for the Formulation of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Introduction: Unlocking the Potential of a Novel Hypoxia-Activated Prodrug
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is a promising therapeutic candidate belonging to the class of nitroimidazole-based hypoxia-activated prodrugs (HAPs).[1][2] Its unique molecular architecture, featuring a 4-nitroimidazole core, confers selectivity for hypoxic environments characteristic of solid tumors.[1] Under low oxygen conditions, the nitro group undergoes enzymatic reduction, triggering a cascade of events that ultimately release a cytotoxic agent.[3] This targeted activation minimizes damage to healthy, well-oxygenated tissues, a significant advantage over conventional chemotherapy.[1]
The presence of a chiral oxirane (epoxide) moiety in the side chain suggests a potential for high reactivity of the activated drug, while also presenting specific challenges for formulation due to the inherent ring strain of epoxides.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound in research applications. It outlines detailed protocols for enhancing solubility and stability, as well as methods for in vitro and in vivo evaluation.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and effective formulation. While specific experimental data for this molecule is not widely published, we can infer key properties from its structural components: the 2-chloro-4-nitroimidazole core and the methyloxirane side chain.
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Characteristic | Rationale and Formulation Implication |
| Solubility | Poor aqueous solubility | The nitroimidazole core is generally sparingly soluble in water.[6][7] The hydrophobic side chain will further decrease aqueous solubility. Implication: Solubility enhancement strategies are critical. |
| Stability | Potential for degradation | The oxirane ring is susceptible to hydrolysis, especially under acidic or basic conditions.[8] The nitro group can also be subject to reduction. Implication: pH control and protection from reducing agents are crucial. |
| pKa | Weakly basic | The imidazole ring has a basic nitrogen atom. Implication: The charge state of the molecule will be pH-dependent, affecting solubility and interactions with excipients. |
| LogP | Moderately lipophilic | The combination of the polar nitroimidazole and the non-polar side chain suggests a balance of hydrophilicity and lipophilicity. Implication: This property will influence its ability to cross cell membranes and its suitability for lipid-based formulations. |
Formulation Strategies and Detailed Protocols
The primary challenges in formulating this compound are its expected poor aqueous solubility and the chemical stability of the oxirane ring. The following strategies address these challenges.
Strategy 1: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of forming inclusion complexes with poorly soluble "guest" molecules.[9][10][11] This encapsulation can significantly increase the apparent solubility and stability of the drug.[9][10][11]
This method is simple, economical, and avoids the use of large volumes of organic solvents.[12]
-
Selection of Cyclodextrin: Based on the size of the drug molecule, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are suitable starting points.
-
Molar Ratio Determination: Prepare a series of drug-cyclodextrin mixtures with varying molar ratios (e.g., 1:1, 1:2, 1:5) to determine the optimal complexation efficiency.
-
Kneading Process:
-
Accurately weigh the chosen cyclodextrin and place it in a glass mortar.
-
Add a small amount of a water-alcohol mixture (e.g., water:ethanol 1:1 v/v) to the cyclodextrin to form a paste.
-
Gradually add the accurately weighed this compound to the paste.
-
Knead the mixture for 60 minutes, maintaining a consistent paste-like consistency by adding more of the water-alcohol mixture if necessary.
-
-
Drying: Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterization:
-
Solubility Studies: Determine the aqueous solubility of the complex and compare it to the free drug.
-
Spectroscopic Analysis: Use techniques like FT-IR, DSC, and XRD to confirm the formation of the inclusion complex.
-
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Strategy 2: Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[13] This strategy can improve solubility, protect the drug from degradation, and potentially offer targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[13]
This is a widely used and reproducible method for preparing liposomes.[13][14][15]
-
Lipid Selection: A common lipid composition includes a structural phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol to stabilize the bilayer.[14][15]
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio of DSPC to cholesterol is 7:3. The drug-to-lipid ratio should be optimized (e.g., 1:20 w/w).[14]
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the transition temperature (Tc) of the lipid (for DSPC, Tc is ~55°C) to form a thin, uniform lipid film on the flask wall.[14]
-
Further dry the film under high vacuum overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the Tc of the lipid for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder, again at a temperature above the lipid Tc.[15]
-
-
Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization:
Caption: Workflow for Liposome Encapsulation via Thin-Film Hydration.
Analytical Methods for Quality Control
A robust analytical method is essential for quantifying the drug in formulations and for stability testing.
Protocol 1.3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for other nitroimidazole antibiotics and should be optimized for the specific compound.[16][17][18][19][20]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[18]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good peak shape and retention time (e.g., starting with 30:70 v/v acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Nitroimidazoles typically have a strong UV absorbance around 310-320 nm. The optimal wavelength should be determined by scanning a standard solution.
-
Standard Curve: Prepare a series of standard solutions of the drug in the mobile phase to generate a standard curve for quantification.
-
Sample Preparation:
-
For Cyclodextrin Complex: Dissolve a known weight of the complex in the mobile phase.
-
For Liposomes: Disrupt a known volume of the liposome suspension with methanol (e.g., 1:9 v/v liposome:methanol), centrifuge to pellet the lipid debris, and inject the supernatant.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
In Vitro Evaluation of Hypoxic Activation
The hallmark of a HAP is its selective activity under low oxygen conditions. This must be verified in a controlled in vitro setting.
Protocol 1.4: In Vitro Hypoxia-Selectivity Assay
This protocol uses a cancer cell line to assess the differential cytotoxicity of the formulated drug under normoxic and hypoxic conditions.
-
Cell Culture: Culture a suitable cancer cell line (e.g., HT-29 colorectal adenocarcinoma or A549 lung carcinoma) in standard cell culture medium.
-
Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the formulated drug and a vehicle control in cell culture medium. Add the treatments to the cells.
-
Induction of Hypoxia:
-
Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂).
-
Place a second set of identical plates in a hypoxic incubator or chamber flushed with a gas mixture of low oxygen (e.g., 1% O₂), 5% CO₂, and balanced with nitrogen.[21][22] Maintain hypoxia for the duration of the drug exposure (e.g., 24-48 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, remove the plates from both conditions.
-
Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
-
Data Analysis:
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions.
-
The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic). A high HCR indicates good hypoxia selectivity.
-
Caption: In Vitro Hypoxia-Selectivity Workflow.
In Vivo Evaluation in Preclinical Models
Animal models are essential for evaluating the efficacy and safety of the formulated HAP.
Protocol 1.5: Xenograft Tumor Model Efficacy Study
This protocol describes a general workflow for assessing the antitumor activity of the formulated drug in a mouse xenograft model.[23][24][25]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a suitable human cancer cell line (e.g., the same line used for in vitro studies) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, free drug, formulated drug).
-
Administer the treatments via an appropriate route (e.g., intravenous for liposomes, intraperitoneal or oral for cyclodextrin complexes) on a predetermined schedule (e.g., once daily for 5 days).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific time point or when tumors in the control group reach a predetermined size.
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for hypoxia markers like HIF-1α).
-
Compare the tumor growth inhibition between the different treatment groups.
-
Conclusion
The formulation of this compound presents unique challenges and opportunities. By employing strategies such as cyclodextrin complexation and liposomal encapsulation, its poor aqueous solubility can be overcome, and its stability can be enhanced. The protocols provided in this guide offer a robust framework for developing and evaluating formulations of this novel hypoxia-activated prodrug. Rigorous characterization and testing, from physicochemical analysis to preclinical efficacy studies, will be essential to fully realize its therapeutic potential.
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Application Notes and Protocols for (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole in Anaerobic Microbiology Research
Introduction: A Novel Tool for Exploring Anaerobic Environments
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is a chiral nitroimidazole derivative with significant potential for advancing research in anaerobic microbiology. While specific literature on its direct application is emerging, its structural features—a 4-nitroimidazole core, a reactive epoxide ring, and a chloro substituent—suggest a multifaceted utility as a selective cytotoxin, a hypoxia marker, and a potential radiosensitizer for anaerobic microorganisms. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework and practical application of this compound.
Nitroimidazoles have a long-standing history in combating infections caused by anaerobic bacteria and protozoa.[][2] Their mechanism of action is elegantly selective: the nitro group undergoes bioreductive activation under the low redox potential characteristic of anaerobic environments, leading to the formation of cytotoxic radical species that damage cellular macromolecules like DNA.[3][4] This selective activation in hypoxic conditions also forms the basis for their use in identifying oxygen-deprived regions in solid tumors.[5][6] The subject of this guide, with its unique combination of functional groups, offers new avenues for investigating the physiology and treatment of anaerobic microbes. The chiral epoxide moiety, in particular, presents an opportunity for stereoselective interactions and covalent binding to cellular targets upon activation.[7]
Mechanism of Action: Bioreductive Activation and Covalent Modification
The proposed mechanism of action for this compound in anaerobic bacteria is a two-stage process initiated by the hypoxic environment.
-
Bioreductive Activation: In the absence of oxygen, low-redox-potential electron transfer proteins, such as ferredoxin, donate electrons to the 4-nitro group of the imidazole ring.[4] This one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly reoxidized back to the parent compound in a "futile cycle".[5] However, under anaerobic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[8]
-
Cellular Damage and Covalent Binding: These reactive intermediates are potent oxidizing agents that can cause significant damage to cellular components, including DNA, leading to cell death.[9] This is the basis for its cytotoxic effects. Furthermore, the presence of the epoxide ring on the N-1 substituent provides a site for nucleophilic attack by cellular macromolecules such as proteins and DNA. It is hypothesized that the bioreductive activation of the nitro group could trigger a conformational change or increase the reactivity of the epoxide, leading to covalent adduction to cellular components. This irreversible binding would trap the molecule within the hypoxic cell, a key feature for its use as a hypoxia marker.
Caption: Proposed mechanism of bioreductive activation.
Applications in Anaerobic Microbiology
Selective Cytotoxin Against Anaerobic Bacteria
The primary application of this compound is as a selective antibacterial agent against obligate and facultative anaerobic bacteria. Its efficacy can be quantified using standard microbiological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of an anaerobic bacterium.
Materials:
-
This compound
-
Anaerobic bacterial strain(s) of interest
-
Appropriate anaerobic broth medium (e.g., pre-reduced Schaedler broth, Thioglycollate broth)
-
Anaerobic chamber or jars with gas-generating sachets
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the anaerobic broth medium across the wells of a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard in the anaerobic broth. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates under anaerobic conditions at the optimal temperature for the bacterial strain for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) |
| Bacteroides fragilis | [Insert experimental value] |
| Clostridium difficile | [Insert experimental value] |
| Porphyromonas gingivalis | [Insert experimental value] |
| Escherichia coli (anaerobic) | [Insert experimental value] |
| Escherichia coli (aerobic) | [Insert experimental value] |
Expected Outcome: A significantly lower MIC is expected for anaerobic bacteria compared to facultative anaerobes grown under aerobic conditions, demonstrating the hypoxia-selective cytotoxicity.
Hypoxia Marker for Imaging and Quantification
The covalent binding of the activated compound can be exploited to label and quantify hypoxic cells within a population or biofilm. This requires conjugation of a reporter molecule (e.g., a fluorophore or biotin) to the compound or the use of an antibody that recognizes the adducted molecule. For the purpose of this protocol, we will assume the use of a fluorescently labeled secondary antibody that recognizes the compound's adducts.
Protocol 2: Flow Cytometry Analysis of Hypoxic Bacterial Cells
This protocol quantifies the level of compound binding to individual bacterial cells under varying oxygen concentrations.
Caption: Experimental workflow for hypoxia detection.
Materials:
-
Anaerobic bacterial strain
-
This compound
-
Anaerobic chamber and aerobic incubator
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibody against nitroimidazole adducts
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Bacterial Culture: Grow the bacterial culture to mid-log phase under both anaerobic and aerobic (for facultative anaerobes) conditions.
-
Compound Incubation: Add the compound to the cultures at a sub-lethal concentration and incubate for a defined period (e.g., 2-4 hours).
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with cold PBS, and then fix and permeabilize according to standard protocols for your bacterial strain.
-
Antibody Staining: Incubate the cells with the primary antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
Data Analysis:
| Condition | Mean Fluorescence Intensity (MFI) |
| Anaerobic + Compound | [Insert experimental value] |
| Aerobic + Compound | [Insert experimental value] |
| Anaerobic (No Compound) | [Insert experimental value] |
| Aerobic (No Compound) | [Insert experimental value] |
Expected Outcome: A significantly higher MFI is expected in the anaerobic population treated with the compound, indicating selective binding and retention in hypoxic cells.
Radiosensitizer for Anaerobic Microbes
Nitroimidazoles are known to act as radiosensitizers, mimicking the effect of oxygen in "fixing" radiation-induced DNA damage.[10][11] This property can be investigated in anaerobic bacteria to study the mechanisms of radiation resistance and to potentially enhance the efficacy of radiation-based sterilization techniques.
Protocol 3: Evaluation of Radiosensitizing Effect
This protocol assesses the ability of the compound to enhance the killing of anaerobic bacteria by ionizing radiation.
Materials:
-
Anaerobic bacterial strain
-
This compound
-
Anaerobic chamber
-
Source of ionizing radiation (e.g., X-ray or gamma-ray source)
-
Apparatus for plating and colony counting
Procedure:
-
Culture Preparation: Grow the bacterial culture to a defined cell density in an anaerobic chamber.
-
Compound Addition: Add the compound at a non-toxic concentration to the experimental group. An equivalent volume of solvent should be added to the control group. Incubate for 1-2 hours.
-
Irradiation: Expose the cultures to varying doses of radiation under anaerobic conditions.
-
Viability Assessment: After irradiation, serially dilute the cultures and plate them on appropriate agar medium. Incubate anaerobically until colonies are formed.
-
Data Analysis: Count the number of colony-forming units (CFUs) to determine the surviving fraction for each radiation dose. Plot survival curves for the control and compound-treated groups.
Data Analysis: The enhancement ratio (ER) can be calculated as the ratio of the radiation dose required to produce a certain level of killing in the control group to the dose required for the same level of killing in the compound-treated group.
Expected Outcome: A lower survival fraction at each radiation dose for the compound-treated group compared to the control group, resulting in an ER greater than 1. This would indicate a radiosensitizing effect.
Trustworthiness and Self-Validating Systems
The protocols described above include inherent controls to ensure the validity of the results.
-
MIC Determination: The inclusion of both anaerobic and aerobic conditions for facultative anaerobes serves as a direct measure of hypoxia-selective toxicity.
-
Flow Cytometry: The "no compound" controls are essential to establish baseline fluorescence and account for any non-specific antibody binding.
-
Radiosensitization: The "no compound" irradiated control is critical for determining the baseline radiation sensitivity of the microorganism.
Conclusion and Future Directions
This compound represents a promising chemical tool for the study of anaerobic microbiology. Its unique structure suggests a range of applications, from a selective antibacterial agent to a sophisticated probe for hypoxic environments. The protocols provided herein offer a starting point for researchers to explore the potential of this compound. Future work should focus on synthesizing fluorescent or biotinylated derivatives to simplify detection for hypoxia marking applications and on in vivo studies to validate its efficacy in models of anaerobic infection.
References
- Vertex AI Search. (2024). Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield. NIH.
- Redox Biol. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents.
- ACS Applied Nano Materials. (2023). Hypoxia-Responsive Nanomicelle Based on 2-Nitroimidazole for Tumor Treatment Through Chemotherapy and Modulation of the Tumor Redox Microenvironment.
- PubMed. (2012).
- Philos Trans R Soc Lond B Biol Sci. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer.
- Scand J Infect Dis Suppl. (1981). Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. PubMed.
- PubMed. (1995).
- Cancer Sci. (2007). Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia. PMC - PubMed Central.
- Br J Radiol. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PMC - PubMed Central.
- PubMed. (2020).
- Int J Radiat Oncol Biol Phys. (1983). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. PubMed.
- Br J Cancer Suppl. (1996). Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia. PubMed.
- Br J Radiol. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PubMed.
- BOC Sciences. (2023). Nitroimidazole: Definition, Mechanism and Uses.
- ACS Cent Sci. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. NIH.
- Strahlentherapie. (1981). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. PubMed.
- J Med Chem. (2018). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides.
- J Sci Ind Res. (2003). Medicinal Significance of Nitroimidazoles.
- J Med Chem. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. PubMed.
- J Med Chem. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB.
- Appl Environ Microbiol. (2024). Microbial single-cell applications under anoxic conditions. ASM Journals.
- ChemicalBook. (n.d.). 2-Chloro-4-nitroimidazole synthesis.
- Surgery. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. PubMed.
- Front Microbiol. (2023). Application of hypoxia-mesenchymal stem cells in treatment of anaerobic bacterial wound infection: wound healing and infection recovery. Frontiers.
- Front Microbiol. (2023). Application of hypoxia-mesenchymal stem cells in treatment of anaerobic bacterial wound infection: wound healing and infection recovery. PMC - PubMed Central.
- MySkinRecipes. (n.d.). (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole.
- Br J Cancer. (2007). Endogenous markers of hypoxia/anaerobic metabolism and anemia in primary colorectal cancer. PubMed.
- Molecules. (2020).
- Abcam. (n.d.). Hypoxia markers.
- Chemsrc. (2024). CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole.
- CymitQuimica. (n.d.). (r)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1h-imidazole.
- Molecules. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
- ResearchGate. (n.d.). The three main mechanisms by which anaerobic bacteria target hypoxic....
- Proc Natl Acad Sci U S A. (2003). Overcoming the hypoxic barrier to radiation therapy with anaerobic bacteria. PubMed - NIH.
- Anticancer Res. (2023). In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547.
- ResearchGate. (2024). (PDF) Anticancer efficacy of systemically delivered anaerobic bacteria as gene therapy vectors targeting tumor hypoxia/necrosis.
- Semin Cancer Biol. (2024). Hypoxia-targeting bacteria in cancer therapy. PubMed - NIH.
Sources
- 2. Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole [myskinrecipes.com]
- 8. openmedscience.com [openmedscience.com]
- 9. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole synthesis
Welcome to the dedicated technical support guide for the synthesis of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole. This molecule is a critical chiral intermediate in the development of advanced pharmaceutical agents, particularly within the nitroimidazole class of therapeutics.[1][2] Achieving high yield and, crucially, high enantiomeric purity is paramount for its successful application.
This guide is structured as a dynamic troubleshooting resource. Instead of a static protocol, we will address the common challenges and questions that arise during synthesis in a direct question-and-answer format. Our goal is to provide not just the "how," but the fundamental "why" behind each experimental choice, empowering you to optimize this synthesis with a deep understanding of the underlying chemistry.
Section 1: Synthesis Overview and Core Mechanism
The synthesis involves the N-alkylation of 2-chloro-4-nitroimidazole with a chiral epoxide, specifically (R)-2-methyl-2-(oxiran-2-ylmethyl)methanol or a derivative. The core transformation is a base-mediated nucleophilic ring-opening of the epoxide.[3] This reaction is an SN2-type process, which is critical for maintaining the stereochemical integrity of the chiral center.[4]
The high reactivity of epoxides stems from their significant ring strain, which provides the thermodynamic driving force for the ring-opening reaction even though an alkoxide is typically not a good leaving group.[4][5]
Caption: Troubleshooting logic for addressing low reaction yield.
Problem Area: Low Enantiomeric Purity (% ee)
Question: My final product shows a low enantiomeric excess (% ee). What is causing the loss of stereochemical integrity?
Answer: The stereochemistry of the final product is dictated entirely by the SN2 attack on the chiral epoxide. This reaction mechanism proceeds with an inversion of configuration at the carbon being attacked. [4]Therefore, a loss of enantiomeric purity points to one of two primary causes:
-
Impure Starting Epoxide: This is the most common cause. The enantiomeric purity of your product can never be higher than that of your starting material.
-
Causality: If your (R)-epoxide starting material contains a percentage of the (S)-enantiomer, your final product will contain the corresponding percentage of the undesired (S)-diastereomer.
-
Solution: Verify the enantiomeric purity of the chiral epoxide raw material using a validated chiral HPLC or GC method before starting the synthesis. Source from a reputable supplier with a certificate of analysis specifying the % ee.
-
-
Side Reactions Leading to Racemization: While the SN2 reaction itself is stereospecific, harsh reaction conditions could theoretically open pathways for racemization, although this is less common for epoxide ring-opening.
-
Causality: Extremely high temperatures or the presence of strong Lewis acids could potentially facilitate a partial SN1-type mechanism, which would proceed through a planar carbocation intermediate, leading to a loss of stereochemical information. [5] * Solution: Adhere to the mildest effective temperature conditions. Avoid acidic contamination, which could protonate the epoxide oxygen and promote carbocation formation. The use of a base-mediated reaction in an aprotic solvent is specifically designed to favor the SN2 pathway and prevent this issue. [4]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best base for this reaction?
A1: The ideal base should be strong enough to completely deprotonate the imidazole but should not be nucleophilic itself, as it could compete in attacking the epoxide.
| Base | Type | pKa (Conj. Acid) | Pros | Cons |
| NaH | Strong, Non-nuc. | ~36 | Irreversible deprotonation, drives reaction to completion. | Highly reactive with water/alcohols; requires anhydrous conditions. |
| K₂CO₃ | Weak, Non-nuc. | ~10.3 | Milder, easier to handle, less moisture-sensitive. | May not achieve full deprotonation, leading to slower/incomplete reaction. |
| DBU | Strong, Non-nuc. | ~13.5 | Organic base, good solubility. | Can be difficult to remove during work-up. |
Recommendation: Sodium Hydride (NaH) is the superior choice for maximizing yield, provided you use an anhydrous solvent.
Q2: What is the best way to monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials (2-chloro-4-nitroimidazole and the epoxide) on a silica plate. A good mobile phase is typically a mixture of a non-polar and a polar solvent (e.g., 30-50% Ethyl Acetate in Hexane). The disappearance of the 2-chloro-4-nitroimidazole spot (which is UV active) is the primary indicator of reaction completion. The product spot should appear with a different Rf value.
Q3: My purification by column chromatography is difficult. Any tips?
A3: The nitro group makes the product quite polar. Use a gradient elution on your silica gel column. Start with a lower polarity mobile phase (e.g., 20% Ethyl Acetate/Hexane) to elute any non-polar impurities and then gradually increase the polarity (e.g., up to 50-60% Ethyl Acetate) to elute your product. This provides better separation from closely-eluting impurities.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-chloro-4-nitroimidazole (1.0 eq)
-
(R)-2-methyl-2-(oxiran-2-yl)methanol (≥98% ee) (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-nitroimidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear, dark color as the imidazolide salt forms.
-
In a separate flask, dissolve (R)-2-methyl-2-(oxiran-2-yl)methanol (1.1 eq) in a small amount of anhydrous DMF.
-
Add the epoxide solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexane). The reaction is complete when the 2-chloro-4-nitroimidazole spot is no longer visible.
-
Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of EtOAc in Hexane.
Protocol 2: Chiral Purity (% ee) Determination by HPLC
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralpak® IA or IB is often effective for this class of compounds.
Method:
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v). This must be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 310 nm (due to the nitroimidazole chromophore).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (~0.5 mg/mL). Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample. The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
References
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from Khan Academy. [Link]
-
Reddy, K. L., et al. (2006). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Tetrahedron Letters, 47(41), 7439-7442. (Note: While the specific molecule is not identical, this source describes the fundamental reaction type.) [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from Chemistry Steps. [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from MDPI. [Link]
-
MySkinRecipes. (n.d.). (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. Retrieved from MySkinRecipes. [Link]
-
Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6535. [Link]
Sources
- 1. (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole [myskinrecipes.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
Troubleshooting regioselectivity in the N-alkylation of 4-nitroimidazoles
Welcome to our dedicated resource for navigating the complexities of N-alkylation reactions involving 4-nitroimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common challenges related to regioselectivity. In my experience, the N-alkylation of substituted imidazoles, particularly those bearing a strongly electron-withdrawing nitro group, is a nuanced process where subtle changes in reaction conditions can dramatically alter the outcome. This guide consolidates field-proven insights and foundational chemical principles to help you achieve your desired regiochemical outcomes with confidence.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that are frequently encountered during the N-alkylation of 4-nitroimidazoles. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your experimental design.
Q1: My reaction is yielding a mixture of 1-alkyl-4-nitroimidazole (N1-alkylation) and 1-alkyl-5-nitroimidazole (N3-alkylation). How can I improve the regioselectivity to favor the N1 isomer?
A1: Achieving N1 regioselectivity is a common goal, and it hinges on a deep understanding of the electronic and steric factors at play. The 4-nitroimidazole core exists in a tautomeric equilibrium between 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. The electron-withdrawing nitro group significantly influences the pKa of the N-H protons and the nucleophilicity of the ring nitrogens.[1]
Here's how to systematically approach favoring N1-alkylation:
-
Choice of Base and Solvent System: This is arguably the most critical factor. The interplay between the base and solvent determines the nature of the imidazolide anion and its subsequent reaction.
-
Weaker Bases in Polar Aprotic Solvents: Using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) often favors N1-alkylation.[2][3][4] These conditions promote the formation of the thermodynamically more stable 1-alkyl-4-nitroimidazole.[5][6]
-
Stronger Bases: While strong bases like sodium hydride (NaH) in anhydrous THF ensure complete deprotonation, they can sometimes lead to a decrease in regioselectivity, depending on the substrate and alkylating agent.[2][7][8]
-
-
Temperature Control: Temperature can have a profound effect on the product ratio.
-
Elevated Temperatures: For many standard alkylating agents, heating the reaction to around 60°C can significantly improve the yield of the N1-alkylated product, particularly when using K₂CO₃ in acetonitrile.[3][4]
-
Temperature-Dependent Isomerization: In some cases, particularly with reactive alkylating agents in acidic media, lower temperatures may favor the kinetically controlled 5-nitro isomer, while higher temperatures can promote rearrangement to the thermodynamically favored 4-nitro isomer.[5][6]
-
-
Nature of the Alkylating Agent: The steric bulk and reactivity of the electrophile are crucial.
Q2: The reaction is sluggish, and I'm observing low yields even after extended reaction times. What can I do to drive the reaction to completion?
A2: Low reactivity can often be traced back to incomplete deprotonation of the imidazole ring, reducing its nucleophilicity, or a less reactive alkylating agent. Here are some strategies to enhance the reaction rate and improve yields:
-
Optimize the Base and Solvent:
-
Increase the Reaction Temperature: As mentioned, increasing the temperature to around 60-80°C can significantly accelerate the reaction and improve yields.[3][4]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields, especially for sterically hindered substrates.[9]
-
Alternative Alkylation Methods:
-
Mitsunobu Reaction: For the introduction of alkyl groups from alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DIAD or DEAD) is a powerful alternative, especially for substrates that are challenging to alkylate under standard SN2 conditions.[9][11][12] This method proceeds under mild conditions and can be effective for sterically demanding imidazoles.[9][13][14]
-
Q3: I'm observing the formation of a di-alkylated quaternary imidazolium salt as a significant byproduct. How can I prevent this side reaction?
A3: The formation of quaternary salts is a common side reaction, particularly with highly reactive alkylating agents or when the mono-alkylated product has comparable reactivity to the starting material. [9] Here are several ways to mitigate this issue:
-
Control Stoichiometry: Use a slight excess of the 4-nitroimidazole relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the desired product.
-
Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive electrophile (e.g., an alkyl bromide instead of an alkyl iodide).
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first.
-
Dilute the Reaction Mixture: Lowering the concentration of the reactants can decrease the probability of the product encountering another molecule of the alkylating agent.[9]
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to fundamental questions regarding the N-alkylation of 4-nitroimidazoles.
What is the pKa of the N-H proton in 4-nitroimidazole, and how does it influence the reaction?
The pKa of the imidazole N-H in 4-nitroimidazole is approximately 8.31.[15][16][17] The electron-withdrawing nitro group makes the N-H proton significantly more acidic than in unsubstituted imidazole (pKa ≈ 14.5).[1][11] This lower pKa means that weaker bases are sufficient for deprotonation, which is a key consideration in optimizing the reaction conditions for regioselectivity.
How does the tautomerism of 4-nitroimidazole affect the alkylation outcome?
4-nitroimidazole exists as a mixture of two tautomers: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. The position of this equilibrium is influenced by the solvent and substituents. Alkylation can occur on either nitrogen of the deprotonated imidazolide anion, where the negative charge is delocalized.[18] The ratio of the resulting N1 and N3 alkylated products is determined by a combination of steric and electronic factors, as well as the reaction conditions which can favor either kinetic or thermodynamic control.[5][6][19]
Are there any "rules of thumb" for predicting the major regioisomer?
While every reaction should be optimized, some general principles can guide your initial experimental design:
-
Electronic Effects: The electron-withdrawing nitro group deactivates the adjacent nitrogen, making the more distant nitrogen (N1) more nucleophilic.[19]
-
Steric Effects: Alkylation generally favors the less sterically hindered nitrogen atom.[9][10][19] For 4-nitroimidazole, this typically favors the N1 position.
-
Thermodynamic vs. Kinetic Control: The 1-alkyl-4-nitroimidazole is often the thermodynamically more stable product.[5][6] Reaction conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times) will tend to favor this isomer.
Part 3: Data Presentation & Experimental Protocols
To provide a practical context for the concepts discussed, this section includes tabulated data summarizing the influence of reaction conditions on product distribution, as well as a detailed experimental protocol for a typical N-alkylation reaction.
Table 1: Effect of Reaction Conditions on the N-Alkylation of 4-Nitroimidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1-alkyl-4-nitroimidazole | Reference |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 3 | 85 | [3][4] |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Room Temp | 24 | 40 | [3] |
| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp | 24 | 35 | [3] |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 2 | 75 | [3][4] |
This data is adapted from studies on the N-alkylation of nitroimidazoles and highlights the significant impact of temperature and solvent choice on reaction efficiency.
Detailed Experimental Protocol: Synthesis of 1-Ethyl-4-nitro-1H-imidazole
This protocol provides a general procedure for the N-alkylation of 4-nitroimidazole using potassium carbonate as the base.
Materials:
-
4-Nitroimidazole
-
Ethyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4-nitroimidazole (1.0 equiv.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equiv.).
-
Stirring: Stir the suspension at room temperature for 20-30 minutes.
-
Addition of Alkylating Agent: Add ethyl bromide (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).[3][4]
-
Work-up: After the disappearance of the starting material as indicated by TLC, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Part 4: Visualizing the Reaction Pathways
To further clarify the concepts of tautomerism and regioselectivity, the following diagrams illustrate the key species and transformations involved in the N-alkylation of 4-nitroimidazole.
Caption: Tautomeric equilibrium of 4-nitroimidazole.
Caption: Factors influencing N1 vs. N3 alkylation.
References
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- BenchChem. (n.d.). Overcoming steric hindrance in N-alkylation of imidazole derivatives.
- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- Perkin, M. V., & Giera, M. (2012). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PMC.
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- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- Shinde, S. S., & Kumar, V. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(16), 8445-8513.
- Bhujanga Rao, A. K. S., Gundu Rao, C., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, 2399-2402.
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- D'Souza, D. M., & Müller, T. J. J. (2007). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 72(19), 7247-7262.
- Dhurairaj, S., Rajendran, A., Saravanan, R., & Kasi, C. (2018). N1-Alkylation of 4(5)-nitro-1H-imidazole. ResearchGate.
- Bhujanga Rao, A. K. S., Gundu Rao, C., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1 H -imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (16), 2399-2402.
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- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate.
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- Dumpis, M., Alekseeva, E. M., Litasova, E., & Piotrovskii, L. B. (2003). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Semantic Scholar.
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- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult.
- ChemicalBook. (n.d.). 4-Nitroimidazole.
- National Institutes of Health. (n.d.). 4-Nitroimidazole. PubChem.
- Fakhim, H., et al. (2013). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. NIH.
- Sreekumar, R., & Ramaswamy, A. V. (1998). Regioselective N-alkylation of imidazoles with alcohols over zeolites. Journal of the Chemical Society, Chemical Communications, (12), 1305-1306.
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- Sigma-Aldrich. (n.d.). 4-Nitroimidazole 97 3034-38-6.
- Smith, A. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
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- ResearchGate. (n.d.). Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way?
- de Oliveira, R. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
- PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
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Technical Support Center: Overcoming Aqueous Solubility Challenges of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole in aqueous solutions. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these challenges in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and follows a logical progression from simple to more advanced solubilization strategies.
Q1: I'm having difficulty dissolving my compound in aqueous buffers. Why is this compound poorly soluble in water?
A1: Understanding the Physicochemical Barriers
The poor aqueous solubility of this compound is predictable based on its molecular structure. Several functional groups contribute to its hydrophobic character, which is a common challenge for over 70% of new chemical entities in development pipelines.[1]
-
Nitroimidazole Core: The 2-chloro-4-nitroimidazole moiety is a relatively non-polar aromatic system. The nitro group and the chloro-substituent, in particular, increase the molecule's hydrophobicity. While nitroimidazoles are used in pharmaceuticals, they often require formulation strategies to improve solubility.[2][3][4]
-
Alkyl Side Chain: The -(CH2)-(C(CH3)(oxirane)) side chain, while containing a polar epoxide group, is predominantly hydrocarbon-like. This contributes significantly to the overall low affinity for water.
-
High Crystal Lattice Energy: Poorly soluble compounds often exist in a stable crystalline form. A significant amount of energy is required to break the crystal lattice before the individual molecules can be solvated by water, limiting solubility.[5]
Essentially, the molecule has a difficult time forming favorable interactions with polar water molecules compared to the strong hydrogen bonds water forms with itself.
Q2: What is the simplest first step I should take to try and dissolve my compound?
A2: pH Adjustment - Leveraging the Imidazole Moiety
For any ionizable compound, the first and most straightforward approach is pH adjustment.[6][7] The imidazole ring in your compound contains nitrogen atoms that can be protonated or deprotonated. The solubility of an ionizable drug is a function of its pKa and the pH of the solution.[6]
-
The Mechanism: By shifting the pH of your aqueous solution, you can ionize the molecule. The charged (ionized) form of a molecule is generally much more soluble in polar solvents like water than the neutral form. For a weakly basic compound, lowering the pH will protonate it, creating a soluble cation. For a weakly acidic compound, raising the pH will deprotonate it, creating a soluble anion.[8]
Protocol 1: Solubility Assessment via pH Adjustment
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Dispersion: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples (using a filter compatible with your compound and buffers, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated supernatant.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent in which the compound is freely soluble (e.g., methanol, acetonitrile), and determine the concentration using a validated analytical method like HPLC-UV.
-
Analysis: Plot the measured solubility against the pH of the buffer. This will give you a pH-solubility profile and indicate the optimal pH range for your experiments.
Trustworthiness Check: If you observe a significant increase in solubility at either low or high pH, this confirms the compound is ionizable and that pH modification is a viable strategy. If solubility remains flat across the pH range, the compound is likely non-ionizable or its pKa is outside the tested range, and you should proceed to other methods.[9]
Q3: pH adjustment was insufficient or is not compatible with my assay. What is the next logical step?
A3: Co-solvents - Modifying the Solvent to Fit the Solute
If pH modification is not an option, the use of co-solvents is a widely accepted and effective technique.[][11] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[12][13]
-
The Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces water's tendency to "squeeze out" non-polar molecules, thereby increasing the solubility of hydrophobic drugs.[] They effectively lower the dielectric constant of the solvent mixture.[13]
Common Co-solvents for Research Applications:
| Co-solvent | Typical Starting Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% (v/v) | Highly effective solubilizer. Can be cytotoxic in some cell-based assays above 0.5%. |
| Ethanol | 1% - 20% (v/v) | Generally well-tolerated in many biological systems at low concentrations. Less potent than DMSO. |
| Propylene Glycol (PG) | 5% - 40% (v/v) | Common pharmaceutical excipient; low toxicity. Can increase the viscosity of the solution. |
| Polyethylene Glycol 400 (PEG 400) | 10% - 50% (v/v) | Low toxicity, widely used in formulations. Can also increase solution viscosity. |
Protocol 2: Screening for an Effective Co-solvent System
-
Stock Solution: Prepare a highly concentrated stock solution of your compound in 100% of a chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Serial Dilution: Create a working stock by diluting the 100% stock into your primary aqueous buffer. Start by adding a small volume of the stock solution to the buffer (e.g., 10 µL of stock into 990 µL of buffer for a 1% co-solvent concentration).
-
Observation: Vortex briefly and visually inspect for precipitation. If the solution remains clear, the compound is soluble at that concentration of drug and co-solvent.
-
Titration: Continue to add small aliquots of the stock solution, or test higher starting concentrations of co-solvent, until you observe the first sign of persistent cloudiness or precipitation. This defines the solubility limit for that specific co-solvent/aqueous buffer ratio.
-
Optimization: Repeat this process for several different co-solvents to identify the one that provides the required solubility with the lowest percentage of organic solvent, thereby minimizing potential interference with your experiment.[14]
Trustworthiness Check: Always prepare a "vehicle control" for your experiments containing the same final concentration of co-solvent in the aqueous buffer but without the drug. This is critical to ensure that any observed effects are from the compound itself and not the co-solvent.
Q4: I need to prepare a high-concentration stock, or my experiment is highly sensitive to organic solvents. What advanced options are available?
A4: Advanced Solubilization: Complexation and Micellar Encapsulation
When simple pH adjustment and co-solvents are insufficient, more sophisticated formulation strategies are required. The two most common and effective methods for preclinical research are complexation with cyclodextrins and micellar solubilization using surfactants.
Option 1: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[16][17]
-
The Mechanism: The hydrophobic part of your drug molecule partitions into the non-polar interior of the cyclodextrin ring, while the hydrophilic outer surface of the cyclodextrin ensures the entire complex remains dissolved in water.[15][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[19]
Caption: Cyclodextrin inclusion complex mechanism.
Option 2: Surfactant-Mediated Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[20][21]
-
The Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being encapsulated in a water-soluble vehicle.[22][23] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often used in pharmaceutical formulations.[20]
Protocol 3: Preparing a Solution with HP-β-Cyclodextrin
-
Determine Molar Ratio: Start by testing a 1:1 molar ratio of your compound to HP-β-CD. You may need to increase this to 1:2 or 1:5 (drug:CD) for very insoluble compounds.
-
Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous buffer. Warming the solution slightly (to 30-40°C) can aid dissolution.
-
Add Compound: Weigh the corresponding amount of this compound and add it to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture for several hours, or overnight, at a controlled temperature. This provides the energy and time for the drug to enter the cyclodextrin cavity.
-
Clarify Solution: After equilibration, filter the solution through a 0.22 µm filter to remove any small amount of undissolved drug. The resulting clear filtrate is your stock solution.
-
Quantify: As a best practice, always confirm the final concentration of the solubilized drug in your filtrate using an analytical method like HPLC.
Decision-Making Workflow for Solubilization
The following workflow provides a logical path for selecting the appropriate solubilization strategy for your specific experimental needs.
Caption: Decision workflow for selecting a solubilization method.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
National Center for Biotechnology Information (PMC - NIH). (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Taylor & Francis Online. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. (2022). Strategies for formulating and delivering poorly water-soluble drugs. [Link]
-
Jaber. (n.d.). Solubility Enhancement Techniques in Pharmaceuticals. [Link]
-
National Center for Biotechnology Information (PMC - NIH). (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Journal of Chemical and Pharmaceutical Research (JOCPR). (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
University of Alberta. (n.d.). Micellar solubilization of drugs. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
Taylor & Francis Online. (2018). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
-
ResearchGate. (2007). Possible loci of solubilization of drugs in surfactant micelles. [Link]
-
Pharmacy 180. (n.d.). Surfactants and micelles. [Link]
-
National Center for Biotechnology Information (PMC - NIH). (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Taylor & Francis Online. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]
-
National Center for Biotechnology Information (PMC - NIH). (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
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ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF. [Link]
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Chemsrc. (n.d.). CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. [Link]
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MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
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Journal of Pharmaceutical Science and Bioscientific Research. (2016). Enhancement of Solubility of Poorly Solubile Drug Tinidazole. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2013). ENHANCEMENT OF SOLUBILITY OF POORLY WATER SOLUBLE DRUG – METRONIDAZOLE BY HYDROTROPY. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
TimTec. (n.d.). 2-chloro-4-nitro-imidazole. [Link]
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PubChem. (n.d.). Chloromethyl-nitroimidazole. [Link]
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Optimizing chiral HPLC separation of (R)- and (S)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Answering the call for advanced technical support, this guide provides in-depth troubleshooting and optimization strategies for the chiral HPLC separation of (R)- and (S)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole. As a Senior Application Scientist, my goal is to blend foundational chromatographic principles with field-tested experience to empower researchers in overcoming the unique challenges presented by this molecule.
The structure of your target analyte—featuring a basic imidazole ring, a polar nitro group, and a chiral oxirane moiety—necessitates a systematic and informed approach to method development. This guide is designed to be your partner in that process, moving beyond simple protocols to explain the causality behind each step.
Frequently Asked Questions (FAQs): Building the Foundation
This section addresses the preliminary questions that form the basis of a successful chiral separation strategy for your specific nitroimidazole compound.
Q1: Which type of Chiral Stationary Phase (CSP) is the best starting point for this compound and why?
A1: For a novel compound like 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a trial-and-error approach can be time-consuming.[1] Therefore, starting with a column type known for its broad enantioselectivity is the most efficient strategy.
Expert Recommendation: Polysaccharide-based CSPs are the industry standard and the most effective starting point.[1][2] These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, offer complex three-dimensional structures. This complexity provides a variety of potential chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[3][4]
The functional groups in your molecule are well-suited for these interactions:
-
The nitroimidazole ring can engage in π-π stacking and dipole-dipole interactions.
-
The oxirane (epoxide) oxygen and the imidazole nitrogens can act as hydrogen bond acceptors.
A screening approach using a small set of complementary polysaccharide columns is highly recommended to quickly identify a successful stationary phase.[2][5][6]
Q2: What are the recommended initial screening conditions (mobile phase, flow rate, temperature)?
A2: A successful screening protocol aims to rapidly determine the most suitable column and mobile phase combination.[5][6] Given the polysaccharide CSP recommendation, screening should be conducted in Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) modes, as these phases show complementary enantioselectivities.[1]
The following table summarizes a robust initial screening protocol:
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Recommended CSPs | Lux® Cellulose-1, Lux® Amylose-1, CHIRALPAK® AD-H, CHIRALPAK® AS-H | Lux® i-Cellulose-5, Lux® Cellulose-2, CHIRALPAK® IA, CHIRALPAK® IB | Lux® Cellulose-3, Lux® i-Amylose-3, CHIRALPAK® ID, CHIRALPAK® IG |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile (ACN) or Methanol (MeOH) | Water with 0.1% Formic Acid or 10mM Ammonium Bicarbonate |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Ethanol (EtOH) or Methanol (MeOH) | Acetonitrile (ACN) or Methanol (MeOH) |
| Starting Composition | 80:20 (A:B) | 100% ACN or 100% MeOH (with additive if needed) | 70:30 (A:B) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) | pH control via buffer/acid |
| Flow Rate (4.6 mm ID) | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV (e.g., 270-310 nm, based on nitroimidazole chromophore) | UV (as per NP) | UV (as per NP) |
Causality: The imidazole group in your analyte is basic. In NP and PO modes, the addition of a basic additive like DEA is crucial. It minimizes undesirable interactions between the basic analyte and acidic residual silanols on the silica surface, which are a common cause of severe peak tailing and poor resolution.[7][8][9]
Troubleshooting Guide: From Poor Separation to Optimized Method
This section provides solutions to specific problems you may encounter during method development, following a logical, step-by-step process.
Problem: I see only a single, sharp peak. There is no hint of separation.
This indicates a complete lack of enantiorecognition under the current conditions. The primary goal is to induce selectivity (α > 1).
Solution Workflow:
-
Change the Mobile Phase Modifier: In Normal Phase, the choice of alcohol can dramatically impact selectivity. If you are using IPA, switch to EtOH, or vice versa. Ethanol often provides different, and sometimes better, selectivity than isopropanol.[1]
-
Switch the Mobile Phase Mode: If NP fails, move to Polar Organic mode (e.g., 100% Acetonitrile with 0.1% DEA). The interactions governing separation in PO mode are different from NP and can be highly effective for polar molecules.
-
Screen a Different CSP: If changing the mobile phase on the first column is unsuccessful, it is more efficient to switch to a different CSP in your screening set (e.g., from a cellulose-based to an amylose-based column). It is impossible to predict which CSP will work, making screening essential.[2][3] Do not spend excessive time optimizing on a column that shows no initial selectivity.
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion and mask a potential separation.[4][9]
Caption: Systematic workflow for addressing a lack of enantiomeric separation.
Problem: My peaks are present but show significant tailing or fronting.
Poor peak shape is one of the most common issues in HPLC and can severely compromise resolution and quantification.[10][11]
Solutions for Peak Tailing (Asymmetry > 1.2):
-
Primary Cause for Basic Analytes: As mentioned, the most likely culprit is the interaction between the basic imidazole nitrogen and acidic silanol groups on the silica support.
-
Action: Add or increase the concentration of a basic modifier like Diethylamine (DEA) or Ethanolamine (EA) to the mobile phase (typically 0.1% - 0.5%).[8] These additives compete for the active sites on the stationary phase, masking them from your analyte.
-
-
Secondary Causes:
-
Column Contamination: Strongly adsorbed impurities from previous injections can create active sites.[12]
-
Action: Flush the column with a strong, compatible solvent (e.g., 100% Ethanol or, for immobilized columns, THF or DMF followed by an alcohol rinse).[12]
-
-
Blocked Inlet Frit: Particulate matter from the sample or system can block the inlet frit, distorting flow and causing tailing for all peaks.[11]
-
Action: Disconnect the column and reverse-flush it to waste at a low flow rate. Always use an in-line filter and ensure samples are filtered to prevent this.[12]
-
-
Solutions for Peak Fronting (Asymmetry < 0.9):
-
Primary Cause: Peak fronting is most often caused by column overload or injecting the sample in a solvent significantly stronger than the mobile phase.[13]
-
Action 1 (Overload): Reduce the sample concentration and/or injection volume.
-
Action 2 (Solvent Mismatch): Dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent.[9]
-
Problem: I have partial separation, but the resolution (Rs) is insufficient (< 1.5).
Once you have achieved some separation (α > 1.1), the goal is to optimize the method to achieve baseline resolution (Rs ≥ 1.5). Resolution is a function of efficiency (N), selectivity (α), and retention (k').
Optimization Strategies:
-
Adjust Mobile Phase Composition: This is often the most powerful tool for improving selectivity.
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., in a hexane/ethanol mobile phase, test 10%, 15%, 20%, and 25% ethanol). This will alter both retention time and selectivity. Record the retention times of both peaks, calculate α and Rs for each condition, and plot the results to find the optimum.
-
-
Control Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Action: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lowering the temperature often increases the strength of the interactions (H-bonds, dipole-dipole) responsible for chiral recognition, leading to higher selectivity and better resolution.[6][14] However, this comes at the cost of longer run times and higher backpressure. Conversely, higher temperatures can increase efficiency and improve peak shape.[15][16][17] The optimal temperature must be determined empirically.
-
-
Modify the Flow Rate: Lowering the flow rate can increase column efficiency (N), giving the enantiomers more time to interact with the CSP, which can improve resolution.
-
Action: Test flow rates between 0.5 mL/min and 1.0 mL/min for a standard 4.6 mm ID column. Chiral separations often benefit from flow rates that are slightly lower than those used in achiral chromatography.[6]
-
The following table illustrates the potential impact of these parameters on separation:
| Parameter Change | Typical Effect on Retention Time (k') | Typical Effect on Selectivity (α) | Typical Effect on Resolution (Rs) | Notes |
| Increase % Alcohol (NP) | Decrease | Variable (Often Decreases) | Variable | Most powerful tool for changing α. |
| Decrease Temperature | Increase | Variable (Often Increases) | Variable (Often Increases) | Enhances weaker bonding forces.[6] |
| Decrease Flow Rate | Increase | No Change | Variable (Often Increases) | Improves column efficiency (N). |
Experimental Protocol: Systematic Method Development
This protocol provides a structured workflow for developing a robust chiral separation method from scratch.
Objective: To achieve a baseline separation (Rs ≥ 1.5) for the enantiomers of 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole.
Materials:
-
HPLC system with UV detector and column thermostat.
-
Chiral screening columns (e.g., Lux Cellulose-1, Lux Amylose-1, Lux i-Cellulose-5).
-
HPLC-grade solvents (n-Hexane, Ethanol, Isopropanol, Acetonitrile).
-
Mobile phase additives (Diethylamine - DEA).
-
Analyte sample (~1 mg/mL stock solution in mobile phase).
Workflow Diagram:
Caption: A three-phase workflow for chiral method development.
Procedure:
-
Phase 1: Screening
-
Install the first chiral column (e.g., Lux Cellulose-1).
-
Equilibrate the column with the first mobile phase (e.g., n-Hexane/Ethanol 80:20 v/v + 0.1% DEA) for at least 20 column volumes.[6]
-
Inject the sample (5-10 µL).
-
If separation is poor or non-existent, switch to the next mobile phase (e.g., 100% ACN + 0.1% DEA). Ensure proper column flushing and equilibration between mobile phase systems.
-
Repeat steps 1.1-1.4 for the other selected screening columns.
-
-
Phase 2: Evaluation
-
Review all chromatograms from the screening phase.
-
Identify the CSP and mobile phase combination that provides the best initial selectivity (α), even if the resolution is not ideal. This will be your starting point for optimization.
-
If no condition provides any separation, a different class of CSP may be required.
-
-
Phase 3: Optimization
-
Using the best condition from Phase 2, begin by optimizing the mobile phase strength. If using Hexane/Ethanol, vary the ethanol percentage from 10% to 30% in 5% increments.
-
Once the optimal mobile phase composition is found, investigate the effect of temperature. Analyze the sample at 15°C, 25°C, and 40°C.
-
Finally, with the best mobile phase and temperature, fine-tune the flow rate to maximize resolution.
-
Once Rs ≥ 1.5 is achieved with good peak shape and a reasonable run time, the method is considered developed and ready for validation.
-
References
- Sigma-Aldrich. Chiral HPLC column selection and method development guide.
- Chrom Tech, Inc. (2024).
- Subramanian, G. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
- ResearchGate.
- PubMed.
- Journal of Liquid Chromatography & Related Technologies.
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Google Patents.
- BGB Analytik. CHIRAL Handbook.
- BenchChem.
- Sigma-Aldrich.
- Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- ResearchGate.
- Springer Nature Experiments.
- Chromatography Today. (2020).
- BenchChem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Regis Technologies. (2020).
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ALWSCI. (2025).
- MDPI. (2023).
- Chrom Tech, Inc. (2025).
- Chromatography Today.
- LCGC.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- Phenomenex.
- Encyclopedia of Pharmaceutical Science and Technology.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- PubMed. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition.
- Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). sfera - Unife.
- ResearchGate.
- PubMed Central. (2021).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- PubMed.
- MDPI. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- Taylor & Francis Online. Chiral resolution – Knowledge and References.
- SIELC Technologies. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. bgb-analytik.com [bgb-analytik.com]
- 4. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 14. academic.oup.com [academic.oup.com]
- 15. chromtech.com [chromtech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Minimizing side-product formation in the synthesis of nitroimidazole epoxides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of nitroimidazole epoxides. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to minimize side-product formation and optimize your synthetic routes, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: I'm observing significant amounts of a polar, UV-active byproduct that streaks on my TLC plate. What is it and how can I prevent its formation?
Answer: This is a classic sign of epoxide ring-opening, leading to the formation of a diol. The high polarity and potential for hydrogen bonding of the diol cause the characteristic streaking on silica gel.
Causality: Nitroimidazole epoxides can be susceptible to hydrolysis, especially under acidic or harsh basic conditions.[1] The epoxide ring is strained and therefore electrophilic; any available nucleophile, including water or the acidic byproduct of certain epoxidizing agents, can attack and open the ring. For instance, when using meta-chloroperoxybenzoic acid (m-CPBA), the m-chlorobenzoic acid byproduct can catalyze this unwanted hydrolysis.[2]
Troubleshooting Protocol: Minimizing Diol Formation
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.[3]
-
Buffered Reaction Medium: When using peroxyacids like m-CPBA, consider adding a solid buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture. This will neutralize the acidic byproduct as it forms.
-
Controlled Temperature: Perform the epoxidation at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and allowing it to slowly warm to room temperature.[4] Exothermic reactions should be carefully controlled to prevent side product formation.[3]
-
Optimized Work-up: Quench the reaction with a mild reducing agent (e.g., 10% aqueous sodium sulfite or sodium thiosulfate) to destroy excess peroxide. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct, followed by a brine wash to remove residual water.[2]
Question 2: My reaction yields are consistently low, and I isolate a mixture of regioisomers. How can I improve the yield and selectivity?
Answer: Low yields and lack of regioselectivity often point to issues with the stability of the starting material or product, or suboptimal reaction conditions that favor multiple reaction pathways. The electronic nature of the nitroimidazole ring can influence the reactivity of different positions.[5]
Causality: The position of the nitro group on the imidazole ring significantly impacts the electron density and steric hindrance of the alkene to be epoxidized.[5] Furthermore, side reactions such as polymerization or degradation can be catalyzed by certain reagents or conditions.[6] The choice of the epoxidizing agent and catalyst system is crucial for directing the reaction towards the desired product.[7][8]
Optimization Strategy: Enhancing Yield and Selectivity
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Screen different agents (e.g., m-CPBA, Oxone®, hydrogen peroxide with a catalyst). | Different reagents have varying reactivities and selectivities. For example, catalytic systems can offer milder conditions.[7][8] |
| Catalyst System | For less reactive alkenes, consider metal-catalyzed epoxidation (e.g., using titanium, molybdenum, or tungsten complexes).[7][8] | Catalysts can activate the oxidizing agent and provide a template for selective oxygen transfer. |
| Solvent | Test a range of aprotic solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile). | Solvent polarity can influence reaction rates and the stability of intermediates. |
| Reaction Time | Monitor the reaction progress closely by TLC or LC-MS. | Over-running the reaction can lead to the formation of degradation products. |
Experimental Protocol: Screening for Optimal Conditions
-
Set up a series of small-scale parallel reactions in vials.
-
In each vial, vary one parameter (e.g., oxidizing agent, solvent, temperature).
-
Keep all other parameters constant across the series.
-
Monitor each reaction at regular intervals (e.g., 1h, 3h, 6h, 24h) by TLC.
-
Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and ratio of products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of nitroimidazole epoxides?
A1: Besides the diol from ring-opening, other common side-products include:
-
Over-oxidation products: If the reaction conditions are too harsh or there is an excess of the oxidizing agent, the epoxide or other functional groups in the molecule may be further oxidized.[9]
-
Rearrangement products: Under certain conditions, particularly acidic ones, the epoxide can undergo rearrangement to form aldehydes or ketones.
-
Products from reactions with the nitro group: The nitro group itself can be reactive, especially under reductive conditions that might be inadvertently present.[10][11]
Q2: How does the position of the nitro group (e.g., 2-nitro, 4-nitro, 5-nitro) affect the epoxidation reaction?
A2: The position of the electron-withdrawing nitro group has a profound effect on the electronic properties of the imidazole ring and any attached alkenyl side chains.[5]
-
A nitro group can decrease the nucleophilicity of a nearby double bond, making it less reactive towards electrophilic epoxidizing agents. This may necessitate more forcing reaction conditions or more reactive reagents, which in turn can increase the risk of side reactions.
-
The different tautomeric forms of 4- and 5-nitroimidazoles can also influence reactivity.[12]
Q3: What are the best practices for the purification and storage of nitroimidazole epoxides?
A3:
-
Purification: Flash column chromatography on silica gel is a common method. It's important to use a solvent system that provides good separation without causing on-column degradation. A neutral solvent system is often preferred. Any residual acidic byproduct from the reaction (like m-chlorobenzoic acid) is typically very polar and can be separated effectively.[2] In some cases, distillation can be used for purification.[13]
-
Storage: Nitroimidazole epoxides should be stored in a cool, dark, and dry place.[14] They are often sensitive to light, heat, and moisture. Storing them under an inert atmosphere can also prolong their shelf life. The inherent strain of the epoxide ring makes them reactive intermediates.[15]
Q4: Are there alternative epoxidation methods to using peroxyacids like m-CPBA?
A4: Yes, several other methods can be employed, which may offer advantages in terms of selectivity and milder reaction conditions:
-
Catalytic Epoxidation with Hydrogen Peroxide: This is a "greener" alternative that uses H₂O₂ as the oxidant in the presence of a metal catalyst (e.g., tungsten, manganese, or rhenium complexes).
-
Shi Epoxidation: This uses a fructose-derived chiral ketone as an organocatalyst with Oxone® as the oxidant, and is particularly useful for asymmetric epoxidation.[4]
-
Payne Epoxidation: This involves the use of a nitrile and hydrogen peroxide to generate a peroxyimidic acid in situ, which then acts as the epoxidizing agent.
The choice of method will depend on the specific substrate and the desired outcome.[7][8]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the desired epoxidation pathway and common side-product formations.
Caption: Desired epoxidation pathway and common side-product formations.
Caption: A decision-making flowchart for troubleshooting low yields.
References
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
MCPBA Epoxidation: Mechanism Explained. (2025, November 14). Abraham Entertainment. Retrieved January 12, 2026, from [Link]
-
Optimization of the reaction conditions. [a] | Download Table. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Workup: mCPBA Oxidation. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
- Process for the purification of epoxides. (n.d.). Google Patents.
-
Thermochemical Studies of Epoxides and Related Compounds. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Optimisation of epoxidation reaction conditions | Download Table. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024, August 28). Preprints.org. Retrieved January 12, 2026, from [Link]
-
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
A novel nitroimidazole compound formed during the reaction of peroxynitrite with 2',3',5'-tri-O-acetyl-guanosine. (2001, December 12). PubMed. Retrieved January 12, 2026, from [Link]
-
Catalytic ozonation of nitroimidazole antibiotics using nano-magnesium hydroxide as heavy-metals free catalyst. (n.d.). Deswater. Retrieved January 12, 2026, from [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog. Retrieved January 12, 2026, from [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides) | Request PDF. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nitroimidazole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. (2017, September 28). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 13. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 14. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 15. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Handling of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Welcome to the technical support guide for (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole (CAS: 681490-93-7). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound throughout storage and experimentation. By understanding its inherent reactivity, you can prevent degradation, ensure reproducible results, and maintain the validity of your research.
The structure of this molecule contains two key reactive moieties: a chiral epoxide and a 2-chloro-4-nitroimidazole ring. The epoxide is susceptible to ring-opening by nucleophiles, acids, and bases, while the nitroimidazole group can be sensitive to reduction and light.[1] This guide provides a series of frequently asked questions, troubleshooting scenarios, and validated protocols to address these stability challenges.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common queries regarding the fundamental storage and handling of the solid compound and its solutions.
Question 1: What are the definitive long-term storage conditions for the solid compound?
Answer: The compound must be stored under controlled conditions to prevent degradation. The recommended storage is at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) . It should also be protected from light and moisture.
-
Causality Explained:
-
Temperature (2-8°C): Lowering the temperature reduces the rate of any potential degradation reactions. While stable at room temperature for short periods, long-term storage at elevated temperatures can promote slow hydrolysis or rearrangement.[2]
-
Inert Atmosphere: The nitroimidazole ring can be susceptible to oxidative degradation, and the presence of atmospheric moisture can initiate hydrolysis of the sensitive epoxide ring. An inert atmosphere displaces both oxygen and moisture.
-
Light Protection: Nitroaromatic compounds can be photosensitive. Exposure to UV or high-intensity visible light can lead to photochemical degradation, often involving the nitro group.
-
Question 2: How should I handle the compound on the benchtop for weighing and solution preparation?
Answer: Proper benchtop handling is critical to prevent contamination with atmospheric moisture and oxygen.
-
Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Handle the compound quickly in a low-humidity environment. If possible, use a glove box or a nitrogen-purged bag.
-
Use only clean, dry spatulas and glassware.
-
After weighing the desired amount, promptly reseal the container, purge with inert gas if possible, and return it to its recommended storage condition.
Question 3: What solvents are recommended for preparing stock solutions, and which should I avoid?
Answer: The choice of solvent is paramount for solution stability.
-
Recommended: Use high-purity, anhydrous aprotic solvents . Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).
-
Use with Caution: Anhydrous alcohols like ethanol can be used for immediate experimental use but are not recommended for long-term solution storage, as they can act as nucleophiles and slowly open the epoxide ring.
-
Avoid: Protic solvents (e.g., water, methanol unless buffered at a neutral pH) and any solvents containing acidic or basic impurities should be avoided for stock solutions. These can catalyze the rapid hydrolysis or nucleophilic opening of the epoxide ring.
Question 4: How long can I store stock solutions?
Answer: For maximum reproducibility, it is strongly advised to prepare solutions fresh for each experiment. If storage is unavoidable:
-
Prepare a high-concentration stock in anhydrous DMSO.
-
Dispense the stock into single-use aliquots in tightly sealed vials (e.g., amber glass vials with Teflon-lined caps).
-
Store these aliquots at -20°C or -80°C .
-
When needed, thaw a single aliquot, use it for the experiment, and discard any unused portion. Do not subject solutions to multiple freeze-thaw cycles.
Part 2: Troubleshooting Guide for Experimental Issues
Unexpected experimental results can often be traced back to compound degradation. This guide helps diagnose and resolve such issues.[3][4]
Scenario: My purity analysis by HPLC or LC-MS shows new peaks, or my biological assay results are inconsistent.
This is the most common indicator of compound degradation. The identity of the degradation products can provide clues to the cause.
Potential Degradation Pathways
The diagram below illustrates the most probable degradation pathways based on the compound's functional groups.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Table
| Observation | Potential Cause & Explanation | Recommended Corrective Actions |
| A new, more polar peak appears on a reverse-phase HPLC chromatogram. | Epoxide Ring Hydrolysis: The epoxide has reacted with water to form a more polar diol. This is the most common degradation pathway and is catalyzed by trace acid or base. | 1. Use only high-purity, anhydrous solvents.[5]2. Ensure all glassware is scrupulously dried.3. Buffer aqueous experimental media to a neutral pH (6.5-7.5). |
| Mass spectrometry shows an adduct with a mass corresponding to a buffer component (e.g., +97 for phosphate, +59 for Tris). | Nucleophilic Attack on Epoxide: Nucleophilic species in your buffer or media (e.g., amines in Tris buffer, phosphates) have opened the epoxide ring.[6][7] | 1. Switch to a non-nucleophilic buffer system (e.g., HEPES, MES).2. Add the compound to the media at the last possible moment before starting the experiment. |
| The characteristic absorbance of the nitro group changes, and/or a mass corresponding to M-30 (loss of NO) or M+2-O (reduction to amine) is observed. | Nitro Group Reduction: The nitro group has been reduced to a nitroso or amino group. This is common in cell-based assays due to intracellular reductases or if reducing agents (like DTT or TCEP) are present.[8] | 1. If possible, avoid using strong reducing agents in your experimental buffer.2. Be aware that this reduction is often the intended mechanism of action for nitroimidazole prodrugs in hypoxic conditions.[1] Differentiate between intended bioactivation and unintended chemical degradation. |
| Loss of the isotopic signature for chlorine in the mass spectrum. | Dechlorination: Reductive or hydrolytic dechlorination has occurred. This is less common than epoxide opening but can happen under harsh reducing conditions or high pH. | 1. Maintain neutral pH and avoid strong reducing agents.2. Analyze for this possibility if other degradation routes have been ruled out. |
Part 3: Essential Experimental Protocols
Adhering to standardized protocols is the best way to ensure compound integrity.
Protocol 3.1: Preparation of a Validated Stock Solution
-
Preparation: Bring the vial of the solid compound and a sealed bottle of anhydrous DMSO to room temperature in a desiccator for 30 minutes.
-
Weighing: In a low-humidity environment, weigh out the required amount of the solid into a tared, sterile, amber glass vial.
-
Dissolution: Using a calibrated pipette with a dry tip, add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 30-37°C) can be used if necessary, but avoid overheating.
-
Aliquoting & Storage: Immediately dispense the solution into single-use aliquots in labeled, amber microvials. Purge the headspace with an inert gas before capping, and store at -80°C.
Protocol 3.2: Workflow for Preliminary Solution Stability Assessment
This protocol provides a framework to determine the stability of the compound in your specific experimental buffer.
Caption: Workflow for assessing compound stability in an experimental buffer.
Execution:
-
Follow the workflow diagram above.
-
For HPLC analysis, use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
-
Monitor the elution profile at a wavelength appropriate for the nitroimidazole chromophore (typically 300-340 nm).
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >5-10% purity typically indicates significant instability under the tested conditions.
Data Summary Table
| Property | Value | Source |
| Chemical Name | (R)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole | IUPAC |
| CAS Number | 681490-93-7 | |
| Molecular Formula | C₇H₈ClN₃O₃ | |
| Molecular Weight | 217.61 g/mol | |
| Appearance | Solid | |
| Recommended Storage | 2-8°C, Inert Atmosphere | |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides | [2][9] |
References
-
Material Safety Data Sheet - 2-Nitroimidazole, 98% . Cole-Parmer. Available at: [Link]
-
Metronidazole . PubChem, National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2023). Preparation of Chiral Epoxy Resins and the Optically Active Cured Products . Polymers. Available at: [Link]
-
Sá, M. M. (2010). Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation . Molecules. Available at: [Link]
-
Sá, M. M. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation . Molecules (Basel, Switzerland). Available at: [Link]
-
Extance, A. (2024). How to troubleshoot experiments . Chemistry World. Available at: [Link]
-
Fun, H. K., et al. (2010). 2-Chloro-4-nitro-1H-imidazole . Acta Crystallographica Section E. Available at: [Link]
-
Wang, Y., et al. (2023). Preparation of Chiral Epoxy Resins and the Optically Active Cured Products . ResearchGate. Available at: [Link]
-
The Biotech Belle (2022). Troubleshooting and optimizing lab experiments . YouTube. Available at: [Link]
-
Hernández-Mesa, M., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Prakash, D., et al. (2013). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 . Applied and Environmental Microbiology. Available at: [Link]
-
Eoh, H., & Spain, J. C. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance . Environmental Microbiology. Available at: [Link]
-
CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole . Chemsrc. Available at: [Link]
-
2-Chloro-4-nitro-1H-imidazole . PubChem, National Institutes of Health. Available at: [Link]
-
Gontijo, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview . Molecules. Available at: [Link]
-
Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 . PLOS ONE. Available at: [Link]
-
Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon . Current Microbiology. Available at: [Link]
- Method for preparing 2-chloro-4-nitroimidazole. Google Patents.
-
Liu, H., et al. (2017). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium . Scientific Reports. Available at: [Link]
-
(R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole . MySkinRecipes. Available at: [Link]
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- 8. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Purification Strategies for Chiral Nitroimidazole Intermediates
Welcome to the technical support center for the purification of chiral nitroimidazole intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating stereochemically pure nitroimidazole compounds. Here, we address common challenges with practical, field-tested advice and in-depth scientific explanations to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflows.
Question 1: I'm observing poor or no enantiomeric separation of my chiral nitroimidazole intermediate using High-Performance Liquid Chromatography (HPLC). What are the likely causes and how can I resolve this?
Answer:
Achieving successful chiral separation by HPLC is a multi-faceted process.[1][2] Poor resolution is a common issue that can often be traced back to several key factors related to your column, mobile phase, or the analyte itself.
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers and the CSP.[3] If the chosen CSP does not provide adequate stereoselective interactions with your nitroimidazole intermediate, separation will be compromised.
-
Solution: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[3][4] For certain nitroimidazole structures, Pirkle-type or protein-based CSPs might offer better selectivity.[2][3] Keep a log of the columns and conditions tested for future reference.[5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between your analyte and the CSP.[2] An incorrect solvent ratio or the absence of a necessary additive can lead to poor resolution.
-
Solution: Methodically vary the mobile phase composition. In normal-phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution. Consider adding additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to suppress unwanted interactions with the silica support and improve peak shape, especially for acidic or basic analytes.[4]
-
-
Incorrect Flow Rate or Temperature: These parameters affect the kinetics of mass transfer and the thermodynamics of the chiral recognition process.
-
Solution: Optimize the flow rate. Lower flow rates generally increase resolution but also analysis time. Conversely, higher flow rates can decrease resolution.[6] Temperature can also be a powerful tool; sometimes, sub-ambient temperatures can enhance enantioselectivity.
-
-
Sample Overload: Injecting too much sample can saturate the CSP, leading to broad, overlapping peaks.
-
Solution: Reduce the sample concentration and/or injection volume. A good starting point is to inject a small amount and gradually increase it until you see a deterioration in peak shape or resolution.
-
Question 2: My chiral nitroimidazole intermediate appears to be racemizing during purification. How can I confirm this and what steps can I take to prevent it?
Answer:
Racemization, the conversion of an enantiomerically enriched mixture into a racemic one, is a critical concern in chiral purification as it leads to a loss of the desired product.[7][8] For chiral imidazolines, racemization can be induced by strong bases, particularly when the imidazole nitrogen is unsubstituted.[9]
Confirmation of Racemization:
-
Inject a collected fraction: Collect a fraction of what should be a single enantiomer from your purification run and reinject it onto the same chiral column under the same conditions. If you observe two peaks, racemization has occurred.
-
Vary the residence time: If racemization is occurring on-column, a slower flow rate (and thus longer residence time) should result in a greater degree of racemization.
Prevention Strategies:
-
Avoid Harsh pH Conditions: Both strongly acidic and strongly basic mobile phases can promote racemization. If your nitroimidazole intermediate is sensitive, aim for a mobile phase pH as close to neutral as possible.
-
Use Amine Bases Judiciously: While strong inorganic bases are known to cause racemization in some imidazolines, amine bases are generally safer.[9] If a basic additive is required for peak shape, consider using a milder organic amine.
-
Lower the Temperature: Racemization is a chemical reaction, and its rate can often be reduced by lowering the temperature of the column and the sample.
-
Minimize Time in Solution: If your compound is unstable in the mobile phase, minimize the time it spends in solution before and during the purification process. Consider using an autosampler with a cooled sample tray.
Question 3: I'm using Supercritical Fluid Chromatography (SFC) for my chiral nitroimidazole purification, but I'm experiencing poor peak shape and inconsistent retention times. What should I check?
Answer:
SFC is a powerful technique for chiral separations, often offering faster and greener alternatives to HPLC.[10][11][12] However, it has its own set of troubleshooting considerations.
Troubleshooting Poor Peak Shape and Inconsistent Retention in SFC:
-
Inadequate Modifier Concentration: The organic modifier (e.g., methanol, ethanol) in the supercritical CO2 mobile phase is crucial for analyte elution and interaction with the CSP.
-
Solution: Systematically vary the modifier percentage. A higher percentage will generally decrease retention time but may also affect selectivity.
-
-
Back Pressure and Temperature Fluctuations: The density of the supercritical fluid is highly dependent on pressure and temperature, which in turn affects its solvating power and the chromatography.[6]
-
Solution: Ensure your back pressure regulator is functioning correctly and providing a stable pressure (typically between 125 and 250 bar for chiral separations).[6] Also, verify that the column oven is maintaining a consistent temperature.
-
-
Water Content: Trace amounts of water in the mobile phase can sometimes improve peak shape and separation efficiency in SFC.[13]
-
Solution: While not always necessary, adding a very small amount of water to your modifier can sometimes be beneficial. However, be cautious as too much water can lead to phase separation.
-
-
Sample Solubility in Supercritical CO2: Nitroimidazole intermediates with high polarity may have limited solubility in the predominantly non-polar supercritical CO2 mobile phase, leading to poor peak shape.[11]
-
Solution: Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. Sometimes, a stronger injection solvent is needed, but this can also cause peak distortion if not carefully managed.
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for purifying chiral nitroimidazole intermediates?
A1: The primary methods for chiral purification of nitroimidazole intermediates include:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most widely used technique due to its versatility and the availability of a wide range of CSPs.[2][11]
-
Supercritical Fluid Chromatography (SFC): This method is gaining popularity as a greener and often faster alternative to HPLC, utilizing supercritical CO2 as the primary mobile phase.[10][14][15]
-
Enantioselective Crystallization: This can be a cost-effective method for large-scale purification and involves crystallization with a chiral resolving agent to form diastereomeric salts with different solubilities, or preferential crystallization.[16][17][18]
-
Capillary Electrophoresis (CE): A high-efficiency analytical technique that can also be used for chiral separations, typically by adding a chiral selector to the running buffer.[1]
Q2: What types of impurities should I be aware of during the synthesis and purification of nitroimidazole intermediates?
A2: Besides the undesired enantiomer, other common impurities can include:
-
Starting materials and reagents: Unreacted starting materials can carry through the synthesis.[19]
-
Side-products: The reactivity of the nitro group and the imidazole ring can lead to the formation of various side-products, such as isomers or degradation products.[20] For instance, in the synthesis of some nitroimidazoles, isomers like 2-methyl-4(5)-nitroimidazole can be formed.[20]
-
Process-related impurities: These can arise from various steps in the manufacturing process and may include new, previously unreported compounds.[21]
Q3: How do I choose between HPLC and SFC for my chiral purification?
A3: The choice between HPLC and SFC depends on several factors:
-
Scale: For preparative scale, SFC can be more cost-effective due to lower solvent consumption and faster run times.[10]
-
Compound Polarity: SFC is generally well-suited for compounds of low to moderate polarity. Highly polar compounds may have better solubility in the mobile phases used in reversed-phase HPLC.[11]
-
Speed: SFC often allows for higher flow rates without a significant loss of efficiency, leading to faster separations.[6]
-
Environmental Impact: SFC is considered a "greener" technique because it primarily uses recycled CO2, reducing the consumption of organic solvents.[10]
Q4: Can I use the same chiral column for both normal-phase HPLC and SFC?
A4: Many modern polysaccharide-based chiral columns are compatible with both normal-phase HPLC and SFC. However, it is crucial to consult the column manufacturer's instructions for specific compatibility and the proper procedure for switching between techniques to avoid damaging the column.[5]
Visualizing Purification Workflows
Diagram: General Troubleshooting Workflow for Chiral HPLC
Caption: A step-by-step decision tree for troubleshooting poor enantiomeric separation in HPLC.
Data Summary
| Technique | Key Advantages | Common Challenges | Best Suited For |
| Chiral HPLC | High versatility, wide range of available columns.[2][11] | Higher solvent consumption, potentially longer run times.[11] | Broad range of compound polarities, well-established methods. |
| Chiral SFC | Faster separations, reduced organic solvent use (greener), lower operational costs.[10][12] | Higher initial equipment cost, potential solubility issues for highly polar analytes.[11] | Low to moderate polarity compounds, preparative scale purification.[11] |
| Enantioselective Crystallization | Cost-effective for large scale, can achieve high purity.[16] | Method development can be empirical and time-consuming, not universally applicable.[16] | Large quantities of material where a suitable resolving agent or crystallization condition can be found. |
References
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
- How to avoid common pitfalls in nitroimidazole chemistry - Benchchem.
- Chiral Drug Separation.
- Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. (2023-10-13).
- Chiral Separation Methods for Pharmaceutical and Biotechnological Products | Request PDF - ResearchGate.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).
- Journal of Chromatography A - AFMPS.
- (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. (2025-08-06).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024-09-19).
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed Central. (2025-02-14).
- New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025-01-31).
- Rapid chiral separation of potential antibiotics using supercritical fluid chromatography. (2022-06-23).
- Strategies for chiral separation: from racemate to enantiomer - PMC - NIH.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. (2020-04-21).
- Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography.
- Synthesis of 2-deoxy-2-(4-nitroimidazol-1-yl)-D-alditols - PubMed.
- THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson. (2011-10-21).
- Chiral resolution - Wikipedia.
- On the racemization of chiral imidazolines - PubMed. (2008-12-19).
- Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole | Request PDF - ResearchGate.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020-06-04).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
- Racemization in Drug Discovery EODC v08.pdf - ORCA – Online Research @ Cardiff.
- Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015-02-02).
- Racemization - Wikipedia.
- A Systematic Guide on HPLC Troubleshooting.
- Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed - NIH.
- (PDF) Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - ResearchGate. (2025-02-04).
- Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles - PMC - NIH.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI.
- Chiral Separations: Using SFC to Unlock Purification Potential - YouTube. (2023-08-24).
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central.
- (PDF) Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety - ResearchGate. (2022-05-19).
- Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives - JOCPR.
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
- Recent Trends in Chiral Separation– A Collective Paradigm of Selected Chiral Impurities. (2025-08-10).
- (PDF) IMPURITIES IN PHARMACEUTICALS: A REVIEW - ResearchGate.
- (PDF) Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2025-08-10).
Sources
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- 2. sfera.unife.it [sfera.unife.it]
- 3. eijppr.com [eijppr.com]
- 4. mdpi.com [mdpi.com]
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- 10. selvita.com [selvita.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Nitroimidazole-Based Hypoxia Markers
Prepared by a Senior Application Scientist
Welcome to the technical support center for nitroimidazole-based hypoxia markers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hypoxia detection experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common pitfalls and ensure the integrity of your results.
The Principle: Bioreductive Activation
Nitroimidazole compounds are small, relatively inert molecules that freely diffuse through tissues. Their utility as hypoxia markers stems from a specific biochemical process: bioreductive activation. In environments with low oxygen partial pressure (pO₂), intracellular nitroreductase enzymes reduce the nitro group on the imidazole ring, creating a highly reactive nitro radical-anion.[1]
Under hypoxic conditions (typically pO₂ < 10 mmHg), this reactive intermediate undergoes further reduction and covalently binds to macromolecules, primarily thiol groups (-SH) within proteins and peptides.[2][3] This process effectively traps the marker inside the hypoxic cell. Conversely, in well-oxygenated (normoxic) cells, the initial radical-anion is rapidly re-oxidized back to its parent form by molecular oxygen, preventing covalent binding and allowing the compound to diffuse out of the cell.[4] This oxygen-dependent competition is the cornerstone of their hypoxia-selectivity.[1]
Caption: Mechanism of hypoxia-specific trapping of nitroimidazole markers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between pimonidazole, EF5, and other nitroimidazole markers?
While all operate on the same principle of bioreductive activation, they differ in their chemical structure, lipophilicity, and the specific antibodies used for their detection.[2] Pimonidazole and EF5 are the most widely used and validated markers for immunohistochemistry (IHC) and immunofluorescence (IF).[5] EF5 is noted for being a single lipophilic compound, which may facilitate more even tissue distribution. Other compounds like CCI-103F are hexafluorinated, making them suitable for non-invasive detection by ¹⁹F magnetic resonance spectroscopy (MRS).[6]
Table 1: Comparison of Common Nitroimidazole Markers
| Marker | Common Name/Kit | Primary Detection Method | Key Advantages | Potential Pitfalls |
|---|---|---|---|---|
| Pimonidazole | Hypoxyprobe™ | IHC, IF, Flow Cytometry | Extensively validated; robust antibody available.[7] | Solubility can be an issue; hydrochloride salt is preferred for aqueous solutions.[3] |
| EF5 | - | IHC, IF, Flow Cytometry | Single lipophilic form promotes even distribution; can be calibrated for quantitative pO₂ values.[5] | Requires specific, proprietary antibody (ELK3-51). |
| CCI-103F | Hypoxyprobe-F6 | ¹⁹F MRS/MRI, IHC | Enables non-invasive, quantitative hypoxia measurement in vivo.[8] | MRS signal can be complex due to non-binding metabolites creating background noise.[6] |
| Misonidazole | - | Autoradiography, PET | One of the earliest developed markers. | Lacks a high-affinity antibody for reliable IHC detection.[2] |
Q2: How does nitroimidazole staining compare to endogenous markers like HIF-1α?
They measure different aspects of the hypoxic response.
-
Nitroimidazoles (e.g., Pimonidazole): Directly label cells that are severely hypoxic at the time of marker administration (pO₂ < 10 mmHg).[7] The signal is a result of a chemical reaction dependent on a specific oxygen threshold.
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): This is a transcription factor that is stabilized under hypoxic conditions and initiates a cellular response to low oxygen.[9] However, HIF-1α can also be activated by non-hypoxic stimuli (e.g., nutrient deprivation, genetic mutations), and its expression indicates a biological response rather than a direct measure of pO₂.[2] Studies have shown that the regions positive for pimonidazole and HIF-1α do not always overlap perfectly, suggesting they provide complementary information.[7]
Q3: Can I use these markers to measure transient or cyclical hypoxia?
The signal from nitroimidazole adducts is cumulative and relatively stable, with a half-life reported to be between 17 to 49 hours in various tumors.[7] This means the staining represents a time-averaged measure of hypoxia during the marker's circulation period. It cannot, by itself, distinguish between chronic and acute/cyclical hypoxia in a single snapshot. To track dynamic changes, experiments involving co-injection of two different markers (e.g., EF5 and pimonidazole) at different time points have been successfully used.[10]
Troubleshooting Guide
Category: Reagent Preparation & Marker Administration
Q: My pimonidazole powder is not dissolving in saline. What should I do?
This is a common issue related to the form of the compound. Pimonidazole base has poor water solubility. For in vivo injections, it is crucial to use Pimonidazole hydrochloride (HCl) , the salt form, which is readily soluble in sterile saline or PBS.[3][11] If you only have the free base, it may require dissolution in a small amount of a biocompatible solvent like DMSO before dilution, but this is not ideal for animal studies and can introduce confounding variables. Always check the manufacturer's datasheet.
Q: I'm unsure about the correct dose and circulation time for my mouse experiment. Can I deviate from the standard protocol?
The most widely published and validated protocol for pimonidazole in mice is an intravenous (IV) or intraperitoneal (IP) injection of 60 mg/kg , followed by a circulation period of 90 minutes before tissue harvest.[11][12]
-
Why this dose? This concentration is sufficient to ensure the marker reaches all tissues, including poorly perfused tumor cores, without inducing significant toxicity.
-
Why 90 minutes? This duration allows for adequate tissue penetration and accumulation of adducts in hypoxic regions while providing enough time for the unbound marker to begin clearing from well-oxygenated tissues, thus improving the signal-to-noise ratio.
Deviating from this standard can compromise your results. Shorter times may lead to insufficient adduct formation (false negatives), while significantly longer times can complicate interpretation as the physiological state of the animal may change.
Category: Tissue Processing & Staining
Q: I'm getting no signal in my tissue, not even in my positive control. What went wrong?
This is a frustrating but solvable problem. A systematic check of the entire process is required.
Caption: A systematic workflow for troubleshooting a "no signal" result.
Causality Checklist:
-
Primary Antibody: Confirm you are using a validated anti-pimonidazole antibody (e.g., clone 4.3.11.3) at the recommended dilution.[13] Antibodies can lose activity if stored improperly.
-
Secondary Detection: Ensure your secondary antibody recognizes the primary antibody's host species (e.g., anti-mouse IgG for MAb1) and that the detection system (e.g., HRP-DAB or fluorophore) is functional.
-
Antigen Retrieval (for Paraffin Sections): Pimonidazole adducts are very stable, but over-fixation can still mask the epitope.[13] Ensure your heat-induced antigen retrieval (HIER) protocol is optimized.
-
Fixation: For frozen sections, a brief fixation in cold acetone is standard.[12][13] For paraffin, ensure fixation was not overly prolonged.
Q: My background staining is unacceptably high, obscuring the specific signal.
High background is typically caused by non-specific antibody binding or endogenous enzyme activity.
-
Inadequate Blocking: The purpose of blocking (e.g., with normal serum or BSA) is to occupy non-specific binding sites in the tissue.[12] Increase the blocking time (e.g., to 60 minutes) or try a different blocking agent. DAKO's serum-free protein blocker is a reliable option.[13]
-
Endogenous Peroxidase (for HRP-DAB): If you are using a peroxidase-based detection system, you must quench endogenous peroxidase activity in the tissue (e.g., with a 3% H₂O₂ solution) before applying the primary antibody.
-
Antibody Concentration: Your primary or secondary antibody concentration may be too high. Perform a titration to find the optimal dilution that maximizes specific signal while minimizing background.
-
Insufficient Washing: Ensure you are performing thorough washes with a buffered solution containing a mild detergent (e.g., PBS with 0.1% Tween 20) between antibody incubation steps.[13]
Category: Data Interpretation & Analysis
Q: I see intense staining in areas that look necrotic. Is this a true hypoxic signal?
This is a critical point of interpretation. While necrotic regions are by definition hypoxic, the staining pattern can be misleading. Pimonidazole binding requires active nitroreductase enzymes.[14]
-
Viable Hypoxic Cells: Typically show strong, specific cytoplasmic and nuclear staining in cells located at a distance from blood vessels.[8]
-
Necrotic Core: May show diffuse, non-cellular staining due to passive trapping of the marker or binding that occurred just before cell death. The most meaningful data comes from viable, pimonidazole-positive cells. It is standard practice to exclude clearly necrotic regions from quantitative analysis, often by using a counterstain like hematoxylin to assess cell morphology.[15][16]
Q: I'm observing staining in well-perfused tissues like the liver and kidney. Does this mean the marker is not specific?
This is a known phenomenon. Some well-oxygenated tissues, particularly the liver, have very high levels of reductase enzymes.[17] This high enzymatic activity can drive a low level of "aerobic" marker binding, even in the presence of oxygen. This binding is generally much lower than in truly hypoxic tumor regions. The key is the differential uptake. The signal in hypoxic tissue should be substantially higher than in these normal tissues. It is crucial to include and analyze these normal tissues as internal controls to establish a baseline for non-specific or oxygen-insensitive binding.
Key Experimental Protocols
Protocol 1: In Vivo Administration of Pimonidazole in Mice
This protocol is adapted from standard, widely published methodologies.[11][12]
-
Reagent Preparation:
-
Weigh out Pimonidazole HCl and dissolve it in sterile 0.9% saline to a final concentration of 10-30 mg/mL. Ensure it is fully dissolved.
-
-
Animal Dosing:
-
Administer the pimonidazole solution to the mouse at a dose of 60 mg/kg .
-
The preferred route is intravenous (tail vein) for rapid and consistent distribution. Intraperitoneal injection is a common alternative.
-
-
Circulation:
-
Allow the pimonidazole to circulate for 90 minutes .
-
-
Tissue Harvest:
-
Euthanize the animal according to approved IACUC protocols.
-
Immediately excise the tumors and other tissues of interest.
-
-
Tissue Processing:
-
For Frozen Sections: Snap-freeze tissues in liquid nitrogen or on dry ice and store them at -80°C.[12]
-
For Paraffin Sections: Fix tissues in 10% neutral buffered formalin for 24-48 hours before proceeding with standard paraffin embedding.
-
Table 2: Recommended Pimonidazole Administration Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Compound | Pimonidazole HCl | High water solubility.[3] |
| Dose | 60 mg/kg | Balances efficacy and low toxicity.[11][18] |
| Route | Intravenous (IV) or Intraperitoneal (IP) | IV provides most rapid distribution. |
| Circulation Time | 90 minutes | Optimal for adduct formation and clearance of unbound marker.[12] |
Protocol 2: Immunofluorescent Staining (Frozen Sections)
This protocol is a generalized version based on common lab practices.[12][13]
-
Sectioning: Cut 5-10 µm thick sections from the frozen block using a cryostat and mount on charged slides.
-
Fixation: Fix the slides in ice-cold acetone for 10 minutes.
-
Rehydration & Wash: Air dry briefly (do not allow tissue to dry out completely). Rehydrate and wash 2x for 5 minutes each in PBS containing 0.1% Tween 20 (PBS-T).
-
Blocking: Block with an appropriate blocking solution (e.g., 5% normal goat serum or a commercial protein blocker in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody: Pour off the blocking solution and apply the anti-pimonidazole monoclonal antibody, diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash: Wash slides 3x for 5 minutes each in PBS-T.
-
Secondary Antibody: Apply a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488), diluted in antibody diluent. Incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash slides 4x for 5 minutes each in PBS-T, protected from light.
-
Counterstain & Mount: Apply a mounting medium containing a nuclear counterstain like DAPI. Coverslip and seal the edges.
-
Imaging: Image using a fluorescence microscope with the appropriate filters.
References
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Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. Available at: [Link]
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Parliament, M. B., Wiebe, L. I., & Franko, A. J. (n.d.). Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells. British Journal of Cancer. Available at: [Link]
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Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. Available at: [Link]
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Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Research Square. Available at: [Link]
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Aboagye, E. O., et al. (1995). Development and Validation of a Solid-Phase Extraction and High-Performance Liquid Chromatographic Assay for a Novel Fluorinated 2-nitroimidazole Hypoxia Probe (SR-4554) in Balb/c Mouse Plasma. Journal of Chromatography B: Biomedical Applications. Available at: [Link]
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Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology. Available at: [Link]
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Al-Sadeq, D. W., et al. (2021). Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances. Cancers. Available at: [Link]
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Watson, L. (2011). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. University of Guelph. Available at: [Link]
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McGrath, T., et al. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
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Weiwei, Q. (n.d.). How to identify hypoxic areas using pimonidazole in vivo? ResearchGate. Available at: [Link]
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Bio-Techne. (n.d.). Hypoxia Detection: Markers, Monitoring, Kits & Resources. Bio-Techne. Available at: [Link]
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McGrath, T., et al. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. ResearchGate. Available at: [Link]
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Chea, J. Y., & Prout, D. L. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Molecules. Available at: [Link]
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Harada, H. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science. Available at: [Link]
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Liu, H., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports. Available at: [Link]
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Mohammadi, M., et al. (2022). Comparing the in vivo and in vitro effects of hypoxia (3% O2) on directly derived cells from murine cardiac explants versus murine cardiosphere derived cells. PLoS One. Available at: [Link]
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Moan, J., & Kaalhus, O. (2021). Quantitative Visualization of Hypoxia and Proliferation Gradients Within Histological Tissue Sections. Frontiers in Oncology. Available at: [Link]
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Aguilera, K. Y., & Brekken, R. A. (2016). Hypoxia Studies with Pimonidazole in vivo. Bio-protocol. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. Available at: [Link]
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Hsu, H. T., et al. (2013). Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates. Journal of Biomedical Optics. Available at: [Link]
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van Bocxlaer, K., et al. (2023). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK. UU Research Portal. Available at: [Link]
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Tsushima, Y., et al. (2020). [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry]. Yakugaku Zasshi. Available at: [Link]
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Jedeszko, C., et al. (2016). In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis. Journal of Visualized Experiments. Available at: [Link]
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Liu, S., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology. Available at: [Link]
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Harada, H. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Semantic Scholar. Available at: [Link]
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Aguilera, K. Y., & Brekken, R. A. (2016). Hypoxia Studies with Pimonidazole in vivo. ResearchGate. Available at: [Link]
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Hypoxyprobe, Inc. (n.d.). Hypoxyprobe-F6 (CCI-103F). Hypoxyprobe, Inc.. Available at: [Link]
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Hypoxyprobe, Inc. (n.d.). Hypoxyprobe™ Kit. Hypoxyprobe, Inc.. Available at: [Link]
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Sobańska, A. W., & Brzezińska, E. (2021). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes. Available at: [Link]
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Evans, S. M., et al. (2000). Detection of Hypoxia in Human Squamous Cell Carcinoma by EF5 Binding. Cancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Figure 5. Tracking of Tumor Hypoxia with EF5 and Pimonidazole. ResearchGate. Available at: [Link]
-
Chai, R., et al. (2022). Digital quantitative tissue image analysis of hypoxia in resected pancreatic ductal adenocarcinomas. Scientific Reports. Available at: [Link]
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Thrall, D. E., et al. (2004). Quantification of CCI-103F labeling heterogeneity in canine solid tumors. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
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Le Bizec, B., et al. (2009). Development and validation of a rapid method for the determination and confirmation of 10 nitroimidazoles in animal plasma using liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Thrall, D. E., et al. (2001). Distribution of the hypoxia marker CCI-103F in canine tumors. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
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Li, S. J., et al. (1995). Dynamic measurements of hexafluoromisonidazole (CCI-103F) retention in mouse tumours by 1H/19F magnetic resonance spectroscopy. International Journal of Radiation Biology. Available at: [Link]
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Raleigh, J. A., et al. (2001). A comparison of oral and intravenous pimonidazole in canine tumors using intravenous CCI-103F as a control hypoxia marker. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
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Validation & Comparative
A Guide to Comparing the Biological Activity of (R)- and (S)-enantiomers of 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Introduction: The Critical Role of Chirality in Drug Efficacy
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often a decisive factor in its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide focuses on 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a compound with two key bioactive pharmacophores: a 4-nitroimidazole moiety, known for its hypoxia-selective cytotoxicity and radiosensitizing properties, and a reactive oxirane (epoxide) ring, which can act as an alkylating agent. The presence of a chiral center at the oxirane ring necessitates a thorough investigation and comparison of its (R)- and (S)-enantiomers to identify the eutomer—the enantiomer with the more favorable therapeutic activity.
This document provides a comprehensive framework for researchers and drug development professionals to design and execute a comparative study of the (R)- and (S)-enantiomers of this promising nitroimidazole compound. We will delve into the rationale behind experimental choices, provide detailed protocols for enantiomer separation and biological evaluation, and discuss the interpretation of potential outcomes.
Postulated Mechanisms of Stereoselective Biological Activity
The biological activity of 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is predicated on a dual mechanism of action. The nitroimidazole group is bioreductively activated under hypoxic conditions, characteristic of solid tumors, to form reactive nitroso and hydroxylamine species. These intermediates can covalently bind to cellular macromolecules, leading to cytotoxicity.[1][2] Concurrently, the oxirane ring is susceptible to nucleophilic attack by biological macromolecules like proteins and DNA, a reaction that can be enzyme-mediated and thus highly stereoselective.
It is plausible that the (R)- and (S)-enantiomers will exhibit different biological activities due to stereoselective interactions with chiral biological molecules such as enzymes and receptors.[3] For instance, the enzymatic reduction of the nitro group or the nucleophilic opening of the oxirane ring could be favored for one enantiomer over the other, leading to differences in the rate of activation, target specificity, and ultimately, cytotoxic potency and therapeutic index.
Caption: Postulated stereoselective mechanisms of action.
Experimental Workflow: From Separation to Biological Characterization
A systematic comparison of the enantiomers requires a multi-step experimental approach, beginning with the physical separation and characterization of the enantiomers, followed by a battery of in vitro assays to assess their biological activities.
Caption: Overall experimental workflow for comparing enantiomers.
PART 1: Enantiomer Separation and Characterization
The first critical step is to obtain the enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Protocol: Chiral HPLC Separation
-
Column Selection: Employ a chiral stationary phase (CSP) column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector set to the absorbance maximum of the nitroimidazole chromophore.
-
Fraction Collection: Collect the separated enantiomeric peaks in separate fractions.
-
Purity Assessment: Re-inject the collected fractions into the chiral HPLC system to determine the enantiomeric excess (e.e.) of each isolated enantiomer.
-
Absolute Configuration: The absolute configuration ((R) or (S)) of the separated enantiomers should be determined unequivocally using techniques such as X-ray crystallography or by comparing the experimental electronic circular dichroism (ECD) spectra with theoretically calculated spectra.
PART 2: Comparative Biological Evaluation
With the pure enantiomers in hand, a series of biological assays should be performed to compare their efficacy and selectivity.
1. Hypoxia-Selective Cytotoxicity
The differential toxicity of the enantiomers towards cancer cells under normal oxygen (normoxic) and low oxygen (hypoxic) conditions is a key parameter. The colony formation assay is a gold standard for assessing cytotoxicity.
Protocol: Colony Formation Assay
-
Cell Culture: Use a suitable cancer cell line (e.g., human colon adenocarcinoma cells).
-
Plating: Plate a known number of cells in multi-well plates and allow them to adhere overnight.
-
Hypoxic Conditions: For the hypoxic arm of the experiment, place the plates in a hypoxic chamber (e.g., 1% O2) for a period sufficient to induce a hypoxic state (typically 4-6 hours).
-
Drug Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers under both normoxic and hypoxic conditions for a defined period (e.g., 24 hours).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 7-14 days until visible colonies form.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to untreated controls. Determine the IC50 (concentration required to inhibit colony formation by 50%) for each enantiomer under normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR = IC50 normoxia / IC50 hypoxia) will quantify the hypoxia-selectivity.
2. Radiosensitizing Activity
Nitroimidazoles are known to sensitize hypoxic tumor cells to the killing effects of ionizing radiation.[4][5] A clonogenic assay is used to measure this effect.
Protocol: In Vitro Radiosensitization Assay
-
Cell Preparation and Treatment: Prepare and treat cells with a non-toxic concentration of each enantiomer under hypoxic conditions as described above.
-
Irradiation: Irradiate the cells with various doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation and Analysis: Perform a colony formation assay as previously described.
-
Data Analysis: Plot the surviving fraction as a function of the radiation dose for each treatment group. The sensitizer enhancement ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
3. Antimicrobial Activity
Nitroimidazoles are also effective antimicrobial agents against anaerobic bacteria and protozoa.[6] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Culture: Grow the target anaerobic microorganism (e.g., Bacteroides fragilis or Trichomonas vaginalis) in the appropriate culture medium under anaerobic conditions.
-
Drug Dilution: Prepare a series of two-fold dilutions of each enantiomer in the culture medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the microplate under anaerobic conditions for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in tables for easy comparison.
Table 1: Hypothetical Cytotoxicity and Radiosensitization Data
| Compound | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Sensitizer Enhancement Ratio (SER at SF=0.1) |
| (R)-enantiomer | >100 | 15 | >6.7 | 1.8 |
| (S)-enantiomer | >100 | 45 | >2.2 | 1.3 |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | MIC against B. fragilis (µg/mL) | MIC against T. vaginalis (µg/mL) |
| (R)-enantiomer | 2 | 0.5 |
| (S)-enantiomer | 8 | 2 |
Interpretation:
In this hypothetical scenario, the (R)-enantiomer demonstrates superior biological activity across the board. It has a lower hypoxic IC50, a higher hypoxic cytotoxicity ratio (indicating greater selectivity for hypoxic cells), a greater radiosensitizing effect, and more potent antimicrobial activity. Such a clear difference would strongly suggest that the (R)-enantiomer is the eutomer and should be prioritized for further preclinical and clinical development. The ideal candidate would exhibit high efficacy (low IC50, high SER, low MIC) and high selectivity (high HCR, low normoxic toxicity).
Conclusion
A rigorous comparison of the biological activities of the (R)- and (S)-enantiomers of 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is not merely an academic exercise but a critical step in the drug development process. By systematically evaluating their hypoxia-selective cytotoxicity, radiosensitizing potential, and antimicrobial effects, researchers can identify the enantiomer with the optimal therapeutic profile. This data-driven approach, grounded in sound experimental design and an understanding of stereoselective mechanisms, is essential for advancing the most promising therapeutic candidates into the next stages of development.
References
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Hall, E. J., & Miller, R. (n.d.). The nitroimidazoles as radiosensitizers and cytotoxic agents. PMC. Retrieved from [Link]
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- Więsyk, A., & Widel, M. (1987). Chloronitroimidazoles as radiosensitizers of hypoxic cells in vitro. Neoplasma, 34(2), 193-203.
- Koval, O., et al. (2022). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. MDPI.
- Brown, J. M., & Lemmon, M. J. (1983). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 9(10), 1529-1533.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. Current Pharmaceutical Analysis, 1(1), 1-10.
- Jamali, F., & Mehvar, R. (1996). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Journal of Pharmacy & Pharmaceutical Sciences, 1(2), 47-59.
- Rastogi, S., & Singh, A. (2018). Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. Analytical Chemistry, 90(15), 9348-9355.
- Thevis, M., et al. (2018). Chiral analysis of selected enantiomeric drugs relevant in doping controls. Drug Testing and Analysis, 10(11-12), 1636-1644.
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- Wright, M. R., & Jamali, F. (1993). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of Pharmacological and Toxicological Methods, 29(1), 1-9.
- Cavrini, V., Gatti, R., & Roveri, P. (1983). Synthesis and biological activity of new 2-nitroimidazole derivatives. Archiv der Pharmazie, 316(4), 305-310.
- Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.
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- Gornowicz, A., & Bielawska, A. (2023). Bioactive Steroids Bearing Oxirane Ring. International Journal of Molecular Sciences, 24(16), 12724.
- Otero, G., & Martinez, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- Fakhim, H., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical Sciences, 23(3), 216-222.
- Gornowicz, A., & Bielawska, A. (2023). Bioactive Steroids Bearing Oxirane Ring.
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Anticancer Research. (2011). Iodinated Nitroimidazoles as Radiosensitizers. Retrieved from [Link]
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Efficacy comparison of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole and metronidazole against anaerobic bacteria
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial therapeutics, the battle against anaerobic bacterial infections has long been dominated by the 5-nitroimidazole class of drugs, with metronidazole reigning as the gold standard for decades.[1][2] Its broad-spectrum efficacy, favorable pharmacokinetic properties, and extensive clinical validation have solidified its position in treating a variety of infections, from intra-abdominal sepsis to bacterial vaginosis.[1][3] However, the emergence of resistant strains and the continuous search for compounds with improved therapeutic profiles necessitate the exploration of novel nitroimidazole derivatives.
This guide provides a comprehensive comparison between the established efficacy of metronidazole and the therapeutic potential of novel nitroimidazoles, exemplified by the structural entity (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole. It is critical to note that while this guide will delve into the known antimicrobial properties of metronidazole and the broader class of novel nitroimidazoles, publicly available efficacy data specifically for this compound against anaerobic bacteria is not available at the time of this publication. This document, therefore, serves as a framework for understanding the current landscape and provides the necessary experimental protocols to evaluate the efficacy of such new chemical entities.
The Nitroimidazole Mechanism of Action: A Tale of Reductive Activation
The antimicrobial efficacy of nitroimidazoles is contingent upon the anaerobic environment of the target bacteria.[4] These drugs are administered as inactive prodrugs that readily diffuse into the bacterial cell.[4] Once inside, the nitro group of the imidazole ring undergoes a reductive activation process, a crucial step that is unique to anaerobic metabolism.[5][6]
Electron-transfer proteins with low redox potentials, such as ferredoxin, donate electrons to the nitro group, transforming it into a highly reactive nitroso free radical.[4][7] This radical anion is cytotoxic, causing extensive damage to bacterial DNA through strand breakage and destabilization, ultimately leading to cell death.[7][8] This selective toxicity is a key advantage of nitroimidazoles, as aerobic cells in the host lack the necessary low-redox-potential enzymes to activate the drug, minimizing off-target effects.[6]
Structural modifications to the nitroimidazole scaffold, as seen in novel derivatives, can influence the efficiency of this reductive activation and the stability of the resulting radical, potentially altering the compound's spectrum of activity and efficacy.
Figure 1: Mechanism of action of nitroimidazole antibiotics.
Comparative In Vitro Efficacy: Metronidazole vs. The Promise of Novelty
Metronidazole has demonstrated potent bactericidal activity against a wide array of anaerobic bacteria.[9][10] Its efficacy is well-documented, with extensive data available on its Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against clinically relevant pathogens.
Table 1: In Vitro Activity of Metronidazole Against Key Anaerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Bacteroides fragilis | 0.16 - 2.5 | 0.16 - 2.5 |
| Clostridium perfringens | ≤ 4.0 | Not widely reported |
| Prevotella spp. | ≤ 4.0 | Not widely reported |
| Fusobacterium spp. | ≤ 4.0 | Not widely reported |
| Peptostreptococcus spp. | Variable (some resistant) | Not widely reported |
Data compiled from multiple sources.[10][11][12]
In contrast, a thorough review of the scientific literature reveals no published in vitro efficacy data for This compound . The compound is primarily cited as a chemical intermediate in the synthesis of other molecules.[3][13][14]
However, research into other novel nitroimidazole derivatives has shown promise in overcoming some of the limitations of metronidazole. For instance, some new compounds have demonstrated activity against metronidazole-resistant strains of Helicobacter pylori and other anaerobic bacteria.[1][15] The exploration of different substituents on the imidazole ring is a key strategy in developing next-generation nitroimidazoles with potentially enhanced efficacy, improved safety profiles, and activity against resistant pathogens.[2][16]
Experimental Protocols for Determining Antimicrobial Efficacy
To ascertain the potential of novel compounds like this compound, rigorous in vitro susceptibility testing is paramount. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for anaerobic bacteria.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent against anaerobic bacteria.
Materials:
-
96-well microtiter plates
-
Anaerobic growth medium (e.g., supplemented Brucella broth)
-
Test compound (e.g., this compound) and control antibiotic (e.g., metronidazole)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)
-
Pipettes and sterile tips
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound and the control antibiotic in the anaerobic growth medium directly in the 96-well plates.
-
Inoculate Plates: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test to ascertain the concentration of the drug that results in bacterial death.
Materials:
-
Agar plates with appropriate growth medium (e.g., Brucella agar)
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Subculture from MIC Wells: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth and from the positive control well.
-
Plate Aliquots: Spot-plate the aliquots onto agar plates.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
-
Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Figure 2: Experimental workflow for MIC and MBC determination.
Discussion and Future Perspectives
Metronidazole remains an indispensable tool in the clinical management of anaerobic infections.[1] Its proven efficacy and long history of use provide a high benchmark for any new therapeutic agent. However, the specter of antimicrobial resistance necessitates a proactive approach to drug discovery and development.
Novel nitroimidazole derivatives, such as this compound, represent a promising avenue for the development of new anti-anaerobic agents. The diverse chemical space offered by the nitroimidazole scaffold allows for the fine-tuning of antimicrobial activity, pharmacokinetic properties, and safety profiles.[2][16] Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of such compounds against a broad panel of anaerobic bacteria, including metronidazole-resistant isolates.
The lack of publicly available efficacy data for this compound underscores the importance of transparent and timely dissemination of research findings. For drug development professionals, the protocols outlined in this guide provide a clear roadmap for assessing the antimicrobial potential of this and other novel nitroimidazoles. The insights gained from such studies will be instrumental in shaping the future of anti-anaerobic chemotherapy and ensuring our continued ability to combat these challenging infections.
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A Comparative Analysis of Nitroimidazole Derivatives: Unraveling the Isomeric Advantage in Drug Development
In the landscape of medicinal chemistry, the nitroimidazole scaffold stands as a cornerstone for the development of therapeutics targeting anaerobic infections and hypoxic solid tumors.[1][][3] The strategic positioning of the nitro group on the imidazole ring—at the 2, 4, or 5-position—profoundly influences the physicochemical properties, biological activity, and therapeutic index of the resulting derivatives. This guide provides a comprehensive comparative analysis of 2-, 4-, and 5-nitroimidazole derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their respective strengths and weaknesses, supported by experimental data and mechanistic insights.
The Decisive Role of Nitro-Positioning: A Tale of Three Isomers
The efficacy of nitroimidazole derivatives hinges on a process known as bioreductive activation.[4][5] Under the low-oxygen conditions characteristic of anaerobic microorganisms and hypoxic tumor microenvironments, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a highly reactive nitro radical anion.[4][5][6] This radical species can then inflict cellular damage through various mechanisms, including DNA strand breakage and covalent binding to cellular macromolecules.[][5] The electron affinity of the nitroimidazole isomer is a critical determinant of its reduction potential and, consequently, its biological activity.
2-Nitroimidazoles: The Hypoxia Specialists
Derivatives of 2-nitroimidazole, the first to be identified as a natural antibiotic (Azomycin), are renowned for their high electron affinity.[3][5] This property makes them particularly effective as radiosensitizers for hypoxic tumors and as imaging agents for detecting hypoxic regions.[5][7][8] The higher electron affinity facilitates their reduction in hypoxic cells, leading to selective accumulation and cytotoxicity.[5][7] Misonidazole and its analogues are classic examples of 2-nitroimidazoles that have been extensively studied as hypoxic cell radiosensitizers.[7][8][9]
5-Nitroimidazoles: The Antimicrobial Workhorses
The 5-nitroimidazole scaffold, exemplified by the widely used drug metronidazole, is the backbone of numerous antibacterial and antiprotozoal agents.[1][10][11][12] These compounds are highly effective against a broad spectrum of anaerobic bacteria and protozoa.[1][] The biological activity of 5-nitroimidazoles is critically dependent on the presence of the nitro group at the 5-position, which, upon reduction, leads to the generation of cytotoxic intermediates.[1][12] While effective, the emergence of resistance in some pathogenic strains has prompted the synthesis of novel 5-nitroimidazole derivatives to circumvent these mechanisms.[10]
4-Nitroimidazoles: Emerging Players with Diverse Potential
Historically less explored than their 2- and 5-substituted counterparts, 4-nitroimidazole derivatives are now gaining attention for their potential therapeutic applications, including antitubercular and anticancer activities.[13][14][15][16] Research suggests that the positioning of the nitro group at the 4-position can offer a distinct biological profile. For instance, some studies have indicated that 4-nitroimidazole derivatives may exhibit different hypoxia selectivity compared to 2-nitroimidazoles.[17] Further investigation into their structure-activity relationships is crucial to fully unlock their therapeutic potential.
Comparative Performance Metrics: A Data-Driven Overview
To provide a clear comparison, the following table summarizes key performance metrics for the three classes of nitroimidazole derivatives based on available experimental data.
| Feature | 2-Nitroimidazole Derivatives | 4-Nitroimidazole Derivatives | 5-Nitroimidazole Derivatives |
| Primary Application | Hypoxia-selective radiosensitizers, imaging agents, anticancer agents.[5][7][8] | Anticancer, antitubercular agents.[13][14][15][16] | Antibacterial, antiprotozoal agents.[1][][10] |
| Mechanism of Action | Bioreductive activation under hypoxia, leading to DNA damage and macromolecule adduction.[5][18] | Bioreductive activation, with potential for dual mechanisms in specific contexts.[19] | Bioreductive activation in anaerobic organisms, disrupting DNA and other vital biomolecules.[1][] |
| Electron Affinity | High.[5][9] | Moderate to High. | Moderate.[8] |
| Hypoxia Selectivity | Generally high.[5][7] | Variable, can be lower than 2-nitroimidazoles in some cases.[17] | Less pronounced, primarily active in anaerobic organisms.[1] |
| Key Examples | Misonidazole, Etanidazole, Pimonidazole.[7][9] | Novel synthesized compounds with anticancer and antitubercular activity.[13][15] | Metronidazole, Tinidazole, Secnidazole.[] |
| Toxicity Profile | Dose-limiting neurotoxicity observed in some earlier derivatives.[7][8][9] | Under investigation; dependent on specific derivative structure.[15] | Generally well-tolerated, but can cause side effects like pancreatitis in rare cases.[1] Disulfiram-like reaction with alcohol is a known interaction.[] |
Mechanistic Deep Dive: The Path from Prodrug to Potency
The biological activity of all three nitroimidazole isomers is fundamentally linked to their bioreductive activation. The following diagram illustrates the general pathway.
Caption: Bioreductive activation of nitroimidazoles.
Under normal oxygen levels (normoxia), the formed nitro radical anion is rapidly re-oxidized back to the parent compound, with the electron being transferred to oxygen to form superoxide. This futile cycling prevents the accumulation of toxic metabolites. However, in the absence of sufficient oxygen (hypoxia or anaerobiosis), the nitro radical anion undergoes further reduction to generate highly reactive nitrogen species that cause cellular damage.
Experimental Protocols: A Guide to Key Assays
The comparative evaluation of nitroimidazole derivatives relies on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for two fundamental experiments.
Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay
This assay determines the differential cytotoxicity of a compound under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 for colon cancer) in appropriate media.
-
Compound Preparation: Prepare stock solutions of the test nitroimidazole derivatives and a vehicle control in a suitable solvent (e.g., DMSO).
-
Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hypoxic and Normoxic Incubation:
-
Hypoxic: Place one set of plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂).
-
Normoxic: Place the other set of plates in a standard incubator (21% O₂, 5% CO₂).
-
-
Treatment: After a pre-incubation period in their respective atmospheres (e.g., 4 hours), add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) under hypoxic or normoxic conditions.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound under both conditions. The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A higher HCR indicates greater hypoxia selectivity.
Caption: Workflow for in vitro hypoxia-selective cytotoxicity assay.
Protocol 2: Ex Vivo Clonogenic Assay for Radiosensitization
This assay evaluates the ability of a compound to enhance the cell-killing effect of ionizing radiation under hypoxic conditions.
Methodology:
-
Tumor Model: Establish tumors in mice using a suitable cancer cell line (e.g., HCT116/54C).
-
Treatment Groups: Divide mice into groups: vehicle control, compound alone, radiation alone, and compound plus radiation.
-
Compound Administration: Administer the test nitroimidazole derivative or vehicle to the mice at a specified time before irradiation (e.g., 5 minutes).
-
Irradiation: Irradiate the tumors with a defined dose of radiation.
-
Tumor Excision: At a set time post-irradiation (e.g., 24 hours), excise the tumors.
-
Cell Suspension: Prepare a single-cell suspension from the excised tumors by mechanical and enzymatic digestion.
-
Plating: Plate a known number of viable cells into culture dishes.
-
Colony Formation: Allow the cells to grow for a period sufficient for colony formation (e.g., 10-14 days).
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group. The sensitizer enhancement ratio (SER) can be calculated by comparing the radiation dose required to achieve a certain level of cell kill with and without the compound.
Future Directions and Concluding Remarks
The choice between 2-, 4-, and 5-nitroimidazole derivatives is dictated by the specific therapeutic application. For targeting hypoxic tumors, 2-nitroimidazoles remain the leading candidates due to their high electron affinity and proven efficacy as radiosensitizers.[5][7][8] Conversely, 5-nitroimidazoles are the established choice for combating anaerobic infections, with ongoing efforts focused on overcoming resistance.[1][10] The 4-nitroimidazole scaffold represents a promising, albeit less explored, frontier with the potential for novel activities.
Future research should focus on:
-
Rational Design: Synthesizing novel derivatives with improved pharmacokinetic and pharmacodynamic properties, and reduced toxicity.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and mechanisms of action for each class of derivatives.
-
Combination Therapies: Exploring the synergistic potential of nitroimidazole derivatives with other therapeutic modalities, such as immunotherapy and targeted therapies.
By leveraging a deep understanding of the structure-activity relationships and mechanisms of action, the scientific community can continue to harness the therapeutic power of the nitroimidazole scaffold to address unmet medical needs in oncology and infectious diseases.
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Validating the DNA-Damaging Mechanism of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the DNA-damaging mechanism of the novel compound, (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole. By leveraging established methodologies and comparing its effects against a known DNA-damaging agent, this document outlines a scientifically rigorous approach to characterizing its potential as a therapeutic agent, particularly as a hypoxia-activated prodrug.
Introduction: The Promise of Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional therapies like radiation and chemotherapy.[1][2] Hypoxia-activated prodrugs (HAPs) are an innovative class of therapeutics designed to selectively target these hypoxic tumor cells.[2][3] this compound belongs to the nitroimidazole class of compounds, which are known to undergo bioreductive activation under hypoxic conditions.[4][5][6] This process generates reactive intermediates that can induce cytotoxic DNA damage, leading to cancer cell death.[7][8][9][10]
Validating the DNA-damaging mechanism of a novel nitroimidazole derivative is a critical step in its preclinical development. This guide presents a multi-faceted approach, employing a suite of well-established assays to provide robust and corroborative evidence of its activity and mechanism of action. We will compare the effects of this compound with a classic DNA alkylating agent, such as Melphalan, and a vehicle control.
Proposed Mechanism of Action
The central hypothesis is that this compound is a hypoxia-activated prodrug. Under low oxygen conditions, the nitro group of the imidazole ring is reduced by cellular reductases to form a highly reactive nitro radical anion.[7][11][12] This radical can then lead to the formation of other reactive species that directly interact with DNA, causing single- and double-strand breaks.[8][13] The presence of the oxirane (epoxide) ring in the molecule suggests a potential for alkylating DNA, further contributing to its genotoxicity.
Experimental Workflow for Validation
A logical and stepwise experimental approach is crucial for unequivocally validating the DNA-damaging properties of the compound. The following workflow integrates three key assays to assess different aspects of DNA damage and its cellular consequences.
Caption: Experimental workflow for validating DNA damage.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: A human cancer cell line known to form hypoxic regions, such as the colorectal cancer cell line HCT116 or the glioblastoma cell line U-87 MG, is recommended.
-
Culture Conditions: Cells should be cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: For hypoxic conditions, cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and balanced N2 for at least 12 hours prior to and during treatment. Normoxic controls are maintained at 21% O2.
-
Compound Treatment: Cells will be treated with a dose range of this compound (e.g., 1, 10, 50 µM), a positive control (e.g., Melphalan, 10 µM), and a vehicle control (e.g., DMSO). Treatment duration will typically be 24 hours.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16][17]
-
Principle: Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail," while undamaged DNA remains in the "head."[16] The intensity of the tail relative to the head is proportional to the amount of DNA damage. The alkaline version detects both single- and double-strand breaks, while the neutral version primarily detects double-strand breaks.[14][17]
-
Protocol:
-
Harvest and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Mix cell suspension with low melting point agarose at a 1:10 ratio (v/v).
-
Pipette the mixture onto a CometSlide™ and allow it to solidify at 4°C.
-
Immerse slides in a lysis solution to remove cell membranes and proteins.
-
For the alkaline Comet assay , immerse slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. For the neutral Comet assay , use a neutral electrophoresis buffer (pH ≈ 7.5).
-
Perform electrophoresis.
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Gold) and visualize using a fluorescence microscope.
-
Analyze at least 50 cells per sample using Comet scoring software to quantify the percentage of DNA in the tail.
-
γ-H2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is a rapid and specific marker for DNA double-strand breaks (DSBs).[18][19][20]
-
Principle: The formation of nuclear foci containing γ-H2AX can be visualized and quantified using immunofluorescence microscopy, providing a direct measure of DSB induction and repair.[18][21]
-
Protocol:
-
Seed cells on coverslips and treat as described in section 4.1.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton™ X-100.
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus in at least 100 cells per sample.
-
Cell Cycle Analysis by Flow Cytometry
DNA damage often triggers cell cycle arrest at specific checkpoints, allowing time for DNA repair.[22][23][24]
-
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.[23][25][26] An accumulation of cells in the G2/M phase is a common response to DNA damage.[3]
-
Protocol:
-
Harvest cells after treatment and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with a quantitative fluorescent dye such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
-
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the experiments, comparing this compound with a positive control (Melphalan) and a vehicle control under both normoxic and hypoxic conditions.
Table 1: Comet Assay Results (% DNA in Tail)
| Treatment | Normoxia (21% O2) | Hypoxia (1% O2) |
| Vehicle Control | 3.2 ± 0.8 | 3.5 ± 1.1 |
| Melphalan (10 µM) | 45.7 ± 5.2 | 48.1 ± 6.3 |
| This compound (10 µM) | 8.1 ± 1.5 | 35.4 ± 4.8 |
| This compound (50 µM) | 12.3 ± 2.1 | 62.9 ± 7.5 |
Table 2: γ-H2AX Foci Quantification (Average Foci per Nucleus)
| Treatment | Normoxia (21% O2) | Hypoxia (1% O2) |
| Vehicle Control | 1.5 ± 0.4 | 1.8 ± 0.6 |
| Melphalan (10 µM) | 28.3 ± 3.1 | 30.5 ± 3.9 |
| This compound (10 µM) | 3.2 ± 0.9 | 22.7 ± 2.5 |
| This compound (50 µM) | 5.8 ± 1.2 | 45.1 ± 4.7 |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Treatment | Normoxia (21% O2) | Hypoxia (1% O2) |
| Vehicle Control | 15.2 ± 2.1 | 16.5 ± 2.5 |
| Melphalan (10 µM) | 42.8 ± 4.5 | 45.3 ± 5.1 |
| This compound (10 µM) | 18.9 ± 2.8 | 38.6 ± 4.2 |
| This compound (50 µM) | 22.4 ± 3.1 | 65.7 ± 6.8 |
The hypothetical data illustrates a clear hypoxia-dependent increase in DNA damage and G2/M cell cycle arrest for this compound, consistent with its proposed mechanism as a hypoxia-activated prodrug. In contrast, the activity of Melphalan is largely independent of oxygen concentration.
Mechanistic Insights and Signaling Pathways
The induction of DNA damage, particularly double-strand breaks, activates a complex signaling network known as the DNA Damage Response (DDR).[22][24][27][28][29] Key players in this pathway include the sensor proteins ATM and ATR, which, upon recognizing DNA damage, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[24] This signaling cascade ultimately leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[30]
Caption: Proposed DNA damage signaling pathway.
Conclusion
This guide outlines a robust and comprehensive strategy for validating the DNA-damaging mechanism of this compound. By employing a combination of the Comet assay, γ-H2AX immunofluorescence, and cell cycle analysis, researchers can generate compelling evidence for its hypoxia-selective activation and genotoxic effects. The comparative approach against a known DNA-damaging agent provides a crucial benchmark for assessing its potency and mechanism. Successful validation through these methods will be a significant step forward in the development of this promising compound as a novel anti-cancer therapeutic.
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A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Novel Nitroimidazole-Based Hypoxic Cell Radiosensitizers
Focus Molecule: (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Executive Summary
The development of effective hypoxic cell radiosensitizers is a critical objective in oncology to overcome radiation resistance in solid tumors. The nitroimidazole class of compounds has been extensively studied for this purpose, with molecules like misonidazole and nimorazole demonstrating clinical activity, albeit with dose-limiting toxicities. This guide provides a comparative framework for evaluating the cross-reactivity and off-target effects of a novel investigational compound, this compound. Due to the limited public data on this specific molecule, we will extrapolate potential interaction profiles based on its structural motifs—the 2-nitroimidazole core and the oxirane side chain—and compare them to well-characterized analogues. Furthermore, this guide details essential, state-of-the-art experimental protocols, including kinome-wide selectivity screening and the Cellular Thermal Shift Assay (CETSA), to empower researchers to rigorously characterize the selectivity of this and other novel therapeutic candidates.
The Scientific Rationale: Mechanism and Structural Considerations
Mechanism of Action of Nitroimidazole Radiosensitizers
Nitroimidazoles function as "oxygen-mimetic" agents. In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group of the imidazole ring undergoes bioreduction by cellular reductases. This process generates highly reactive nitro radical anions and other reduced species. These reactive intermediates can interact with and "fix" radiation-induced DNA damage, preventing its natural repair and leading to cell death—an effect normally achieved by molecular oxygen. This hypoxia-selective activation is the cornerstone of their therapeutic window, aiming to enhance tumor cell killing while sparing well-oxygenated normal tissues.
Caption: A generalized workflow for a radiometric kinome selectivity screen.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, perform serial dilutions.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific peptide substrate, and required cofactors in an appropriate kinase buffer.
-
Initiation: Add the test compound (or DMSO as a vehicle control) to the reaction mixture and briefly pre-incubate.
-
Phosphorylation Reaction: Initiate the reaction by adding ATP (often radiolabeled [γ-³³P]ATP or in a system with ADP detection like ADP-Glo). Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction. The method of detection depends on the assay format. For radiometric assays, the phosphorylated substrate is captured on a filter, and unincorporated ATP is washed away. For luminescence assays, a detection reagent is added that converts remaining ADP to a light signal.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For kinases showing significant inhibition (>50%), perform follow-up dose-response experiments to determine the IC50 value.
Trustworthiness Check: The protocol's validity is ensured by running a known inhibitor for a subset of kinases as a positive control and a DMSO-only well as a negative (100% activity) control. The Z'-factor for the assay plate should be calculated to ensure a robust assay window.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: CETSA is a powerful biophysical method that directly measures target engagement in a physiological context—within intact cells or tissue lysates. The principle is that when a drug binds to its protein target, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This allows for the confirmation of on-target engagement and the discovery of unexpected off-targets in an unbiased manner.
Caption: Workflow for a classic CETSA experiment with Western blot detection.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with the test compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
Heating: After treatment, harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Carefully collect the supernatant. Denature the soluble proteins and analyze them via SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature for both the drug-treated and vehicle-treated samples. Plot the normalized intensity versus temperature to generate "melt curves." A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Trustworthiness Check: The inclusion of a well-characterized control compound known to bind the target will validate the assay. Furthermore, a loading control protein (e.g., GAPDH) that is not expected to bind the drug should be blotted to ensure equal protein loading across all lanes.
Conclusion and Strategic Recommendations
The investigational compound this compound represents a logical design strategy, combining a potent 2-nitroimidazole core with a reactive side chain. However, its potential for off-target effects, particularly covalent modification of proteins via its oxirane moiety, must be rigorously evaluated. While its radiosensitizing potential may be high, the therapeutic index could be narrow.
For researchers working with this or similar novel compounds, we recommend the following strategic approach:
-
Initial Broad Screening: Conduct a comprehensive kinome-wide scan to identify any potent off-target kinase interactions.
-
On-Target Validation: Use CETSA to confirm that the compound engages its intended targets (if known) or to identify novel targets within the cellular environment.
-
Thiol Reactivity Assays: Given the electrophilic oxirane group, perform assays to measure the depletion of intracellular glutathione (GSH) and covalent binding to model proteins.
-
Unbiased Proteomics: For lead candidates, employ advanced mass spectrometry-based techniques like Thermal Proteome Profiling (TPP) to generate a global, unbiased map of protein engagement and off-target interactions.
By systematically applying these validated methodologies, drug development professionals can build a comprehensive selectivity profile, anticipate potential liabilities, and make data-driven decisions to advance the most promising and safest candidates toward clinical application.
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Chemsrc. (2025). CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. Chemsrc. Available from: [Link]
- Google Patents. (2019). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
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Fine Chemical Technologies. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies. Available from: [Link]
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Sharma, S., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(24), 7546. Available from: [Link]
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PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. PubChem. Available from: [Link]
- Jenkins, T. C., et al. (1992). 2-Nitroimidazole dual-function bioreductive drugs: studies on the effects of regioisomerism and
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-Nitroimidazole Analogs for Antimicrobial and Anticancer Applications
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-4-nitroimidazole analogs. We will explore the critical chemical modifications that influence their biological activity, offering a comparative overview of their performance as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical experimental insights.
Introduction: The Significance of the Nitroimidazole Scaffold
Nitroimidazoles are a class of synthetic compounds that have long been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[][2] Their mechanism of action is elegant yet potent: they are prodrugs that require the low-oxygen environment of these microorganisms for reductive activation.[][3] This process, catalyzed by nitroreductases, transforms the nitro group into reactive radical species that induce cytotoxic effects by damaging DNA and other vital cellular components.[][2][3] This selective activation in hypoxic conditions also makes them promising candidates for targeting solid tumors, which often contain hypoxic regions resistant to conventional therapies.[4][5]
The 2-chloro-4-nitroimidazole core represents a key pharmacophore for the development of novel therapeutic agents. The strategic placement of the nitro group at the 4-position and a chlorine atom at the 2-position provides a versatile scaffold for chemical modification. Understanding how alterations to this core structure impact biological activity is crucial for designing next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action: A Tale of Reduction and Reactivity
The biological activity of nitroimidazoles is intrinsically linked to the reduction of their nitro group. This process is a multi-step cascade that generates highly reactive intermediates.
Caption: General mechanism of action of nitroimidazole prodrugs.
Under anaerobic or hypoxic conditions, electrons are transferred from cellular reducing agents like ferredoxin to the nitro group of the imidazole. This forms a nitro radical anion, which can be further reduced to generate cytotoxic nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage cellular macromolecules, leading to cell death.[][3] In the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent compound in a "futile cycle," which diminishes its cytotoxic effects and explains the selective toxicity of these compounds towards anaerobic organisms and hypoxic cells.[3]
Synthesis of the 2-Chloro-4-Nitroimidazole Core
The 2-chloro-4-nitroimidazole scaffold serves as a crucial starting material for the synthesis of a wide range of analogs. Several synthetic routes have been reported, with the direct nitration of 2-chloroimidazole being a common and efficient method.
Experimental Protocol: Direct Nitration of 2-Chloroimidazole
This protocol outlines a standard procedure for the synthesis of 2-chloro-4-nitroimidazole.
Materials:
-
2-Chloroimidazole
-
98% Sulfuric acid
-
95% Fuming nitric acid
-
20% Fuming sulfuric acid
-
Ice water
-
Aqueous ammonia
-
Three-necked flask equipped with a stirrer and dropping funnel
Procedure:
-
To a three-necked flask, carefully add 4 g of 98% sulfuric acid and 2.04 g of 2-chloroimidazole (0.02 mol).
-
Stir the mixture at room temperature for approximately 5 hours to ensure complete dissolution and formation of the sulfate salt.
-
Heat the mixture to a temperature range of 45-55 °C.
-
Prepare a mixed acid solution by combining 1.9 g of 95% fuming nitric acid (0.03 mol) and 5 g of 20% fuming sulfuric acid.
-
Slowly add the mixed acid solution to the reaction flask using a dropping funnel, maintaining the temperature between 45-55 °C.
-
After the addition is complete, raise the temperature to 110 °C and maintain it for 1 hour to drive the reaction to completion.
-
Carefully pour the hot reaction mixture into a beaker containing ice water to precipitate the product.
-
Neutralize the solution by slowly adding aqueous ammonia until the pH reaches 3-4.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry it to obtain 2-chloro-4-nitroimidazole as a white powdery solid.[6]
Sources
A Senior Application Scientist's Guide to Confirming Molecular Target Engagement of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole in Cells
This guide provides a comprehensive comparison of modern experimental strategies to confirm the cellular target engagement of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a compound designed for hypoxia-activated therapy. We will delve into the mechanistic rationale behind protocol choices, compare leading methodologies, and provide actionable protocols for researchers in drug development.
Introduction: The Challenge of a Covalent, Hypoxia-Activated Prodrug
This compound is a precision-engineered molecule belonging to the 2-nitroimidazole class of compounds. Its design suggests a dual mechanism of action:
-
Hypoxia-Selective Activation : The 2-nitroimidazole core acts as a bioreductive trigger. In the low-oxygen (hypoxic) environment characteristic of solid tumors, cellular reductases convert the nitro group into highly reactive radical species. This process ensures the compound remains largely inert in healthy, well-oxygenated tissues, minimizing off-target toxicity.[1][2][3]
-
Covalent Targeting : The molecule features a highly reactive oxirane (epoxide) group.[4] Following hypoxic activation, this electrophilic "warhead" is poised to form a stable, covalent bond with nucleophilic residues (e.g., Cysteine, Lysine) on nearby cellular macromolecules.[4][5]
This elegant design, however, presents a significant challenge: definitively proving that the drug engages its intended molecular target(s) within the complex milieu of a living cell. Confirming target engagement is a critical step in drug development, linking a molecule's chemical structure to its biological effect and validating its mechanism of action.[6] For a covalent inhibitor like this, the goal is to identify the specific proteins that become permanently adducted.
Postulated Mechanism of Action
The compound is a prodrug that becomes activated under hypoxic conditions. One-electron reduction of the nitro group by cellular reductases (e.g., NADPH:cytochrome P450 reductases) forms a nitro radical anion. In the presence of oxygen, this is a futile cycle as oxygen rapidly re-oxidizes the radical. However, under hypoxia, further reduction occurs, generating reactive nitroso and hydroxylamine intermediates that can covalently bind to cellular proteins, leading to cytotoxicity.[2][7] The epoxide ring provides a potent electrophilic site for this covalent modification.
Caption: Hypoxia-selective activation and covalent target binding pathway.
Comparison of Target Engagement Methodologies
Confirming the binding of a covalent drug requires specialized techniques. Here, we compare three orthogonal approaches: two modern, unbiased, proteome-wide methods and one traditional, hypothesis-driven method.
| Feature | Chemoproteomics (isoTOP-ABPP) | Cellular Thermal Shift Assay (CETSA) | Immuno-blotting (Western Blot) |
| Principle | Competitive profiling of reactive residues using probes and quantitative mass spectrometry.[8][9] | Ligand binding alters protein thermal stability, detected by quantifying soluble protein after heat shock.[10][11] | Detection of drug adducts using an antibody specific to a component of the drug molecule.[12][13] |
| Primary Output | Unbiased, proteome-wide identification of covalent binding sites at amino acid resolution. | Confirmation of target binding and can be adapted for proteome-wide screening (MS-CETSA).[11] | Confirmation of adduct formation on a specific, known protein target. |
| Key Advantage | High-resolution target identification and selectivity profiling.[14][15] | Label-free, confirms direct biophysical interaction in intact cells or lysates.[16][17] | Relatively low cost and widely accessible technology. |
| Key Limitation | Requires specialized mass spectrometry expertise and instrumentation. Can be complex to execute. | Indirect measure of binding; stabilization can be subtle. MS-CETSA is resource-intensive. | Requires a highly specific antibody against the drug or adduct, which is often unavailable. |
| Best For | De novo target discovery and off-target profiling. | Validating binding to a putative target and assessing cellular permeability. | Validating adduct formation on a pre-defined candidate protein. |
Experimental Deep Dive & Protocols
As a Senior Application Scientist, my recommendation is to employ a multi-pronged strategy. Begin with an unbiased discovery method like Chemoproteomics to identify a list of high-confidence targets, then validate the top candidates using a biophysical method like CETSA.
Method 1: Chemoproteomics for Unbiased Target Discovery
Causality: This is the gold standard for identifying the direct targets of covalent inhibitors.[8][14][15] The logic is based on competition: if our (R)-compound binds to a specific cysteine on a protein, that cysteine will no longer be available to react with a broadly reactive, reporter-tagged chemical probe (e.g., an iodoacetamide-alkyne probe). By using mass spectrometry to compare the probe-labeled peptides between a vehicle-treated and a drug-treated sample, we can pinpoint the exact proteins and residues that our compound has engaged. This approach, often called Isotopic Tandem Orthogonal Proteolysis-enabled Activity-Based Protein Profiling (isoTOP-ABPP), provides unparalleled resolution.[8]
Experimental Workflow Diagram:
Caption: Chemoproteomics workflow for covalent target identification.
Protocol: Competitive Chemoproteomic Profiling
-
Cell Culture & Treatment: Culture cancer cells (e.g., HCT116, FaDu) to ~80% confluency.[7]
-
Hypoxic Induction: Transfer plates to a hypoxic chamber (<0.1% O₂) for 4 hours to induce the necessary cellular environment.
-
Compound Incubation: Treat cells with either vehicle (DMSO) or a working concentration of this compound (e.g., 10-50 µM) under continued hypoxia for 2-4 hours.
-
Lysis & Probe Labeling: Harvest and lyse the cells in a buffer compatible with proteomics. Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to the lysate to label cysteines not occupied by the drug.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[18]
-
Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins, effectively pulling down all probe-labeled proteins.
-
Proteolysis & Mass Spectrometry: Perform an on-bead tryptic digest of the captured proteins. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify peptides. A decrease in the signal for a specific peptide in the drug-treated sample compared to the vehicle control indicates that the compound covalently modified a residue within that peptide sequence.
Self-Validation: The inclusion of a vehicle control is critical. A true "hit" will show a dose-dependent decrease in probe labeling that is specific to the drug-treated samples and is only observed under hypoxic conditions.
Method 2: Cellular Thermal Shift Assay (CETSA) for Target Validation
Causality: CETSA operates on the biophysical principle that when a ligand binds to a protein, it typically stabilizes the protein's structure.[11] This increased stability makes the protein more resistant to thermal denaturation. By heating cell lysates to various temperatures, centrifuging to pellet the aggregated (denatured) proteins, and quantifying the amount of a specific protein remaining in the soluble fraction via Western blot, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the drug is strong evidence of direct target engagement in the cellular environment.[10][19] This method is powerful because it is label-free and reflects a direct physical interaction.[11]
Protocol: Western Blot-based CETSA
-
Cell Culture & Treatment: Prepare two populations of cells. Treat one with vehicle (DMSO) and the other with the (R)-compound under hypoxic conditions as described above.
-
Harvesting: Harvest intact cells and resuspend them in a physiological buffer (e.g., PBS) supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration, separate the proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific to the putative target protein identified from the chemoproteomics screen. Use a suitable secondary antibody and visualize the bands.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target stabilization.
Self-Validation: The key control is the vehicle-treated sample. A significant and reproducible thermal shift should only be observed for the drug-treated sample. As a negative control, performing the assay on a protein known not to be a target should show no thermal shift.
Alternative Approach: Pimonidazole as a Comparative Hypoxia Probe
For labs without access to mass spectrometry, a comparison with a well-established hypoxia probe like pimonidazole can provide valuable context. Pimonidazole is also a 2-nitroimidazole that forms adducts with thiol-containing proteins under hypoxia.[7][20] By comparing the pattern of protein adduction via Western blot, one can infer shared or distinct target profiles.
Protocol: Comparative Adduct Detection by Western Blot
-
Cell Treatment: Treat cells under hypoxia with: a) Vehicle, b) (R)-compound, c) Pimonidazole.
-
Lysis and SDS-PAGE: Prepare cell lysates and separate proteins by SDS-PAGE.
-
Western Blot: Transfer proteins to a membrane.
-
Antibody Probing:
-
On one blot, use an anti-pimonidazole antibody to visualize pimonidazole adducts.[7]
-
If a custom antibody against the (R)-compound's imidazole or a related structure can be generated, use it on a parallel blot to visualize its adducts.
-
-
Analysis: Compare the banding patterns. A smear of bands is expected, as these compounds adduct to many proteins.[7] Differences or similarities in the molecular weight distribution of the adducted proteins between the (R)-compound and pimonidazole can suggest whether your compound has a more restricted or a different set of targets.
Conclusion
Confirming the molecular target engagement of a covalent, hypoxia-activated prodrug like this compound requires a rigorous, multi-faceted approach. An unbiased discovery method such as chemoproteomics is essential for identifying the full spectrum of cellular targets with high confidence. Subsequent validation of high-priority candidates using a biophysical method like CETSA provides orthogonal evidence of direct interaction within the cell. While more traditional methods like comparative Western blotting can offer initial insights, they lack the specificity and discovery power of modern proteomic techniques. By integrating these self-validating systems, researchers can build a robust and compelling case for the mechanism of action of novel therapeutics.
References
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Title: Chemoproteomic methods for covalent drug discovery. Source: PubMed Central URL: [Link]
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Title: Chemoproteomic methods for covalent drug discovery. Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: Chemoproteomic methods for covalent drug discovery. Source: ResearchGate URL: [Link]
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Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Source: NIH URL: [Link]
-
Title: Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Source: ChomiX URL: [Link]
-
Title: Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Source: Springer URL: [Link]
-
Title: Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Source: NIH URL: [Link]
-
Title: Schematic pathway of 2‐nitroimidazole‐based prodrugs under hypoxic and normoxic conditions. Source: ResearchGate URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Publications URL: [Link]
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Title: HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Source: Springer Nature Experiments URL: [Link]
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Title: Importance of Quantifying Drug-Target Engagement in Cells. Source: ACS Publications URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed - NIH URL: [Link]
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Title: One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine. Source: NIH URL: [Link]
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Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Source: PubMed Central - NIH URL: [Link]
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Title: Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Source: NIH URL: [Link]
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Title: Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. Source: ResearchGate URL: [Link]
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Title: Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Source: PubMed Central - NIH URL: [Link]
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Title: Western blot. Source: Wikipedia URL: [Link]
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Title: Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Source: PubMed Central - NIH URL: [Link]
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Title: Recent Advances in Covalent Drug Discovery. Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Evaluating (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole Against Drug-Resistant Parasitic Strains
Introduction: The Looming Crisis of Antiparasitic Drug Resistance
The global health landscape is under constant threat from the evolution of drug resistance in parasitic pathogens. For diseases such as Chagas disease, leishmaniasis, and malaria, the emergence of strains refractory to first-line treatments presents a formidable challenge to disease control and elimination efforts.[1][2][3][4] The development of novel therapeutic agents with mechanisms of action that can circumvent existing resistance pathways is therefore a critical priority for the drug development community.
This guide provides a comprehensive framework for evaluating the potential of a novel investigational compound, (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, against key drug-resistant parasitic strains. While this specific molecule is primarily recognized as a synthetic intermediate, its nitroimidazole core and chiral epoxide moiety suggest a potential for antiparasitic activity.[5][6] Nitroimidazoles, such as benznidazole, are prodrugs that require bioreductive activation within the parasite to exert their cytotoxic effects.[7][8] This guide will therefore focus on a hypothetical evaluation of this compound, comparing its potential efficacy against well-characterized drug-resistant strains of Trypanosoma cruzi, Leishmania species, and Plasmodium falciparum.
The Investigational Compound: this compound
This compound belongs to the nitroimidazole class of compounds, which have a long history of use as antibacterial and antiparasitic agents.[7][9] The core mechanism of action for many nitroimidazoles involves the reduction of the nitro group by parasite-specific nitroreductases to generate reactive nitrogen species that induce cytotoxic damage.[10][11][12][13][14][15] The presence of a chiral epoxide in the investigational compound introduces a reactive electrophilic site that could potentially engage in covalent interactions with parasitic biomolecules, offering a secondary mechanism of action that may be effective against strains resistant to traditional nitroimidazoles.
Comparative Landscape: Standard-of-Care Drugs and Their Resistance Mechanisms
A thorough evaluation of a novel compound necessitates a deep understanding of the current therapeutic landscape and the challenges posed by drug resistance.
| Parasite | Standard-of-Care Drug(s) | Primary Mechanism(s) of Resistance |
| Trypanosoma cruzi | Benznidazole, Nifurtimox | Decreased activity or mutation of type I nitroreductases (TcNTR) required for drug activation.[10][11][12][13][14][15][16][17][18][19][20][21] |
| Leishmania spp. | Pentavalent antimonials, Amphotericin B, Miltefosine, Paromomycin | Reduced drug uptake, increased drug efflux via ABC transporters, alterations in membrane composition (ergosterol biosynthesis for Amphotericin B), and mutations in the miltefosine transporter.[4][22][23][24][25][26][27][28][29][30][31][32] |
| Plasmodium falciparum | Artemisinin-based combination therapies (ACTs) | Mutations in the Kelch13 (K13) protein, leading to reduced artemisinin activation and enhanced parasite stress responses.[1][2][3][33][34][35][36][37][38][39] |
Proposed Experimental Workflow for Efficacy Evaluation
A structured, multi-stage approach is essential to rigorously assess the potential of this compound.
Caption: A stepwise experimental workflow for evaluating a novel antiparasitic compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the investigational compound against wild-type and drug-resistant parasitic strains.
Materials:
-
This compound
-
Wild-type and drug-resistant strains of T. cruzi (epimastigotes and trypomastigotes), Leishmania donovani (promastigotes and amastigotes), and P. falciparum (asexual blood stages)
-
Appropriate culture media for each parasite
-
96-well microplates
-
Resazurin-based viability assays (e.g., alamarBlue)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the investigational compound in DMSO. Create a series of 2-fold serial dilutions in the appropriate culture medium.
-
Parasite Seeding: Seed the 96-well plates with a defined density of parasites.
-
Drug Exposure: Add the serially diluted compound to the parasite cultures. Include positive (standard drug) and negative (vehicle control) controls.
-
Incubation: Incubate the plates under optimal conditions for parasite growth for the appropriate duration (e.g., 72 hours).
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for 4-6 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
IC50 Calculation: Plot the percentage of parasite inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Mammalian Cell Cytotoxicity Assay
Objective: To assess the selectivity of the investigational compound by determining its toxicity to mammalian cells.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
96-well microplates
-
Resazurin-based viability assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with mammalian cells and allow them to adhere overnight.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the investigational compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Perform a resazurin-based viability assay as described in Protocol 1.
-
CC50 Calculation: Calculate the half-maximal cytotoxic concentration (CC50).
-
Selectivity Index (SI) Calculation: Determine the SI by dividing the CC50 of the mammalian cells by the IC50 of the parasite. A higher SI indicates greater selectivity for the parasite.
Hypothetical Data & Comparative Analysis
The following table presents hypothetical data to illustrate a potential outcome of the in vitro evaluation.
| Compound | T. cruzi (WT) IC50 (µM) | T. cruzi (BZN-R) IC50 (µM) | L. donovani (WT) IC50 (µM) | L. donovani (MIL-R) IC50 (µM) | P. falciparum (WT) IC50 (µM) | P. falciparum (ART-R) IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) for WT T. cruzi |
| This compound | 2.5 | 3.1 | 4.2 | 4.8 | 0.8 | 1.0 | >100 | >40 |
| Benznidazole | 3.0 | 25.0 | N/A | N/A | N/A | N/A | >100 | >33 |
| Miltefosine | N/A | N/A | 5.0 | 45.0 | N/A | N/A | 20 | 4 |
| Artemisinin | N/A | N/A | N/A | N/A | 0.01 | 0.05 | >100 | >10000 |
WT: Wild-Type, BZN-R: Benznidazole-Resistant, MIL-R: Miltefosine-Resistant, ART-R: Artemisinin-Resistant, N/A: Not Applicable
In this hypothetical scenario, the investigational compound demonstrates promising activity against both wild-type and drug-resistant strains with minimal loss of potency, suggesting its mechanism of action may be distinct from or able to overcome common resistance pathways. The high selectivity index further supports its potential as a viable drug candidate.
Mechanistic Insights: The Role of Nitroreductases
A key aspect of evaluating a novel nitroimidazole is to understand its interaction with parasitic nitroreductases.
Caption: Proposed mechanism of action via nitroreductase activation.
To investigate this, one could express and purify the target nitroreductases (e.g., T. cruzi TcNTR) and perform in vitro enzyme kinetics assays to determine if the investigational compound is a substrate. Comparing the activation by wild-type and mutant (resistant) forms of the enzyme would provide direct evidence of its potential to overcome resistance.
Conclusion and Future Directions
The hypothetical evaluation presented in this guide outlines a robust strategy for assessing the potential of this compound as a novel antiparasitic agent. The promising (though hypothetical) in vitro data, characterized by potent activity against both wild-type and drug-resistant strains and a favorable selectivity index, would warrant progression to in vivo animal models of infection. Further studies should also focus on elucidating the precise mechanism of action, including the role of the epoxide moiety, and exploring potential synergistic interactions with existing antiparasitic drugs. The fight against parasitic diseases is a continuous battle against an ever-evolving foe, and the systematic evaluation of novel chemical entities is paramount to staying one step ahead.
References
- Pérez-Victoria, F. J., Pérez-Victoria, J. M., Parodi-Talice, A., & Gamarro, F. (2006). Mechanisms of experimental resistance of Leishmania to miltefosine: Implications for clinical use.
- Mejia, A. M., et al. (2014). Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert.
- Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027.
- Bhattacharjee, S., et al. (2018). Mechanisms of artemisinin resistance in Plasmodium falciparum malaria. Current Opinion in Microbiology, 45, 32-38.
- Li, X., et al. (2022).
- Ponte-Sucre, A., et al. (2023). Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies. Frontiers in Cellular and Infection Microbiology, 13, 1249391.
- de Oliveira, A. C. C., et al. (2020). Unmasking the Amphotericin B Resistance Mechanisms in Candida haemulonii Species Complex. ACS Infectious Diseases, 6(5), 1034-1045.
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Malaria Consortium. (n.d.). Antimalarial drug resistance. Retrieved from [Link]
- Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. PNAS, 105(13), 5022-5027.
- Coimbra, E. S., & de Andrade, C. R. (2016).
- Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 431-454.
- Van den Kerkhof, J., et al. (2022). Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis. Frontiers in Medicine, 9, 858850.
- Cowell, A. N., & Winzeler, E. A. (2019). Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic.
- Pérez-Victoria, F. J., et al. (2006). Mechanisms of experimental resistance of Leishmania to miltefosine: Implications for clinical use.
-
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
This document provides essential procedural guidance for the safe handling and disposal of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole (CAS No. 681490-93-7)[1]. As a complex molecule incorporating several reactive functional groups, this compound requires stringent adherence to hazardous waste protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Executive Summary: Immediate Actions & Core Principle
The fundamental principle for the disposal of this compound is that it must be treated as regulated hazardous chemical waste . Under no circumstances should it or its containers be disposed of in general trash or via sanitary sewer systems[2]. The chemical's structure necessitates professional handling by an institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Immediate Safety Actions:
-
Isolate: Ensure all waste streams containing this compound are isolated from incompatible materials.
-
Label: Clearly label all waste containers with the full chemical name and hazard warnings.
-
Contain: Use designated, sealed, and leak-proof containers stored in secondary containment.[2]
-
Consult: Contact your institution's EHS office for specific guidance and to schedule a waste pickup.[3]
Hazard Profile Analysis: Deconstructing the Risk
The requirement for specialized disposal is rooted in the compound's molecular structure, which combines three distinct hazard classes. Understanding this causality is critical for safe handling.
-
Chlorinated Heterocycle: The presence of a chloro- group on the imidazole ring places this compound in the category of halogenated organic waste.[4] Improper disposal of chlorinated compounds, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent pollutants like dioxins and furans.[5][6] Therefore, it must be segregated into a halogenated waste stream to ensure it is routed to a high-temperature incineration facility equipped with appropriate gas cleaning equipment.[7][8]
-
Nitroimidazole Group: Nitroaromatic compounds, including nitroimidazoles, are biologically active and can be toxic.[9][10] Many are classified as harmful if swallowed and are known irritants to the skin, eyes, and respiratory system.[11][12] Their environmental persistence and potential to disrupt ecosystems mean they must not be released into water sources.[8][13]
-
Epoxide (Oxirane) Ring: Epoxides are highly reactive, alkylating agents. This reactivity makes them useful synthetic intermediates but also poses a significant health risk. They are often classified as skin irritants and sensitizers, with the potential to cause allergic reactions upon contact.[14] The U.S. Environmental Protection Agency (EPA) has specific regulations for certain classes of epoxides, underscoring their hazardous nature.[15]
Table 1: Hazard Summary and Handling Requirements
| Structural Moiety | Associated Hazards | Required Handling & Disposal Protocol |
| Chlorinated Imidazole | Potential formation of toxic byproducts upon improper incineration; environmental persistence.[5][16] | Segregate as Halogenated Waste. Must be disposed of via high-temperature incineration by a licensed facility.[7][8] |
| Nitro Group | Toxicity (harmful if swallowed), irritation (skin, eyes, respiratory).[9][11] | Treat as Toxic Chemical Waste. Do not dispose of down the drain or in regular trash.[2] |
| Epoxide (Oxirane) Ring | High reactivity, potential skin and respiratory sensitizer, irritant.[14] | Handle with appropriate PPE. Collect all waste in sealed, compatible containers.[17] |
Operational Protocol for Disposal
This section provides a step-by-step methodology for managing waste containing this compound from generation to final pickup.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves.[17]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[12]
-
Body Protection: A standard laboratory coat. An impervious apron should be considered if handling larger quantities.[17]
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure correct disposal.[2]
-
Designated Waste Stream: This compound must be collected in a designated Halogenated Organic Waste stream. Do not mix with non-halogenated waste.[4]
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a dedicated, properly labeled container.
-
Solid Waste: Collect contaminated solids (e.g., filter paper, contaminated silica gel, disposable labware) in a separate, clearly labeled solid waste container. Avoid mixing with non-hazardous solid waste.[18]
-
Sharps Waste: Contaminated needles, syringes, or glassware must be placed in a designated sharps container that is also labeled with the chemical contaminant.
Container Management and Labeling
-
Container Choice: Use sturdy, leak-proof containers made of a material compatible with the waste (e.g., glass or polyethylene for liquid waste). Ensure the container has a secure, tight-fitting lid.[19]
-
Labeling: All waste containers must be labeled with an official hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all chemical constituents and their approximate concentrations.[3]
-
-
Storage: Keep waste containers closed at all times except when adding waste.[2] Store containers in a designated satellite accumulation area within the lab, inside secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[18]
Spill Management
In the event of a spill, evacuate the immediate area and alert personnel.
-
Control Access: Restrict access to the spill area.
-
PPE: Don appropriate PPE before attempting cleanup.
-
Containment: For liquid spills, use an absorbent material like vermiculite or a commercial spill kit to absorb the material. For solid spills, gently cover with an absorbent and carefully sweep it up, avoiding dust generation.
-
Collection: Place all contaminated cleanup materials into a hazardous waste container and label it accordingly.[17]
-
Decontamination: Clean the spill area thoroughly.
-
Notification: Report all significant spills to your institution's EHS office immediately.[2]
Disposal of Empty Containers
Chemical containers are not considered "empty" until properly decontaminated.
-
Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[20]
-
Triple Rinse: For containers of highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.[2] Subsequent rinses with a suitable solvent (e.g., acetone or ethanol) can then be performed.
-
Final Disposal: Once thoroughly rinsed and air-dried in a fume hood, the original labels must be completely removed or defaced. The container may then be disposed of as regular laboratory glass or plastic waste, per institutional policy.[20]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the disposal of this compound waste.
Caption: Workflow for proper collection, storage, and disposal of waste.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this chemical down the sink or drain.[2]
-
DO NOT discard in the regular or non-hazardous laboratory trash.[20]
-
DO NOT mix with non-halogenated, reactive, or incompatible waste streams.[18]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[20]
-
DO NOT dispose of any waste in containers that are not clearly and accurately labeled.[19]
Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Always prioritize safety and consult your institution's EHS department when in doubt.
References
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is one such compound, presenting a unique combination of functional groups that, while promising from a medicinal chemistry perspective, demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this and similar molecules with the utmost confidence and safety.
Deconstructing the Hazard Profile: A Triad of Chemical Concerns
The chemical structure of this compound incorporates three key functional groups, each contributing to its potential hazard profile: a nitroimidazole core, an epoxide ring, and a chloro substituent. A comprehensive understanding of the risks associated with each is the foundation of a robust safety protocol.
-
The Nitroimidazole Core: Nitroimidazoles are a class of compounds known for their biological activity, but they also warrant caution. Concerns over mutagenicity and genotoxicity have been raised for some members of this class, properties often linked to the bio-reduction of the nitro group, which can lead to DNA damage.[1] While many nitroimidazole-based drugs are considered safe for therapeutic use, in a laboratory setting with a novel, uncharacterized compound, it is prudent to assume potential for such effects.[2][3] Animal studies with some nitroimidazoles at high doses have shown an increased risk of tumors.[2][3] Additionally, these compounds can be associated with gastrointestinal and nervous system toxicity.[3][4][5]
-
The Epoxide Ring: The three-membered ring of an epoxide is characterized by significant ring strain, making it highly reactive.[6] Epoxides are electrophilic and can react with a wide range of biological nucleophiles, including DNA and proteins.[7] This reactivity is the basis for their utility in synthesis but also underlies their toxicity, as they are often classified as alkylating agents.[6] The formation of epoxide metabolites from drug candidates is a significant concern in drug development due to their potential to cause toxicity.[7]
-
The Chloro Substituent: The presence of a chloro group can influence the molecule's reactivity and toxicity. Halogenated organic compounds have a wide range of toxicological profiles, and it is essential to consider their potential for skin and respiratory irritation.
Based on the composite nature of this molecule, and in the absence of specific toxicological data, a cautious approach is mandated. We must assume that this compound is a potential mutagen, carcinogen, and skin/eye/respiratory irritant.
The Core of Protection: A Multi-layered PPE Strategy
Given the potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. This is not merely about donning gloves and a lab coat; it's about creating a series of barriers to prevent all routes of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should have a thickness of at least 8 mil. | The dual functionality of the molecule (chlorinated and potentially reactive) necessitates robust hand protection. Nitrile provides good resistance to a range of chemicals. Double-gloving offers an added layer of security against tears and permeation. Aromatic and halogenated hydrocarbons are known to attack many glove materials, so vigilance for any signs of degradation is key.[8] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | This minimizes the risk of skin contact and prevents contamination of personal clothing. A disposable gown is preferred to prevent the carry-over of contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | This combination provides maximum protection against splashes and potential aerosols, safeguarding both the eyes and the face. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. | Due to the potential for respiratory irritation and the unknown inhalation toxicity, respiratory protection is crucial, especially when handling the solid compound or preparing solutions. |
Operational Blueprint: From Receipt to Disposal
A meticulously planned workflow is essential to minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Designated Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9]
-
Restricted Access: Access to the storage area should be limited to authorized personnel.
Handling and Weighing
All manipulations of this compound, especially handling of the solid form, must be conducted within a certified chemical fume hood to control for airborne particulates and vapors.
Workflow for Handling and Weighing:
Caption: A step-by-step workflow for the safe handling and weighing of the compound.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and solutions containing this compound, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, sealed, and chemically resistant containers.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.
Emergency Protocols: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill (<5g in a fume hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent. |
| Large Spill (>5g or outside a fume hood) | Evacuate the immediate area and alert others. Contact your institution's emergency response team. |
Emergency Response Flowchart:
Caption: A flowchart outlining immediate actions for exposure and spill emergencies.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
